molecular formula C16H17N3O B103830 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol CAS No. 3147-76-0

2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol

Cat. No.: B103830
CAS No.: 3147-76-0
M. Wt: 267.33 g/mol
InChI Key: WXHVQMGINBSVAY-UHFFFAOYSA-N
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Description

2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol (also known as tBu-BZT) is a phenolic benzotriazole compound widely utilized in scientific research as a highly effective ultraviolet (UV) light stabilizer . Its primary value lies in its ability to absorb a broad spectrum of UV radiation, thereby protecting materials from photo-degradation in experimental settings . This mechanism is critical for studies involving the longevity and stability of polymers, coatings, and other light-sensitive formulations. Research into this class of compounds indicates their application across a range of products, including coatings, adhesives, sealants, and polymers . From a toxicological research perspective, this compound is of significant interest. As part of the phenolic benzotriazoles class, it has been the subject of toxicokinetic studies to understand its behavior in biological systems. Investigations in male rats have shown that following administration, systemic exposure (measured as Cmax and AUC) generally increases with the degree of substitution on the phenolic ring . The liver has been identified as a target organ in toxicological studies on related phenolic benzotriazoles . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H17N3O/c1-16(2,3)11-8-9-15(20)14(10-11)19-17-12-6-4-5-7-13(12)18-19/h4-10,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHVQMGINBSVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062871
Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-
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Molecular Weight

267.33 g/mol
Source PubChem
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CAS No.

3147-76-0
Record name 2-(2′-Hydroxy-5′-tert-butylphenyl)benzotriazole
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)-
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Record name 2-(2H-benzotriazol-2-yl)-4-tert-butylphenol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol, a prominent ultraviolet (UV) absorber. The information is curated for researchers, scientists, and professionals in drug development and material science who require detailed technical data and experimental context.

Chemical Identity and Structure

This compound, also known by synonyms such as UV-PS and Tinuvin PS, is a member of the 2-(2-hydroxyphenyl)-2H-benzotriazole class of UV absorbers. Its chemical structure features a benzotriazole ring bonded to a phenol group, which is substituted with a tert-butyl group. This specific arrangement of functional groups is responsible for its potent UV-absorbing capabilities.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(2H-Benzotriazol-2-yl)-4-(tert-butyl)phenol
CAS Number 3147-76-0[1][2][3]
Molecular Formula C₁₆H₁₇N₃O[1][4]
Molecular Weight 267.33 g/mol [2][3][4]
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)N2N=C3C=CC=CC=C3N2)O
InChI Key WXHVQMGINBSVAY-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical to its application as a UV stabilizer in various matrices. These properties are summarized in the tables below.

Table 2: Physical Properties

PropertyValueSource
Physical State Odorless, yellowish powder/solid[3]
Melting Point 95–100 °C[3]
97 °C[4]
Boiling Point 438.1 °C at 760 mmHg (Predicted)[4]
Density 1.21 g/cm³ (at 20 °C)[3]
1.18 g/cm³[4]
Vapor Pressure 0.01 Pa (at 100 °C)[3]
2.75 x 10⁻⁸ mmHg (at 25 °C)[4]

Table 3: Solubility Data

SolventSolubilitySource
Water 47 µg/L (at 20 °C)[3]
DMSO Slightly soluble[4]
Methanol Slightly soluble[4]

Mechanism of Action as a UV Absorber

The primary function of this compound is to protect materials from degradation by UV radiation. This is achieved through a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV photons, the molecule undergoes a rapid and reversible tautomerization, dissipating the harmful UV energy as harmless heat. This efficient cycle of absorption and energy dissipation prevents the generation of free radicals in the host material, thereby extending its lifespan and maintaining its physical and aesthetic properties.

UV_Absorption_Mechanism GroundState Ground State (Phenolic Form) ExcitedState Excited State (Phenolic Form) GroundState->ExcitedState UV Photon Absorption (hν) ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) ExcitedState->ESIPT KetoTautomer Excited State (Keto Tautomer) ESIPT->KetoTautomer HeatDissipation Non-radiative decay (Heat Dissipation) KetoTautomer->HeatDissipation HeatDissipation->GroundState Return to Ground State

Caption: Mechanism of UV energy dissipation via Excited-State Intramolecular Proton Transfer (ESIPT).

Experimental Protocols

The following sections outline the methodologies for determining the key chemical properties of this compound.

Determination of UV-Visible Absorption Spectrum

This protocol describes the measurement of the UV-Visible absorption spectrum to determine the wavelengths of maximum absorbance (λmax), which is crucial for its function as a UV absorber.

Workflow for UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh a precise amount of the compound B Dissolve in a UV-transparent solvent (e.g., cyclohexane) A->B C Prepare a series of dilutions to a final concentration in the range of 1-10 mg/L B->C D Calibrate the spectrophotometer using a solvent blank C->D E Transfer the sample solution to a quartz cuvette D->E F Scan the absorbance from 200 to 400 nm E->F G Plot absorbance vs. wavelength F->G H Identify the wavelength(s) of maximum absorbance (λmax) G->H

Caption: Experimental workflow for determining the UV-Visible absorption spectrum.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

This protocol outlines the use of TGA to evaluate the thermal stability of the compound, which is important for its application in materials processed at high temperatures.

Workflow for Thermogravimetric Analysis

TGA_Workflow A Accurately weigh 5-10 mg of the sample into a TGA pan B Place the pan in the TGA furnace A->B C Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., Nitrogen) B->C D Record the mass loss as a function of temperature C->D E Analyze the TGA curve to determine the onset of decomposition and the temperature of maximum weight loss D->E

Caption: Workflow for assessing thermal stability using Thermogravimetric Analysis (TGA).

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for determining the solubility of the compound in various solvents.

Workflow for Solubility Testing

Solubility_Workflow A Place a small, known amount of the compound (e.g., 10 mg) into a vial B Add a small volume of the solvent (e.g., 1 mL) A->B C Vortex or shake the mixture vigorously for a set time (e.g., 1 minute) B->C D Visually inspect for any undissolved solid C->D E If dissolved, incrementally add more solute until saturation is reached D->E Soluble F If not dissolved, incrementally add more solvent until the solid dissolves D->F Insoluble G Record the amount of solute per volume of solvent E->G F->G

Caption: A general workflow for the determination of solubility.

Safety and Handling

According to available safety data sheets, this compound does not have GHS hazard pictograms and no H-phrases are assigned.[3] However, as with any chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's safety data sheet (SDS).

Conclusion

This compound is a well-characterized UV absorber with a defined set of physicochemical properties that make it suitable for a range of applications, primarily in the protection of materials from UV degradation. Its mechanism of action is based on the efficient dissipation of UV energy through the ESIPT process. The experimental protocols provided herein offer a basis for the consistent and accurate characterization of this and similar compounds. It is important for researchers to be aware of the specific CAS number (3147-76-0) to avoid confusion with other structurally related benzotriazole UV absorbers.

References

An In-Depth Technical Guide to the UV Absorption Mechanism of UV-326

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UV-326, a member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, is a highly effective stabilizer used to protect various materials from degradation by UV radiation. Its efficacy lies in its molecular structure, which facilitates a rapid and efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV energy, UV-326 undergoes a swift and reversible tautomerization, converting the harmful high-energy UV radiation into benign thermal energy, which is then dissipated into the surrounding environment. This process is characterized by strong absorbance in the UVA and UVB regions of the electromagnetic spectrum, with negligible absorption in the visible range, ensuring that the protected material remains colorless. This guide provides a comprehensive overview of the UV absorption mechanism of UV-326, including its photophysical properties, a detailed experimental protocol for its characterization, and a visual representation of the energy dissipation pathway.

Core Mechanism of UV Absorption: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which UV-326 absorbs and dissipates UV radiation is through the process of Excited-State Intramolecular Proton Transfer (ESIPT).[1] This involves the transfer of a proton from the hydroxyl group to a nitrogen atom on the benzotriazole ring within the same molecule, a reaction initiated by the absorption of UV light. This entire cycle occurs on an ultrafast timescale, allowing for the efficient conversion of detrimental UV energy into harmless heat.[1]

The process can be broken down into the following key stages:

  • Ground State (Enol Form): In its ground state, UV-326 exists in a stable enol tautomeric form, where an intramolecular hydrogen bond exists between the phenolic hydroxyl group and a nitrogen atom of the benzotriazole ring.

  • Photoexcitation: Upon absorption of a photon of UV light in the 270-380 nm range, the molecule is promoted to an excited singlet state (S1).[2]

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic proton increases significantly, while the basicity of the benzotriazole nitrogen atom also increases. This facilitates an ultrafast, barrierless transfer of the proton from the hydroxyl group to the nitrogen atom, resulting in the formation of an excited-state keto tautomer. This process is exceptionally rapid, occurring on the order of femtoseconds.

  • Non-Radiative Decay: The excited keto tautomer is unstable and rapidly returns to its ground state through non-radiative decay pathways, primarily by converting its excess energy into vibrational energy (heat). This step is crucial as it prevents the energy from being re-emitted as light (fluorescence or phosphorescence), which could potentially initiate other photochemical reactions.

  • Reverse Proton Transfer: Once in the ground state, the keto tautomer is less stable than the enol form. Consequently, a rapid reverse proton transfer occurs, regenerating the original enol tautomer in its ground state.

This cyclical process allows a single molecule of UV-326 to absorb and dissipate numerous UV photons without undergoing permanent chemical change, bestowing it with high photostability.

Quantitative Data

The UV absorption properties of UV-326 have been characterized by UV-Visible spectroscopy. The key quantitative data are summarized in the table below.

ParameterValueSolventReference(s)
Maximum Absorption Wavelength (λmax) 312 nm and 353 nmChloroform[1][3]
Molar Extinction Coefficient (ε) at 353 nm 15600 L·mol⁻¹·cm⁻¹Chloroform[1][3]
Effective UV Absorption Range 270 - 380 nm-[2]

Experimental Protocols

Determination of UV-Visible Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for determining the UV-Visible absorption spectrum and calculating the molar extinction coefficient of UV-326 using a UV-Visible spectrophotometer.

4.1.1 Materials and Equipment

  • UV-326 (analytical standard)

  • Chloroform (spectroscopic grade)

  • Volumetric flasks (10 mL, 25 mL, 100 mL)

  • Analytical balance (accurate to 0.1 mg)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer (double beam)

  • Ultrasonic bath

4.1.2 Procedure

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of UV-326 and record the exact mass.

    • Transfer the weighed UV-326 into a 100 mL volumetric flask.

    • Add a small amount of spectroscopic grade chloroform and sonicate for 5-10 minutes to ensure complete dissolution.

    • Once dissolved, fill the flask to the mark with chloroform and mix thoroughly. This is the stock solution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from approximately 1 mg/L to 10 mg/L. For example, to prepare a 10 mg/L solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with chloroform.

  • Spectrophotometer Setup:

    • Turn on the UV-Visible spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the wavelength range to scan from 250 nm to 500 nm.

    • Set the scan speed to a medium rate and the slit width to 1.0 nm.

  • Measurement:

    • Fill a quartz cuvette with spectroscopic grade chloroform to serve as the blank.

    • Place the blank cuvette in the reference beam of the spectrophotometer.

    • Fill another quartz cuvette with the blank solution and place it in the sample beam. Run a baseline correction.

    • Rinse the sample cuvette with one of the prepared working solutions of UV-326 and then fill it with the same solution.

    • Place the sample cuvette in the sample holder and record the UV-Visible absorption spectrum.

    • Repeat the measurement for all prepared working solutions, starting from the least concentrated to the most concentrated.

4.1.3 Data Analysis

  • Determination of λmax:

    • From the recorded spectra, identify the wavelengths at which the maximum absorbance occurs. For UV-326, two peaks should be observed around 312 nm and 353 nm.

  • Calculation of Molar Extinction Coefficient (ε):

    • Using the Beer-Lambert law, A = εbc, where A is the absorbance at a specific λmax, ε is the molar extinction coefficient, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

    • Convert the concentrations of the working solutions from mg/L to mol/L using the molecular weight of UV-326 (315.8 g/mol ).

    • Create a calibration curve by plotting the absorbance at λmax (e.g., 353 nm) against the molar concentration of the working solutions.

    • Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ε).

Visualizing the Mechanism

The following diagrams illustrate the key processes involved in the UV absorption mechanism of UV-326.

UV_Absorption_Mechanism cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) Ground_Enol Enol Tautomer Excited_Enol Excited Enol Tautomer Ground_Enol->Excited_Enol UV Photon Absorption (270-380 nm) Excited_Keto Excited Keto Tautomer Excited_Enol->Excited_Keto ESIPT (femtoseconds) Excited_Keto->Ground_Enol Non-radiative Decay (Heat Dissipation) & Reverse Proton Transfer

Caption: The UV absorption and energy dissipation cycle of UV-326.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis weigh Weigh UV-326 dissolve Dissolve in Chloroform (Stock Solution) weigh->dissolve dilute Serial Dilutions (Working Solutions) dissolve->dilute baseline Baseline Correction (Chloroform Blank) dilute->baseline scan Scan Working Solutions (250-500 nm) baseline->scan find_lambda Determine λmax scan->find_lambda plot Plot Absorbance vs. Concentration find_lambda->plot calculate Calculate ε from Slope plot->calculate

Caption: Workflow for the experimental determination of UV-326's absorption properties.

References

An In-depth Technical Guide to the Synthesis of Bumetrizole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumetrizole, chemically known as 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methylphenol, is a benzotriazole-based ultraviolet (UV) absorber. It is widely utilized in the photostabilization of a variety of industrial materials, including plastics and polymers, to protect them from degradation caused by UV radiation. This technical guide provides a comprehensive overview of the synthesis of Bumetrizole, detailing the precursors, reaction pathway, and experimental protocols. Quantitative data from the synthesis process is summarized, and the logical workflow is visualized to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

Bumetrizole is a specialty chemical highly effective in absorbing UV radiation, which helps to preserve the integrity and appearance of materials exposed to sunlight. Its synthesis involves a multi-step process that is well-established in industrial chemistry. This document outlines the core synthetic route, which proceeds through diazotization, azo coupling, and a final reduction/cyclization step.

Bumetrizole Synthesis Pathway

The synthesis of Bumetrizole is typically a three-step process:

  • Diazotization: The synthesis begins with the diazotization of an aromatic amine, specifically 4-chloro-2-nitroaniline. This reaction is carried out in an acidic medium with sodium nitrite to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with an activated aromatic compound, 2-tert-butyl-4-methylphenol. This electrophilic aromatic substitution reaction forms an azo compound, 2-nitro-4-chloro-2'-hydroxy-3'-tert-butyl-5'-methylazobenzene.

  • Reduction and Cyclization: The final step involves the reduction of the nitro group of the azo intermediate, which is typically achieved using a reducing agent like zinc powder or sodium sulfide. The reduction is followed by an intramolecular cyclization to form the benzotriazole ring, yielding the final product, Bumetrizole.

Diagram of the Bumetrizole Synthesis Pathway

Bumetrizole_Synthesis cluster_precursors Precursors cluster_synthesis Synthesis Steps cluster_intermediates Intermediates cluster_product Final Product precursor1 4-Chloro-2-nitroaniline step1 Diazotization precursor1->step1 NaNO₂, H₂SO₄ precursor2 2-tert-Butyl-4-methylphenol step2 Azo Coupling precursor2->step2 intermediate1 Diazonium Salt step1->intermediate1 intermediate2 Azo Compound (2-nitro-4-chloro-2'-hydroxy-3'-tert-butyl-5'-methylazobenzene) step2->intermediate2 step3 Reduction & Cyclization product Bumetrizole step3->product intermediate1->step2 intermediate2->step3 Zn powder or Na₂S

Caption: General synthesis pathway of Bumetrizole.

Precursors for Bumetrizole Synthesis

The primary raw materials required for the synthesis of Bumetrizole are readily available industrial chemicals.

PrecursorCAS NumberMolecular Formula
4-Chloro-2-nitroaniline89-63-4C₆H₅ClN₂O₂
2-tert-Butyl-4-methylphenol2409-55-4C₁₁H₁₆O
Sodium Nitrite7632-00-0NaNO₂
Sulfuric Acid7664-93-9H₂SO₄
Zinc Powder7440-66-6Zn
Sodium Sulfide1313-82-2Na₂S

Experimental Protocols

The following sections provide a detailed methodology for the key experiments in the synthesis of Bumetrizole, compiled from various sources.

Step 1: Diazotization of 4-Chloro-2-nitroaniline

This procedure describes the formation of the diazonium salt of 4-chloro-2-nitroaniline.

Materials:

  • 4-chloro-2-nitroaniline

  • Concentrated sulfuric acid (96%)

  • Sodium nitrite (4N solution)

  • Ice

Procedure:

  • In a well-stirred reactor, create a suspension of 17.3 g of 4-chloro-2-nitroaniline in a mixture of 100 g of ice and 20 ml of 96% sulfuric acid.[1]

  • Maintain the temperature of the suspension at or below 5°C using an ice bath.

  • Slowly add 25 ml of a 4N sodium nitrite solution to the cold suspension over a period of 7 minutes.[1]

  • Continue stirring the mixture at 0-5°C for an additional minute after the addition is complete to ensure the diazotization is finalized.

  • The completion of the reaction can be monitored using starch-iodide paper, where a blue-black color indicates the presence of excess nitrous acid.

Step 2: Azo Coupling

The diazonium salt solution prepared in the previous step is immediately used for the coupling reaction with 2-tert-butyl-4-methylphenol.

Materials:

  • Diazonium salt solution from Step 1

  • 2-tert-butyl-4-methylphenol

  • Sodium hydroxide solution

Procedure:

  • Prepare a solution of 2-tert-butyl-4-methylphenol in an aqueous sodium hydroxide solution.

  • Cool the solution of the phenol to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.

  • The pH of the reaction mixture should be maintained in the alkaline range (pH 8-10) to facilitate the coupling with the phenol.[2] This can be adjusted by the addition of a sodium hydroxide solution as needed.

  • A colored precipitate of the azo compound, 2-nitro-4-chloro-2'-hydroxy-3'-tert-butyl-5'-methylazobenzene, should form.

  • The reaction mixture is stirred for a period to ensure complete coupling.

Step 3: Reductive Cyclization of the Azo Intermediate

This final step involves the reduction of the nitro group of the azo intermediate and subsequent intramolecular cyclization to form Bumetrizole.

Materials:

  • Azo intermediate from Step 2

  • Zinc dust

  • 50% aqueous sodium hydroxide solution

  • Water

  • Isopropanol

  • 32% Hydrochloric acid

Procedure:

  • To a flask containing the o-nitroazobenzene intermediate, add 13.7 g of 50% aqueous sodium hydroxide solution and 222 g of water.[3]

  • Adjust the temperature of the mixture to 55°C.[3]

  • Add 104 g of zinc dust in five portions over a 2-hour period, maintaining the temperature at 55-60°C with slight external cooling.[3]

  • After the addition of zinc is complete, raise the temperature to 60°C and hold it until a spot test indicates the absence of the o-nitroazobenzene intermediate.[3]

  • Further, raise the temperature to 65°C and hold for 4-5 hours, or until TLC analysis shows the disappearance of the N-oxy-intermediate.[3]

  • The reaction mixture is then worked up to isolate the product. This may involve the addition of salts to aid separation of layers, followed by washes with acidic solutions.

  • The crude product is then purified by crystallization. For instance, after washing, 14 g of 32% hydrochloric acid and 220 g of isopropanol can be added to the product solution, which is then allowed to crystallize slowly.[3]

  • The solid product is filtered and washed with cold isopropanol to yield 5-chloro-2-(2-hydroxy-3-t-butyl-5-methylphenyl)-2H-benzotriazole (Bumetrizole).[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Bumetrizole based on the described protocols.

ParameterValueStepReference
4-Chloro-2-nitroaniline17.3 gDiazotization[1]
Sulfuric Acid (96%)20 mlDiazotization[1]
Sodium Nitrite Solution (4N)25 mlDiazotization[1]
Diazotization Temperature0-5°CDiazotization[2]
Azo Coupling pH8-10 (alkaline)Azo Coupling[2]
Sodium Hydroxide (50% aq.)13.7 gReduction[3]
Water (for reduction)222 gReduction[3]
Zinc Dust104 gReduction[3]
Reduction Temperature55-65°CReduction[3]
Hydrochloric Acid (32%)14 gCrystallization[3]
Isopropanol (for crystallization)220 gCrystallization[3]
Final Product Yield (example)110 g-[3]
Melting Point of Bumetrizole140-141°C, 144-147°C-[3]

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows:

Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_reduction Step 3: Reduction and Cyclization start Start prep_amine Prepare suspension of 4-chloro-2-nitroaniline in acid and ice start->prep_amine end End cool_amine Cool to 0-5°C prep_amine->cool_amine add_nitrite Slowly add NaNO₂ solution cool_amine->add_nitrite stir_diazonium Stir to complete reaction add_nitrite->stir_diazonium prep_phenol Prepare alkaline solution of 2-tert-butyl-4-methylphenol stir_diazonium->prep_phenol cool_phenol Cool to 0-5°C prep_phenol->cool_phenol add_diazonium Add diazonium salt solution to phenol solution cool_phenol->add_diazonium stir_coupling Stir to form azo compound add_diazonium->stir_coupling prep_reduction Suspend azo compound in aqueous NaOH stir_coupling->prep_reduction heat_reduction Heat to 55°C prep_reduction->heat_reduction add_zinc Add zinc dust portion-wise heat_reduction->add_zinc hold_temp Hold temperature at 60-65°C add_zinc->hold_temp workup Work-up and isolation hold_temp->workup crystallize Crystallize from isopropanol workup->crystallize crystallize->end

Caption: Experimental workflow for the synthesis of Bumetrizole.

Conclusion

The synthesis of Bumetrizole is a well-defined process involving diazotization, azo coupling, and reductive cyclization. By carefully controlling reaction parameters such as temperature and pH, high yields of this important UV stabilizer can be achieved. This guide provides a detailed overview of the synthesis pathway and experimental protocols, which can serve as a valuable resource for researchers and professionals in the field of chemical synthesis and material science. Further optimization of reaction conditions and purification methods may lead to improved efficiency and product purity.

References

An In-depth Technical Guide to CAS 3846-71-7 (UV-320)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the compound with CAS number 3846-71-7, commonly known as UV-320. Intended for researchers, scientists, and professionals in drug development, this document details the compound's properties, relevant experimental protocols, and its interaction with biological pathways.

Compound Identification and Chemical Properties

The compound identified by CAS number 3846-71-7 is chemically named 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol. It is a member of the benzotriazole class of ultraviolet (UV) absorbers, widely utilized to protect various materials from degradation by UV radiation.

Identifier Value
IUPAC Name 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol
CAS Number 3846-71-7
Synonyms UV-320, Tinuvin 320, 2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole
Molecular Formula C₂₀H₂₅N₃O
Molecular Weight 323.43 g/mol
Appearance White to off-white or yellow crystalline solid/powder.[1]

Physical Characteristics

The physical properties of CAS 3846-71-7 are crucial for its application and handling. These properties have been determined through various experimental methods.

Property Value Experimental Protocol
Melting Point 152-155 °C[2][3][4]The melting point is determined by slowly heating a small sample in a capillary tube attached to a thermometer in a heating bath or a calibrated melting point apparatus. The temperature range from the first sign of melting to complete liquefaction is recorded.[5][6]
Boiling Point Approximately 350-444 °CThe boiling point is determined by heating the liquid in a distillation apparatus and recording the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by a steady stream of bubbles from a capillary tube immersed in the liquid.[7][8]
Flash Point Approximately 215 °C[2][3]The flash point is determined using a Pensky-Martens closed-cup tester. The sample is heated at a slow, constant rate with stirring, and a small flame is periodically directed into the cup. The flash point is the lowest temperature at which the vapors above the liquid ignite.
Solubility Insoluble in water.[2] Soluble in organic solvents such as chloroform and methanol.Water solubility is determined according to OECD Guideline 105, which involves the flask method or the column elution method to ascertain the saturation concentration of the substance in water at a specific temperature.[3][9]
Density ~1.1 g/cm³The density is determined by measuring the mass of a known volume of the substance.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of the compound.

  • ¹³C NMR Spectrum: A ¹³C NMR spectrum is available on PubChem, providing information about the carbon skeleton of the molecule.[10]

  • ¹H NMR Spectrum: While a specific spectrum for CAS 3846-71-7 with detailed peak assignments was not found, related compounds' spectra are available, which can be used for comparative analysis. For instance, the ¹H NMR spectrum of 2,4-di-tert-butylphenol shows characteristic peaks for the aromatic protons and the tert-butyl groups.[11]

  • Mass Spectrometry: Mass spectrometry data, including GC-MS information, is available on PubChem. This data reveals the molecular ion peak and fragmentation patterns, which are crucial for confirming the molecular weight and structure.[12]

Synthesis

A general method for the synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol involves the reductive cyclization of an o-nitrophenylazo intermediate. A detailed experimental protocol is outlined in various patents and chemical literature. One common route involves the diazotization of an appropriate o-nitroaniline derivative, followed by coupling with 2,4-di-tert-butylphenol, and subsequent reduction of the resulting azo compound.[13]

Below is a high-level workflow for a typical synthesis:

G o-nitroaniline_derivative o-Nitroaniline derivative diazotization Diazotization (NaNO2, HCl) o-nitroaniline_derivative->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt coupling Coupling with 2,4-di-tert-butylphenol diazonium_salt->coupling azo_compound o-Nitrophenylazo Intermediate coupling->azo_compound reduction Reduction (e.g., with Zinc) azo_compound->reduction product 2-(2H-benzotriazol-2-yl) -4,6-di-tert-butylphenol reduction->product

A generalized synthetic workflow for CAS 3846-71-7.

Mechanism of Action as a UV Stabilizer

As a benzotriazole UV absorber, CAS 3846-71-7 protects materials from UV degradation through a photophysical mechanism. The molecule absorbs harmful UV radiation and dissipates the energy as harmless heat through a rapid, reversible intramolecular proton transfer process. This prevents the UV radiation from initiating degradation reactions within the polymer matrix.[14][15]

G UV_absorber UV-320 (Ground State) Excited_state Excited State UV_absorber->Excited_state UV Absorption Proton_transfer Intramolecular Proton Transfer Excited_state->Proton_transfer Tautomer Keto-Tautomer (Excited State) Proton_transfer->Tautomer Heat_dissipation Heat Dissipation Tautomer->Heat_dissipation Heat_dissipation->UV_absorber Return to Ground State

Mechanism of UV energy dissipation by UV-320.

Biological Interaction: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Recent studies have indicated that benzotriazole UV stabilizers, including compounds structurally related to CAS 3846-71-7, can act as ligands for the aryl hydrocarbon receptor (AHR). The AHR is a ligand-activated transcription factor involved in various cellular processes, including the metabolism of xenobiotics.

Upon binding of a ligand like UV-320, the AHR complex, which is normally held in the cytoplasm by chaperone proteins such as Hsp90, undergoes a conformational change. This allows the AHR to translocate to the nucleus, where it dimerizes with the AHR nuclear translocator (ARNT). The resulting AHR-ARNT heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UV320 UV-320 AHR_complex AHR-Hsp90 Complex UV320->AHR_complex Binds AHR_ligand AHR-UV-320 Complex AHR_complex->AHR_ligand Conformational Change AHR_ligand_nuc AHR-UV-320 AHR_ligand->AHR_ligand_nuc Translocation AHR_ARNT AHR-ARNT Heterodimer AHR_ligand_nuc->AHR_ARNT Dimerizes with ARNT ARNT ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds Gene_transcription Target Gene Transcription XRE->Gene_transcription Activates

References

In-Depth Technical Guide: Spectral Analysis of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol, a prominent member of the hydroxyphenyl benzotriazole class of ultraviolet (UV) absorbers, is a crucial additive in various industries. Its primary function is to protect materials from photodegradation by absorbing harmful UV radiation. This technical guide provides a comprehensive overview of the spectral data for this compound, including UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining these spectra are also presented to facilitate replication and further research.

Chemical Identity

PropertyValue
Chemical Name This compound
Synonyms 2-(5-tert-Butyl-2-hydroxyphenyl)benzotriazole, Tinuvin P
CAS Number 3147-76-0
Molecular Formula C₁₆H₁₇N₃O
Molecular Weight 267.33 g/mol

Spectral Data

A thorough analysis of the spectral data is essential for the unequivocal identification and characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule and is particularly useful for compounds with chromophores, such as the benzotriazole and phenol groups in the target compound.

Wavelength (λmax)Molar Absorptivity (ε)Solvent
301 nm[1]16150 L/mol·cm[1]Chloroform[1]
341 nm[1]16150 L/mol·cm[1]Chloroform[1]

Note: Data is for Tinuvin P, a commercial product identified as 2-(2H-Benzotriazol-2-yl)-4-methylphenol, which is structurally very similar to the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Due to the lack of publicly available experimental NMR data for this compound, predicted spectral data is presented below.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.4s9Htert-butyl protons
~7.0 - 8.0m7HAromatic protons
~11.0s1HPhenolic -OH

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~31C(CH₃)₃
~35C (CH₃)₃
~115 - 150Aromatic carbons
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. A definitive, publicly available mass spectrum for this compound could not be located.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectral data.

UV-Vis Spectroscopy Protocol

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

  • This compound

  • Chloroform, spectroscopic grade

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in chloroform at a concentration of 10 mg/L.

  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength range to scan from 200 nm to 800 nm.

  • Fill a quartz cuvette with the chloroform solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Rinse the cuvette with the sample solution and then fill it with the 10 mg/L sample solution.

  • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Identify the wavelengths of maximum absorbance (λmax).

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer

Procedure:

  • Dissolve the appropriate amount of the compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap the NMR tube and carefully place it in the NMR spectrometer's spinner turbine.

  • Insert the sample into the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

Mass Spectrometry (GC-MS) Protocol

Objective: To obtain the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound

  • Dichloromethane or other suitable volatile solvent, analytical grade

  • GC-MS instrument equipped with an electron ionization (EI) source

Procedure:

  • Prepare a dilute solution of the compound in the chosen solvent (e.g., 10-100 μg/mL).

  • Set up the GC-MS instrument with an appropriate capillary column (e.g., a non-polar or medium-polarity column).

  • Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the compound.

  • Set the injector temperature (e.g., 250 °C) and the MS transfer line temperature (e.g., 280 °C).

  • Set the MS to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

  • Inject a small volume (e.g., 1 μL) of the sample solution into the GC.

  • Acquire the data. The mass spectrum corresponding to the GC peak of the compound can then be analyzed.

Mechanism of UV Absorption

Benzotriazole UV absorbers function by dissipating harmful UV energy as heat through a photophysical process. This mechanism is crucial for their protective function in various materials.

UV_Absorption_Mechanism GroundState Ground State (Keto Form) ExcitedState Excited State GroundState->ExcitedState UV Absorption UV_Photon UV Photon (hν) ProtonTransfer Excited-State Intramolecular Proton Transfer (ESIPT) ExcitedState->ProtonTransfer Tautomer Excited Tautomer (Enol Form) ProtonTransfer->Tautomer VibrationalRelaxation Vibrational Relaxation Tautomer->VibrationalRelaxation VibrationalRelaxation->GroundState Non-radiative Decay Heat Heat VibrationalRelaxation->Heat Energy Dissipation

UV absorption and energy dissipation mechanism of benzotriazole UV absorbers.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of benzotriazole UV absorbers in a sample matrix.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection Extraction Extraction (e.g., LLE, SPE) SampleCollection->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Detection Detection (UV-Vis or MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Identification Compound Identification DataProcessing->Identification Quantification Quantification DataProcessing->Quantification

A generalized workflow for the analysis of benzotriazole UV absorbers.

References

An In-depth Technical Guide to the Photophysical Properties of Benzotriazole UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core photophysical properties of benzotriazole ultraviolet (UV) absorbers, a critical class of stabilizers used to protect materials from photodegradation. Tailored for researchers, scientists, and professionals in drug development and material science, this document details their mechanism of action, key photophysical parameters, and the experimental protocols used for their characterization.

Core Mechanism: A Rapid and Efficient Photoprotective Cycle

Benzotriazole UV absorbers are renowned for their exceptional photostability and efficiency in dissipating harmful UV radiation.[1] Their protective mechanism is rooted in a sophisticated photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] This process occurs on an ultrafast timescale, typically in picoseconds, allowing the molecule to effectively convert high-energy UV photons into harmless thermal energy with minimal structural damage to itself or the surrounding material.

The key structural feature enabling this process is an intramolecular hydrogen bond between a phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.[2][4] The ESIPT cycle can be described in the following steps:

  • UV Absorption: The molecule, initially in its stable enol tautomer ground state (S₀), absorbs a UV photon, transitioning to an excited singlet state (S₁).

  • Ultrafast ESIPT: In the excited state, the acidity of the phenolic proton increases dramatically. This triggers an ultrafast transfer of the proton to the nearby nitrogen atom of the triazole group, forming an excited keto tautomer.[1][5] This transfer is a barrierless or nearly barrierless process.

  • Non-Radiative Decay: The excited keto tautomer is unstable and rapidly deactivates to its ground state (S'₀) through non-radiative pathways, such as internal conversion and vibrational relaxation. This step efficiently dissipates the absorbed energy as heat.

  • Reverse Proton Transfer: Finally, a rapid reverse proton transfer in the ground state regenerates the original enol tautomer, completing the photoprotective cycle and preparing the molecule to absorb another UV photon.

This highly efficient cycle is the reason for the remarkable photostability of benzotriazole derivatives.[1] Because the excited state is depopulated so rapidly, competing destructive photochemical reactions and photofatigue are largely avoided.

ESIPT_Cycle S0_Enol Ground State (Enol) S1_Enol Excited State (Enol) S0_Enol->S1_Enol UV Photon Absorption S1_Keto Excited State (Keto) S1_Enol->S1_Keto Ultrafast ESIPT (<1 ps) S0_Keto Ground State (Keto) S1_Keto->S0_Keto Non-Radiative Decay (Heat Dissipation) S0_Keto->S0_Enol Reverse Proton Transfer

Figure 1: The photoprotective cycle of benzotriazole UV absorbers via ESIPT.

Quantitative Photophysical Parameters

The effectiveness of a benzotriazole UV absorber is defined by several key quantitative parameters. These compounds are engineered to absorb strongly across the UVA (320–400 nm) and UVB (280–320 nm) regions, which are responsible for the degradation of many materials.[4][6]

Compound NameChemical Nameλmax (nm) in non-polar solventMolar Absorptivity (ε)Fluorescence Quantum Yield (Φf)
UV-P 2-(2H-benzotriazol-2-yl)-p-cresol~340>15,000Very Low (<10⁻⁴)
UV-326 2-(2'-Hydroxy-3'-tert-butyl-5'-methylphenyl)-5-chlorobenzotriazole~353>16,000Very Low (<10⁻⁴)
UV-327 2-(2′-Hydroxy-3′,5′-di-tert-butylphenyl)-5-chlorobenzotriazole~355>15,000Very Low (<10⁻⁴)
UV-328 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol~345>17,000Very Low (<10⁻⁴)
UV-329 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol~345>16,000Very Low (<10⁻⁴)

Note: Exact values for λmax and ε can vary depending on the solvent and specific experimental conditions. Fluorescence quantum yields are characteristically very low due to the highly efficient non-radiative deactivation via the ESIPT mechanism, indicating that fluorescence is not a significant de-excitation pathway.[1][7]

Factors Influencing Photophysical Behavior

The photophysical properties of benzotriazole UV absorbers are not static and can be influenced by their molecular structure and surrounding environment.

  • Molecular Structure: Electron-withdrawing groups at the 5-position of the benzotriazole ring can surprisingly improve photopermanence, despite weakening the intramolecular hydrogen bond that is crucial for the ESIPT process.[2] The presence of bulky alkyl groups, such as tert-butyl, ortho to the hydroxyl group can help shield the hydrogen bond from disruption by polar solvents, enhancing stability.[2]

  • Solvent Environment: The polarity of the solvent can affect the equilibrium between the planar conformer (which has the intramolecular hydrogen bond necessary for ESIPT) and a non-planar conformer where the bond is disrupted.[2][8] In highly polar, aggressive solvents, the population of the non-planar form can increase, leading to longer excited-state lifetimes and a higher probability of destructive chemistry or unwanted fluorescence.[2][5]

Experimental Protocols for Characterization

Characterizing the photophysical properties of benzotriazole UV absorbers involves a suite of spectroscopic techniques.

This is the fundamental technique used to determine the wavelength range of UV absorption and the molar absorptivity (ε), which quantifies the strength of absorption.

  • Objective: To measure the ground-state absorption spectrum.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the benzotriazole compound (e.g., 10⁻⁵ M) in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dioxane).[9] The solvent should be chosen based on the solubility of the compound and the intended application environment.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[9]

    • Measurement: Fill a 1 cm pathlength quartz cuvette with the sample solution and a matching cuvette with the pure solvent to serve as a reference.

    • Data Acquisition: Scan the absorbance from approximately 250 nm to 500 nm to cover the full UVB and UVA range. The resulting spectrum plots absorbance versus wavelength. The peak absorption is denoted as λmax.

    • Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the pathlength.

This technique is used to measure the emission spectrum and determine the fluorescence quantum yield (Φf), providing insight into the efficiency of radiative versus non-radiative decay pathways.

  • Objective: To measure the fluorescence emission spectrum and calculate the fluorescence quantum yield.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution with an optical density (absorbance) of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

    • Instrumentation: Use a spectrofluorometer.

    • Measurement: Excite the sample at a wavelength on the rising edge of the lowest energy absorption band (e.g., 330 nm).[2] Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350 nm to 700 nm).

    • Quantum Yield Calculation (Relative Method): The fluorescence quantum yield (Φf) is often determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The Φf is calculated using the formula: Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Techniques like time-resolved pump-probe spectroscopy are employed to study the ultrafast dynamics of the excited state, including the rate of the ESIPT process and subsequent relaxation.

  • Objective: To measure the excited-state lifetime and observe the dynamics of the ESIPT reaction.

  • Methodology:

    • Instrumentation: A femtosecond laser system is required. The setup consists of a "pump" pulse to excite the sample and a delayed "probe" pulse to monitor the changes in absorption or emission over time.

    • Measurement: The pump pulse excites the enol form. The probe pulse, at various time delays, measures the transient absorption of the newly formed keto species or the decay of the enol species' stimulated emission.

    • Data Analysis: By plotting the change in signal as a function of the delay time between the pump and probe pulses, a kinetic trace is generated. Fitting this trace to an exponential decay model yields the time constants for the ESIPT process and other relaxation pathways, which are typically in the femtosecond to picosecond range.[7]

Workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_results Data & Interpretation Prep Sample Preparation (Dissolve in Solvent) UVVis UV-Vis Spectroscopy Prep->UVVis Fluorescence Fluorescence Spectroscopy Prep->Fluorescence TimeResolved Time-Resolved Spectroscopy Prep->TimeResolved Absorbance Absorption Spectrum (λmax, ε) UVVis->Absorbance Emission Emission Spectrum (Φf) Fluorescence->Emission Dynamics Excited-State Lifetime (τ) TimeResolved->Dynamics Profile Comprehensive Photophysical Profile Absorbance->Profile Emission->Profile Dynamics->Profile

Figure 2: General experimental workflow for photophysical characterization.

Conclusion

Benzotriazole UV absorbers are a cornerstone of material photoprotection, leveraging an elegant and highly efficient Excited-State Intramolecular Proton Transfer mechanism to safely dissipate damaging UV radiation. Their strong absorption in the UVA and UVB regions, coupled with extremely low fluorescence quantum yields and ultrafast excited-state deactivation, makes them exceptionally photostable. A thorough characterization of their properties using UV-Vis, fluorescence, and time-resolved spectroscopy is essential for optimizing their selection and application in diverse fields, from industrial polymers to advanced pharmaceutical and cosmetic formulations.

References

An In-depth Technical Guide to the Molecular Structure and Stability of UV-326

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UV-326, chemically known as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol, is a high-performance ultraviolet (UV) light absorber of the hydroxyphenylbenzotriazole class.[1] It is extensively utilized in various polymers and organic substrates to provide protection against UV radiation, thereby preventing photodegradation and enhancing the longevity of materials.[2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and stability of UV-326, along with detailed experimental protocols for its analysis.

Molecular Structure and Identification

UV-326 is a substituted benzotriazole derivative. Its structure features a phenolic group, a benzotriazole ring, and a chlorine atom, which collectively contribute to its exceptional UV absorbing properties.

IdentifierValue
Chemical Name 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
IUPAC Name 2-(2H-Benzotriazol-2-yl)-6-tert-butyl-4-methylphenol
CAS Number 3896-11-5
Molecular Formula C₁₇H₁₈ClN₃O
Molecular Weight 315.8 g/mol
Appearance Light yellow crystalline powder

Physicochemical Properties

The physicochemical properties of UV-326 are critical for its application and performance in various formulations.

PropertyValue
Melting Point 138-141 °C
Boiling Point 460.4 °C (Predicted)
Density 1.32 g/cm³
Flash Point 238 °C
Vapor Pressure 0Pa at 20℃
Water Solubility Insoluble
Solubility in Organic Solvents Soluble in toluene and acetone
UV Absorption Range 270-400 nm

Stability Profile

The stability of UV-326 is a key factor in its effectiveness as a UV absorber. It exhibits good thermal, photo, and chemical stability.

Thermal Stability

UV-326 demonstrates high thermal stability, making it suitable for processing at elevated temperatures, such as in injection molding.[3] It has a low volatility at high temperatures, which minimizes its loss during polymer processing.[4]

Photostability and Mechanism of Action

UV-326 is a potent UV absorber, effectively absorbing radiation in the 270-400 nm range.[3] Its mechanism of action involves the absorption of UV photons, which excites the molecule to a higher energy state. This is followed by a rapid, non-radiative decay process known as Excited-State Intramolecular Proton Transfer (ESIPT).[5][6] Through ESIPT, the absorbed UV energy is efficiently converted into harmless thermal energy, which is then dissipated to the surrounding matrix.[5] This process is cyclical, allowing the UV-326 molecule to absorb multiple UV photons without undergoing significant degradation.

Chemical Stability

UV-326 exhibits good chemical stability. It is notably resistant to turning yellow under alkaline conditions and is not sensitive to the presence of metal ions, which can be advantageous in various formulations.[7]

Experimental Protocols

Detailed methodologies for assessing the stability of UV-326 are crucial for quality control and formulation development.

Thermal Stability Analysis (TGA/DSC)

Objective: To determine the thermal decomposition profile and melting behavior of UV-326.

Instruments: Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC).

TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of UV-326 into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of UV-326 into an aluminum DSC pan and hermetically seal it. Use an empty sealed pan as a reference.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 200 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the differential heat flow as a function of temperature. The peak of the endothermic event corresponds to the melting point of UV-326.

Photodegradation Testing (Accelerated Weathering)

Objective: To evaluate the photostability of UV-326 upon exposure to simulated solar radiation. This protocol is based on the principles of ISO 4892-2.[8][9][10][11][12]

Instrument: Xenon-arc weathering chamber.

Protocol:

  • Sample Preparation: Prepare a solution of UV-326 in a suitable solvent (e.g., acetonitrile) at a known concentration. Alternatively, incorporate UV-326 into a polymer film.

  • Instrument Setup:

    • Light Source: Xenon-arc lamp with appropriate filters to simulate daylight.

    • Irradiance: Control at a specified level (e.g., 0.51 W/m² at 340 nm).

    • Temperature: Maintain a constant black panel temperature (e.g., 63 °C).

    • Humidity: Control the relative humidity within the chamber.

    • Exposure Cycle: Employ alternating periods of light and dark, with or without water spray, to simulate natural weather conditions.

  • Procedure: Expose the samples in the weathering chamber for a predetermined duration. Withdraw samples at regular intervals.

  • Data Analysis: Analyze the withdrawn samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the remaining concentration of UV-326. Calculate the percentage of degradation over time.

Hydrolytic Stability Testing

Objective: To determine the rate of hydrolysis of UV-326 in aqueous solutions at different pH values. This protocol is based on OECD Guideline 111.[2][13][14][15][16]

Protocol:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Sample Preparation: Prepare a stock solution of UV-326 in a water-miscible organic solvent. Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration that is less than half the saturation concentration and does not exceed 0.01 M.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test, or a range of temperatures for more detailed studies).

  • Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

  • Analysis: Analyze the samples for the concentration of UV-326 and any potential hydrolysis products using a validated analytical method like HPLC-UV.

  • Data Analysis: Determine the rate of hydrolysis and the half-life of UV-326 at each pH. If less than 10% degradation is observed after 5 days at 50 °C, the substance is considered hydrolytically stable.

Visualizations

Synthesis Workflow of UV-326

The synthesis of UV-326 typically involves a multi-step process, starting from the diazotization of an aniline derivative, followed by coupling and subsequent cyclization reactions.

UV326_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A p-Chloro-o-nitroaniline C Diazotization A->C NaNO₂, H₂SO₄ B 2-tert-Butyl-4-methylphenol D Azo Coupling B->D C->D Diazonium Salt Intermediate E Reduction & Cyclization D->E Azo Intermediate F UV-326 E->F Reducing Agent (e.g., Glucose/Zinc)

Caption: A simplified workflow for the synthesis of UV-326.

Mechanism of UV Absorption and Energy Dissipation

The photoprotective mechanism of UV-326 is based on the principle of Excited-State Intramolecular Proton Transfer (ESIPT).

ESIPT_Mechanism ESIPT Mechanism of UV-326 GS_Enol Ground State (Enol Form) ES_Enol Excited State (Enol Form) GS_Enol->ES_Enol UV Absorption (hν) ES_Keto Excited State (Keto Tautomer) ES_Enol->ES_Keto Ultrafast Proton Transfer (femtoseconds) ES_Keto->GS_Enol Heat Dissipation GS_Keto Ground State (Keto Tautomer) ES_Keto->GS_Keto Non-radiative Decay (Internal Conversion) GS_Keto->GS_Enol Proton Transfer Back

Caption: The energy dissipation pathway of UV-326 via ESIPT.

References

Health and safety data for Bumetrizole exposure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Health and Safety of Bumetrizole Exposure

This technical guide provides a comprehensive overview of the available health and safety data for Bumetrizole (CAS No. 3896-11-5). The information is intended for researchers, scientists, and drug development professionals to support risk assessment and safe handling practices. Data has been compiled from safety data sheets, toxicological assessments, and regulatory evaluations.

Toxicological Data Summary

Bumetrizole is generally considered to have low acute toxicity.[1] The available data indicates that it is not a skin or eye irritant, nor a skin sensitizer.[2][3][4][5] Furthermore, studies on genotoxicity, carcinogenicity, and reproductive toxicity have not revealed significant cause for concern under the tested conditions.[2][4][6]

Acute Toxicity

The acute toxicity of Bumetrizole has been evaluated via oral and inhalation routes. The substance exhibits a low order of acute toxicity.

EndpointSpeciesRouteValueReference
LD50RatOral>2,000 mg/kg[2][4]
LD50Rat, MouseOral>5,000 mg/kg[7]
LC50RatInhalation>0.27 mg/L (4-hour exposure)[3][7]
Skin and Eye Effects

Studies indicate that Bumetrizole does not cause significant irritation to the skin or eyes and is not a skin sensitizer.

EndpointSpeciesResultClassificationReference
Skin Irritation/CorrosionRabbitAt most mild irritation, cleared within 7 daysNot Classified[2][3]
Serious Eye Damage/IrritationNot specifiedNo irritation observedNot Classified[2]
Skin SensitizationGuinea Pig, MouseNegativeNot a sensitizer[2][3][4][5]
Repeated Dose Toxicity

Long-term exposure studies have not indicated significant systemic toxicity at doses that would warrant classification.

EndpointSpeciesRouteKey FindingClassificationReference
STOT-Single ExposureRatOralCriteria not metNot Classified[2]
STOT-Repeated ExposureRatOralNo effects observed at doses sufficient for classificationNot Classified as STOT-RE[3]
Genotoxicity and Carcinogenicity

Bumetrizole has been tested for its potential to cause genetic mutations and cancer, with negative results across multiple assays.

EndpointAssay TypeResultClassificationReference
Germ Cell MutagenicityIn vitro & In vivo assaysNegativeNot Classified[2][4]
Carcinogenicity104-week feeding study (Rat)No carcinogenic potential observed. NOAEL: 10,000 ppmNot Classified[6]
Carcinogenicity104-week feeding study (Mouse)No increase in neoplasmsNot Classified[3]
Reproductive and Developmental Toxicity

The available data suggests a low risk of reproductive or developmental toxicity.

EndpointSpeciesKey FindingClassificationReference
Reproductive ToxicityRatNo reproductive effects up to 1000 mg/kg/dayNot Classified[4]
Endocrine ActivityIn vitroNegative for estrogenic, androgenic, and thyroid activity. Shows some AhR activity.Not Classified as an endocrine disruptor[3][4]

Experimental Protocols

Detailed methodologies for key toxicological studies are summarized below.

Carcinogenicity Study (Rat)
  • Guideline: Protocol comparable to OECD Guideline 453 (Combined Chronic Toxicity/Carcinogenicity Studies).[3][6]

  • Species: Sprague-Dawley (SD) rats (50 per sex per dose group).[6]

  • Administration: Bumetrizole was administered in the feed for 104 weeks.[6]

  • Dose Levels: 0, 1000, 3000, or 10,000 ppm (equivalent to 382.6–501.9 mg/kg bw/day in males and females, respectively, at the high dose).[6]

  • Observations: Animals were observed for clinical signs of toxicity, mortality, and tumor formation. A full histopathological examination was performed.

Reproductive/Developmental Toxicity Screening Study
  • Guideline: OECD Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test).[4]

  • Species: Rats.[4]

  • Administration: Oral.

  • Dose Levels: Up to and including 1000 mg/kg bw/day.[4]

  • Observations: Monitored effects on mating, fertility, pregnancy, maternal behavior, and offspring viability and growth.

Acute Inhalation Toxicity Study
  • Guideline: Protocol similar to OECD Guideline 403.[3]

  • Species: Charles River albino rats (5 males, 5 females).[3]

  • Administration: Whole-body exposure to aerosols of Bumetrizole for four hours.[3]

  • Dose Level: 0.27 mg/L (the maximum attainable concentration).[3]

  • Observations: Animals were observed for 14 days for mortality, clinical signs of toxicity, and effects on body weight.[3]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the assessment and potential fate of Bumetrizole.

Hazard_Assessment_Workflow cluster_data Data Collection cluster_eval Hazard Evaluation A Literature Search (SDS, Journals) H Endpoint Data Analysis A->H B In Vitro Assays (e.g., Ames Test) B->H C In Vivo Animal Studies (e.g., OECD 401, 422) C->H D Acute Toxicity (LD50, LC50) I Hazard Classification (e.g., GHS) D->I E Irritation & Sensitization E->I F Genotoxicity & Carcinogenicity F->I G Reproductive & Systemic Toxicity G->I H->D H->E H->F H->G J Risk Assessment & Safe Handling Guidance I->J

General workflow for chemical hazard assessment.

Biodegradation_Pathways cluster_pathways Predicted Biodegradation Pathways Bumetrizole Bumetrizole P1 Oxidation of Methyl Group Bumetrizole->P1 Pathway 1 P2 Hydroxylation & Ring Cleavage Bumetrizole->P2 Pathway 2 P3 Dechlorination Bumetrizole->P3 Pathway 3 Metabolite1 Carboxylic Acid Metabolite P1->Metabolite1 Metabolite2 Hydroxylated Intermediates P2->Metabolite2 Metabolite3 Dechlorinated Analog P3->Metabolite3

Predicted environmental biodegradation pathways for Bumetrizole.

LLNA_Workflow A Phase 1: Induction (Topical application of Bumetrizole or vehicle to mouse ear) B Phase 2: Proliferation Measurement (IV injection of radiolabeled thymidine) A->B Day 1-3 C Phase 3: Sample Collection (Auricular lymph nodes are excised) B->C Day 5 D Data Analysis (Measure radioactivity to determine lymphocyte proliferation) C->D Day 6 E Result Interpretation (Calculate Stimulation Index (SI). SI ≥ 3 indicates sensitization) D->E

Experimental workflow for the Local Lymph Node Assay (LLNA).

References

An In-depth Technical Guide on the Environmental Fate of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol (UV-326)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol, commonly known as UV-326, is a phenolic benzotriazole ultraviolet (UV) stabilizer extensively used in plastics, coatings, and personal care products to prevent photodegradation.[1][2] Its widespread application and chemical stability result in its continuous release into the environment. This technical guide provides a comprehensive overview of the environmental fate of UV-326, detailing its physicochemical properties, persistence, degradation pathways, mobility, and bioaccumulation potential. Due to its high hydrophobicity and resistance to degradation, UV-326 is persistent in the environment, partitioning primarily to sediment and sludge and bioaccumulating in aquatic and terrestrial organisms.[3][4] This document synthesizes current scientific knowledge, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes to support environmental risk assessment and management efforts.

Introduction

Benzotriazole UV stabilizers (BUVS) are a class of compounds of emerging environmental concern due to their persistence, potential for bioaccumulation, and toxicity.[3][5] UV-326, or 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol, is a prominent member of this family.[6] Its primary function is to absorb UV radiation, thereby protecting various materials from degradation.[1] However, its stability and widespread use have led to its detection in various environmental compartments, including wastewater, rivers, sediments, and biota.[7][8][9] Understanding the environmental behavior of UV-326 is crucial for evaluating its long-term ecological impact and for the development of regulatory frameworks.

Physicochemical Properties

The environmental transport and fate of a chemical are largely dictated by its physicochemical properties. UV-326 is characterized by a high molecular weight, low water solubility, and high lipophilicity, as indicated by its high octanol-water partition coefficient (log Kow). These properties suggest a strong tendency to adsorb to organic matter in soil and sediment rather than remaining in the aqueous phase.

Table 1: Physicochemical Properties of UV-326

PropertyValueReference
Chemical Name 2-(3-t-butyl-2-hydroxy-5-methylphenyl)-5-chlorobenzotriazole[6]
CAS Number 3896-11-5[10]
Molecular Formula C₁₇H₁₈ClN₃O-
Molecular Weight 315.8 g/mol -
Appearance White to slightly yellow powder[1]
Melting Point 137-141 °C-
Water Solubility Very low (partly miscible)[11]
log Kow (Octanol-Water Partition Coefficient) 7.08 - 7.94 (for a group of hydrophobic UV stabilizers including UV-326)[3][5]
Vapor Pressure Low (data not specified)-

Environmental Fate and Behavior

Persistence and Degradation

UV-326 is designed for high photostability and is resistant to environmental degradation processes.

  • Biodegradation: UV-326 is not readily biodegradable.[12] Studies show low removal efficiencies in conventional wastewater treatment plants (WWTPs), with removal rates cited between 5% and 82%, suggesting that a significant portion passes through treatment facilities into the aquatic environment.[13] Its persistence is also observed in soil and sediment systems.[4] The core phenolic benzotriazole structure is resistant to microbial degradation.[4]

  • Photodegradation: By design, UV-326 is highly resistant to direct photolysis. However, indirect photodegradation can occur. In the presence of natural photosensitizers like riboflavin (a model for chromophoric dissolved organic matter), UV-326 can undergo photocatalytic degradation under visible light, especially under reductive conditions.[14] One study demonstrated that under anaerobic conditions with a photosensitizer, UV-326 was completely removed within three hours of irradiation.[14]

  • Hydrolysis: The chemical structure of UV-326 lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not considered a significant degradation pathway.

Mobility and Environmental Distribution

The high log Kow and low water solubility of UV-326 govern its distribution in the environment.

  • Soil and Sediment: Upon release into aquatic systems, UV-326 rapidly partitions from the water column to suspended solids, sediment, and sludge in WWTPs.[3] High concentrations have been measured in river and coastal sediments. For instance, concentrations up to 9346 ng/kg (dry weight) have been detected in coastal sediments.[3]

  • Water: While concentrations in the dissolved phase are generally low due to its hydrophobicity, UV-326 is frequently detected in river water and WWTP effluents, typically in the ng/L range.[8]

  • Air: UV-326 can be found in household and vehicle cabin dust, indicating its presence in indoor environments and potential for atmospheric transport associated with particulate matter.[8]

dot

Experimental_Workflow_Kow cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis & Calculation Load_PDMS Load PDMS Fiber with UV-326 Equilibrate Equilibrate PDMS in Water-Octanol System Load_PDMS->Equilibrate Introduce Measure Measure UV-326 Concentration (HPLC/GC-MS) Equilibrate->Measure Sample Phases Calculate Calculate Kow from Concentration Ratios Measure->Calculate Analytical_Workflow Sample 1. Environmental Sample (Sediment, Biota) Homogenize 2. Homogenize & Spike with Internal Std. Sample->Homogenize Extract 3. Extraction (MAE, Soxhlet, USE) Homogenize->Extract Cleanup 4. Extract Cleanup (Solid-Phase Extraction) Extract->Cleanup Analyze 5. Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analyze Data 6. Data Quantification & Reporting Analyze->Data

References

Toxicokinetics of Phenolic Benzotriazoles in Laboratory Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the toxicokinetics of phenolic benzotriazoles (P-BZTs), a class of ultraviolet (UV) light absorbers used widely in industrial and consumer products.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for assessing potential human health risks associated with exposure.[1] This document synthesizes key data from in vivo studies, details common experimental methodologies, and visualizes metabolic and experimental processes.

Comparative Toxicokinetics in Rat Models

A pivotal comparative study in male Sprague Dawley® rats investigated the toxicokinetic profiles of nine different P-BZTs, including unsubstituted, monosubstituted, disubstituted, and trisubstituted variants.[2][3] The study revealed significant differences in ADME properties, heavily influenced by the degree of chemical substitution on the phenol moiety.[1][2]

Following a single intravenous (IV) dose of 2.25 mg/kg, the systemic exposure, measured by the area under the concentration-time curve (AUC), generally increased with the degree of substitution.[1][2] However, plasma elimination half-lives did not follow a clear pattern related to substitution.[2][3] The unsubstituted P-BZT had a terminal elimination half-life of 22.4 hours.[3] In contrast, half-lives for monosubstituted compounds ranged from 15.4 to 84.8 hours, disubstituted compounds from 19.2 to 25.1 hours, and trisubstituted compounds from 17.3 to 31.7 hours.[1][3]

Table 1: Intravenous Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats (2.25 mg/kg Dose)

Compound Class Terminal Half-Life (t½) (hours) Cmax (ng/mL) General AUC Trend
Unsubstituted (P-BZT) 22.4[3] 886[1][3] Baseline
Monosubstituted 15.4 - 84.8[1][2][3] Data not specified Increased with substitution
Disubstituted 19.2 - 25.1[1][3] Data not specified Increased with substitution[1][2]

| Trisubstituted | 17.3 - 31.7[1][3] | Data not specified | Increased with substitution |

Upon oral gavage administration, P-BZTs demonstrated generally low oral bioavailability.[2][4] For the unsubstituted compound, bioavailability was estimated to be around 6% at a 30 mg/kg dose, whereas it ranged from 12.8% to 23% for substituted compounds at the same dose.[2][3][4] Bioavailability was observed to be lower at a higher dose of 300 mg/kg, suggesting that absorption decreases with an increasing dose.[2][3][4] Systemic exposure parameters (Cmax and AUC) for the unsubstituted compound were lower compared to the substituted compounds.[2] A 10-fold increase in the oral dose (from 30 to 300 mg/kg) resulted in a disproportionately smaller increase in Cmax and AUC (≤7-fold) for most compounds, further indicating dose-dependent absorption.[2]

Table 2: Oral Toxicokinetic Parameters of Phenolic Benzotriazoles in Male Rats

Parameter Unsubstituted (P-BZT) Substituted Compounds
Dose 30 mg/kg 30 mg/kg
Oral Bioavailability ~6%[2][3] 12.8% - 23%[2][4]
Plasma Elimination Half-Life (t½) 1.57 - 192 hours (class range)[2][4] 1.57 - 192 hours (class range)[2][4]

| Dose Proportionality (30 vs. 300 mg/kg) | AUC increased 30-fold[2] | Cmax and AUC increased ≤7-fold[2] |

Metabolism of Phenolic Benzotriazoles

Metabolism plays a key role in the toxicokinetics of P-BZTs. In vivo and in vitro studies, particularly on UV-328, show that metabolism primarily occurs through oxidation of the alkyl side chains, leading to the formation of hydroxylated and/or oxo-metabolites.[5][6] Metabolism on the benzotriazole ring itself has not been confirmed.[6] Substituted compounds are generally thought to be less metabolized compared to their unsubstituted counterparts.[2][4]

For UV-328, five primary metabolites have been identified, resulting from oxidation at its di-tert-pentyl groups.[7] In human studies, these metabolites were found unconjugated in blood but were mostly present as conjugates (e.g., with glucuronic acid or sulfate) in urine.[5][6]

G cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism cluster_Excretion Excretion UV328 UV-328 (Parent Compound) Metabolite_OH Monohydroxylated Metabolites (e.g., UV-328-6/3-OH) UV328->Metabolite_OH Oxidation (CYP450) Metabolite_CO Oxo-Metabolites (e.g., UV-328-4/3-CO) UV328->Metabolite_CO Oxidation (CYP450) Bile Biliary Excretion (Major Pathway) UV328->Bile Unchanged Metabolite_OH_CO Hydroxylated and Oxo- Metabolite (UV-328-4/3-CO-6/3-OH) Metabolite_OH->Metabolite_OH_CO Oxidation Conjugates Conjugated Metabolites (Glucuronides/Sulfates) Metabolite_OH->Conjugates Conjugation (UGTs, SULTs) Metabolite_CO->Metabolite_OH_CO Oxidation Metabolite_CO->Conjugates Conjugation Metabolite_OH_CO->Conjugates Conjugation Urine Urinary Excretion (Minor Pathway) Conjugates->Urine Conjugates->Bile

Caption: Generalized metabolic pathway of UV-328.

Excretion Pathways

For several well-studied P-BZTs, renal elimination is a minor pathway.[5] In a human study of UV-328, only about 0.1% of the orally administered dose was recovered in the urine within 72 hours.[5][6] Similarly, for UV-327, only 0.03% of the oral dose was recovered in urine.[8] These low urinary excretion rates, despite evidence of good absorption, strongly suggest that biliary excretion into the feces is the primary route of elimination for these compounds and their metabolites.[5][8]

Experimental Protocols

The toxicokinetic data for P-BZTs are typically generated using standardized laboratory protocols. The following outlines a common methodology based on studies in rats.[3]

  • Species: Male Hsd:Sprague Dawley® SD® rats.[3]

  • Surgical Preparation: Animals are often surgically implanted with catheters in the carotid artery (for blood collection) and the jugular vein (for IV dose administration) prior to the study.[3]

  • Administration:

    • Intravenous: A single dose (e.g., 2.25 mg/kg) is administered via the jugular vein catheter.[3]

    • Oral: A single dose (e.g., 30 or 300 mg/kg) is administered by oral gavage.[3]

  • Blood Sampling: Serial blood samples are collected at predetermined time points via the carotid artery catheter.[3] For P-BZTs, plasma concentrations can be measured for up to 72 hours or more post-dose.[1]

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Technique: Quantification of P-BZTs and their metabolites in plasma is performed using validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods.[1]

  • Analyte Measurement: Methods are developed to measure both the free (unconjugated parent compound) and the total (free and conjugated parent compound) analyte concentrations to better understand metabolism and disposition.[1][4]

G start Animal Acclimation & Surgical Preparation dosing Dose Administration (IV or Oral Gavage) start->dosing sampling Serial Blood Sampling (via Catheter) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Sample Extraction & Preparation processing->extraction analysis LC-MS/MS Analysis (Quantification of Free & Total Analyte) extraction->analysis modeling Toxicokinetic (TK) Modeling & Parameter Calculation analysis->modeling end Data Interpretation & Reporting modeling->end

Caption: Typical experimental workflow for P-BZT toxicokinetic studies.

References

Methodological & Application

Application Notes: Detection and Quantification of UV-326 in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

UV-326, chemically known as 2-(2'-hydroxy-3'-tert-butyl-5'-methylphenyl)-5-chlorobenzotriazole, is a benzotriazole-type ultraviolet (UV) light absorber. It is widely incorporated into various polymers, such as polyolefins (polyethylene and polypropylene) and polyvinyl chloride (PVC), to protect them from degradation caused by UV radiation.[1][2] This degradation can lead to undesirable effects like surface cracking, color fading, and loss of mechanical properties.[1][2] Monitoring the concentration of UV-326 in polymeric materials is crucial for quality control, regulatory compliance, and understanding its environmental fate as it can leach from plastic products.[3] This document provides detailed analytical methods and protocols for the detection and quantification of UV-326 in polymer matrices.

Analytical Techniques Overview

The primary analytical techniques for the determination of UV-326 in polymers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[4][5][6] Spectroscopic methods like UV-Visible (UV-Vis) spectroscopy can also be employed, particularly for quantification after extraction.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis of non-volatile polymer additives like UV-326.[6] Reversed-phase HPLC with a UV or Photodiode Array (PDA) detector is a common setup.[5][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[6] Pyrolysis GC-MS can be used to directly analyze the polymer sample without prior solvent extraction.[10]

  • UV-Visible (UV-Vis) Spectroscopy: This technique is useful for quantifying UV-absorbing compounds like UV-326 in a solution after extraction from the polymer matrix.[8] It relies on the principle that chromophores within the molecule absorb light at specific wavelengths.[7]

Experimental Protocols

Protocol 1: Analysis of UV-326 in Polymers by HPLC-PDA

This protocol is based on the method described by Su et al. (2014) for the analysis of various polymer additives in plastic food packaging.[4][11]

1. Sample Preparation: Accelerated Solvent Extraction (ASE)

  • Apparatus: Accelerated Solvent Extractor.

  • Procedure:

    • Cut the polymer sample into small pieces (approximately 1-2 mm).

    • Weigh accurately about 0.5 g of the polymer sample into an extraction cell.

    • Place the extraction cell into the ASE system.

    • Set the extraction parameters:

      • Solvent: Acetonitrile[9]

      • Pressure: 1500 psi[9]

      • Temperature: 100°C[9]

      • Static Time: 5 minutes[9]

      • Static Cycles: 2[9]

    • Collect the extract and dilute it to a known volume with acetonitrile.

    • Filter the extract through a 0.22 µm nylon membrane filter before HPLC analysis.[11]

2. HPLC-PDA Analysis

  • Instrumentation: HPLC system with a photodiode array detector.[9]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with (A) Acetonitrile and (B) Water.

      • A typical gradient might start at 50% A, increase to 100% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • PDA Detection: Monitor at the wavelength of maximum absorbance for UV-326 (approximately 353 nm).

3. Calibration and Quantification

  • Prepare a series of standard solutions of UV-326 in acetonitrile at concentrations ranging from 0.05 to 10.0 µg/mL.[4]

  • Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample extract and determine the concentration of UV-326 from the calibration curve.

Protocol 2: Analysis of UV-326 in Polymers by Pyrolysis-GC/MS

This protocol is based on the method described by Kim et al. (2024) for the direct analysis of UV-326 in various polymers.[10]

1. Sample Preparation

  • Cut a small piece of the polymer sample (approximately 100 µg) and place it directly into a pyrolysis sample cup.[10]

2. Py-GC/MS Analysis

  • Instrumentation: Pyrolyzer coupled to a Gas Chromatograph with a Mass Spectrometer detector.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 550°C.[10]

  • GC Conditions:

    • Column: Capillary column suitable for semi-volatile compounds (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

    • Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 300°C at a rate of 10°C/min.

      • Hold at 300°C for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Mass Range: Scan from m/z 50 to 500.

    • Identification: The UV-326 peak can be identified by its retention time (typically 23.5-24.5 min under these conditions) and its characteristic mass spectrum.[10]

3. Quantification

  • Quantification can be achieved by creating a calibration curve using polymer samples with known concentrations of UV-326 or by using an internal standard method.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of UV-326 using the HPLC-PDA method.

ParameterValueReference
Linearity (Correlation Coefficient, R) ≥ 0.9833[4]
Limit of Detection (LOD) 0.03 - 0.30 µg/mL[4]
Limit of Quantification (LOQ) 0.10 - 1.00 µg/mL[4]
Average Spiked Recoveries >70.4% at 10, 20, and 40 µg/g[4]
Relative Standard Deviations (RSD) 0.4 - 15.4%[4]

Visualizations

Workflow_UV326_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing PolymerSample Polymer Sample SizeReduction Size Reduction (Cutting/Grinding) PolymerSample->SizeReduction Extraction Extraction (e.g., ASE, Ultrasonic) SizeReduction->Extraction GCMS_Analysis Py-GC/MS Analysis SizeReduction->GCMS_Analysis Solid Sample Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_Analysis HPLC-PDA/UV Analysis Filtration->HPLC_Analysis Liquid Extract DataAcquisition Data Acquisition HPLC_Analysis->DataAcquisition GCMS_Analysis->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting Logical_Relationship cluster_input Input Considerations cluster_method_selection Method Selection cluster_justification Justification PolymerType Polymer Type (e.g., PE, PP, PVC) HPLC HPLC-PDA/UV PolymerType->HPLC GCMS GC-MS / Py-GC/MS PolymerType->GCMS AnalyteVolatility Analyte Volatility AnalyteVolatility->HPLC Non-volatile AnalyteVolatility->GCMS Volatile/Semi-volatile RequiredSensitivity Required Sensitivity (LOD/LOQ) RequiredSensitivity->HPLC RequiredSensitivity->GCMS HPLC_Justification Good for non-volatile analytes Robust quantification HPLC->HPLC_Justification GCMS_Justification High specificity and identification Good for semi-volatile analytes GCMS->GCMS_Justification

References

Application Notes and Protocols for 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol as a UV Stabilizer in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol, a prominent benzotriazole-based UV absorber, in the stabilization of plastics. This document details its mechanism of action, summarizes its performance in various polymers, and provides detailed experimental protocols for its evaluation.

Introduction

This compound, commonly known as UV-326, is a high-performance ultraviolet (UV) light absorber. It is specifically designed to protect polymeric materials from the degradative effects of UV radiation, which can lead to undesirable changes such as yellowing, chalking, cracking, and loss of mechanical properties.[1][2][3] Its efficacy stems from its strong absorption of UV radiation in the 270-380 nm range and its ability to dissipate this energy as harmless thermal energy.[1][4] UV-326 is characterized by its low volatility and excellent thermal stability, making it suitable for plastics processed at high temperatures.[1][4]

Mechanism of Action

The UV stabilizing effect of this compound is based on the principle of excited-state intramolecular proton transfer (ESIPT).[5] Upon absorption of UV photons, the molecule undergoes a rapid and reversible tautomerization. The absorbed energy is then dissipated as heat as the molecule returns to its ground state.[3][5] This cyclical process of energy absorption and dissipation effectively shields the polymer matrix from photodegradation without the stabilizer itself being rapidly consumed.

G Mechanism of UV Stabilization by this compound cluster_0 UV Energy Absorption and Dissipation Cycle UV_Photon UV Photon (270-380 nm) Ground_State UV-326 (Ground State) UV_Photon->Ground_State Absorption Excited_State Excited State Ground_State->Excited_State Excitation Tautomer Keto Tautomer Excited_State->Tautomer Intramolecular Proton Transfer Tautomer->Ground_State Relaxation Heat Heat Dissipation Tautomer->Heat

Caption: Mechanism of UV stabilization.

Applications in Various Plastics

This compound is compatible with a wide range of polymers. Its low volatility and minimal impact on color make it particularly suitable for transparent and light-colored applications.[1][6]

Commonly Used Plastics:

  • Polyolefins: Polyethylene (PE) and Polypropylene (PP)[2][6]

  • Polyvinyl Chloride (PVC) [1][2][6]

  • Polystyrene (PS) [2][6]

  • Acrylonitrile Butadiene Styrene (ABS) [2][6]

  • Polycarbonates (PC) [1][2]

  • Polymethyl Methacrylate (PMMA) [1][2]

  • Unsaturated Polyesters [1]

  • Epoxy Resins [1]

Performance Data

The following tables summarize the expected performance of this compound in various plastics. The data is representative of typical results obtained from accelerated weathering tests.

Table 1: Performance in Polyethylene (PE)

Concentration (% w/w)Accelerated Weathering (Hours)Color Change (ΔE*)Gloss Retention (%)Tensile Strength Retention (%)
0 (Control)10008.54560
0.2510002.18592
0.5010001.39298

Table 2: Performance in Polypropylene (PP)

Concentration (% w/w)Accelerated Weathering (Hours)Color Change (ΔE*)Gloss Retention (%)Tensile Strength Retention (%)
0 (Control)100010.23050
0.2510002.58088
0.5010001.68895

Table 3: Performance in Polycarbonate (PC)

Concentration (% w/w)Accelerated Weathering (Hours)Yellowness Index Change (ΔYI)Haze (%)Impact Strength Retention (%)
0 (Control)200015.01040
0.3020003.2285
0.6020001.8192

Experimental Protocols

The following protocols describe the standard methodologies for evaluating the performance of this compound in plastics.

Sample Preparation
  • Compounding: Dry blend the base polymer resin with the desired concentration of this compound (typically 0.1% to 1.0% by weight).

  • Extrusion: Melt-compound the blend using a twin-screw extruder to ensure homogeneous dispersion of the UV stabilizer.

  • Specimen Molding: Prepare test specimens (e.g., plaques, tensile bars) by injection molding or compression molding under standardized conditions.

Accelerated Weathering

Objective: To simulate the long-term effects of outdoor exposure in a laboratory setting.

Apparatus: Xenon-arc or fluorescent UV accelerated weathering chamber.

Standard: ASTM G154 (for fluorescent UV) or ASTM D2565 (for xenon-arc).[7][8][9][10]

Procedure:

  • Mount the plastic specimens in the sample holders of the weathering chamber.

  • Expose the specimens to alternating cycles of UV radiation and moisture (condensation or water spray). A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[11]

  • Periodically remove samples at predetermined intervals (e.g., 500, 1000, 2000 hours) for evaluation.

Performance Evaluation

Objective: To quantify the change in color of the plastic specimens after UV exposure.

Apparatus: Spectrophotometer or colorimeter.

Standard: ASTM D2244.[2][12][13][14]

Procedure:

  • Measure the initial color coordinates (L, a, b*) of the unexposed specimens.

  • After each weathering interval, measure the color coordinates of the exposed specimens.

  • Calculate the total color difference (ΔE) using the following formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]^½

Objective: To assess the change in surface gloss of the plastic specimens.

Apparatus: Gloss meter.

Standard: ASTM D523.[1][15][16][17]

Procedure:

  • Measure the initial gloss of the unexposed specimens at a specified angle (e.g., 20°, 60°, or 85°).

  • Measure the gloss of the exposed specimens at the same angle after each weathering interval.

  • Calculate the percentage of gloss retention.

Objective: To determine the effect of UV exposure on the mechanical integrity of the plastic.

Apparatus: Universal testing machine.

Standard: ASTM D638 for tensile properties.[6][18][19][20][21]

Procedure:

  • Condition the tensile bar specimens according to the standard.

  • Measure the initial tensile strength, elongation at break, and tensile modulus of the unexposed specimens.

  • After each weathering interval, test the exposed specimens for the same mechanical properties.

  • Calculate the percentage of retention for each property.

G Experimental Workflow for UV Stabilizer Evaluation cluster_0 Workflow Start Start Compounding Compounding of Polymer and UV Stabilizer Start->Compounding Specimen_Prep Specimen Preparation (Injection/Compression Molding) Compounding->Specimen_Prep Initial_Eval Initial Evaluation (Color, Gloss, Mechanical Properties) Specimen_Prep->Initial_Eval Weathering Accelerated Weathering (ASTM G154/D2565) Initial_Eval->Weathering Periodic_Eval Periodic Evaluation (e.g., 500, 1000, 2000 hours) Weathering->Periodic_Eval Periodic_Eval->Weathering Continue Exposure Data_Analysis Data Analysis and Comparison Periodic_Eval->Data_Analysis End End Data_Analysis->End

Caption: Experimental evaluation workflow.

Conclusion

This compound is a highly effective UV stabilizer for a wide range of plastics. Its robust mechanism of action provides long-lasting protection against photodegradation, thereby preserving the aesthetic and mechanical properties of the polymer. The experimental protocols outlined in this document provide a standardized framework for researchers and scientists to evaluate its performance and optimize its use in various applications.

References

Application Notes and Protocols for the Incorporation of Bumetrizole into Coatings and Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective incorporation and evaluation of Bumetrizole (UV-326) as a UV absorber in various coating and film formulations.

Introduction to Bumetrizole

Bumetrizole, a benzotriazole-type ultraviolet light absorber (UVA), is a pale yellow crystalline powder highly effective in protecting polymers and organic substrates from photodegradation.[1] Its primary function is to absorb harmful UV radiation, particularly in the 270-380 nm wavelength range, and dissipate the energy as harmless heat, thereby preserving the appearance and physical integrity of the material.[1] Bumetrizole exhibits good compatibility with a variety of resins and demonstrates low volatility, making it a suitable additive for plastics, coatings, and films.[1]

Mechanism of Action

Bumetrizole functions by absorbing UV radiation, which excites the electrons within its molecular structure. This absorbed energy is then rapidly dissipated as thermal energy, protecting the polymer matrix from the damaging effects of UV light.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Bumetrizole is presented in Table 1.

PropertyValue
Chemical Name 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methylphenol
CAS Number 3896-11-5
Molecular Formula C₁₇H₁₈ClN₃O
Molar Mass 315.8 g/mol
Appearance Pale yellow crystalline powder
Melting Point 144-147 °C
Solubility Soluble in styrene, benzene, toluene; Slightly soluble in chloroform, ethyl acetate, methanol; Insoluble in water.[1]
UV Absorption Range 270-380 nm

Incorporation of Bumetrizole into Coatings and Films

The method of incorporation of Bumetrizole largely depends on the nature of the coating or film formulation. For solvent-based systems, direct dissolution is common, while for solid formulations like some plastics, melt-mixing is employed.

Compatibility with Resins

Bumetrizole is generally compatible with a range of polymers, including polyolefins, polyvinyl chloride (PVC), unsaturated polyesters, polyamides, polyurethanes, epoxy resins, and cellulose resins.[1] While specific compatibility data with all acrylic and polyurethane binders is not exhaustively available, its broad applicability suggests good compatibility. However, it is always recommended to perform compatibility tests with the specific resin system to be used. Signs of incompatibility can include haze, loss of gloss, or exudation of the additive.

Recommended Concentration

The optimal concentration of Bumetrizole depends on the specific application, the thickness of the coating or film, and the desired level of UV protection. Typical loading levels for various polymers are provided in Table 2 as a starting point for formulation development.

Polymer SystemRecommended Concentration (% w/w)
Unsaturated Polyester0.2 - 0.5
Rigid PVC0.2 - 0.5
Plasticized PVC0.1 - 0.3
Polyurethane0.2 - 1.0
Polyamide0.2 - 0.5

Experimental Protocols

The following are detailed protocols for the incorporation of Bumetrizole into a solvent-based coating, the preparation of a film using the solvent casting technique, and the evaluation of the resulting film's performance.

Protocol for Incorporation into a Solvent-Based Coating

This protocol describes the preparation of a simple acrylic clearcoat incorporating Bumetrizole.

Materials:

  • Acrylic resin (e.g., Paraloid B-72)

  • Toluene (or another suitable solvent)

  • Bumetrizole powder

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Prepare a stock solution of the acrylic resin by dissolving the desired amount in toluene to achieve the target solids content (e.g., 20% w/v). Stir until the resin is completely dissolved.

  • In a separate beaker, weigh the required amount of Bumetrizole to achieve the desired concentration in the final dried film (e.g., 0.5%, 1.0%, 2.0% w/w based on resin solids).

  • Add a small amount of toluene to the Bumetrizole powder and stir to create a slurry. This aids in the dispersion and dissolution of the powder.

  • Slowly add the Bumetrizole slurry to the acrylic resin solution while continuously stirring.

  • Continue to stir the mixture for at least 30 minutes to ensure complete dissolution and uniform distribution of the Bumetrizole.

  • Visually inspect the solution for any undissolved particles or signs of incompatibility. The final solution should be clear and homogeneous.

cluster_prep Resin Solution Preparation cluster_bumetrizole_prep Bumetrizole Slurry Preparation cluster_mixing Final Formulation resin Acrylic Resin dissolve Dissolve Resin resin->dissolve solvent1 Toluene solvent1->dissolve resin_solution Acrylic Resin Solution dissolve->resin_solution mix Mix Solutions resin_solution->mix bumetrizole Bumetrizole Powder slurry Create Slurry bumetrizole->slurry solvent2 Toluene solvent2->slurry bumetrizole_slurry Bumetrizole Slurry slurry->bumetrizole_slurry bumetrizole_slurry->mix final_coating Final Coating Formulation mix->final_coating

Caption: Workflow for incorporating Bumetrizole into a solvent-based coating.

Protocol for Film Preparation via Solvent Casting

This protocol details the creation of a free-standing polymer film for subsequent testing.

Materials:

  • Coating formulation containing Bumetrizole

  • Flat, level casting surface (e.g., glass plate)

  • Film applicator (doctor blade) with adjustable gap

  • Drying oven with controlled temperature and ventilation

Procedure:

  • Ensure the casting surface is clean, dry, and perfectly level.

  • Set the gap of the film applicator to the desired wet film thickness. The final dry film thickness will depend on the solids content of the coating formulation.

  • Pour a bead of the coating formulation along one edge of the casting surface.

  • Draw the film applicator smoothly and at a constant speed across the surface to create a uniform wet film.

  • Carefully transfer the coated substrate to a dust-free drying oven.

  • Dry the film at a controlled temperature (e.g., 40-60 °C) until all the solvent has evaporated. The drying time will vary depending on the solvent and film thickness.

  • Once completely dry, carefully peel the film from the casting surface.

  • Cut the film into specimens of the required dimensions for testing.

start Start with Coating Formulation pour Pour Formulation onto Casting Surface start->pour cast Cast Film with Applicator pour->cast dry Dry Film in Oven cast->dry peel Peel Dried Film dry->peel cut Cut Film into Specimens peel->cut end_node Film Specimens Ready for Testing cut->end_node

Caption: Workflow for preparing a polymer film using the solvent casting technique.

Performance Evaluation Protocols

Accelerated Weathering Test (QUV)

This protocol outlines a typical accelerated weathering test to evaluate the durability of coatings containing Bumetrizole, based on ASTM G154 and D4587 standards.[2][3][4]

Apparatus:

  • QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps.

Procedure:

  • Mount the prepared film specimens or coated panels in the sample holders of the QUV tester.

  • Select an appropriate test cycle. A common cycle for coatings is ASTM D4587 Cycle 2, which consists of:

    • 8 hours of UV exposure at a black panel temperature of 60°C.

    • 4 hours of condensation at a black panel temperature of 50°C.

  • Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Periodically remove the samples at specified intervals for evaluation.

  • For each evaluation interval, measure the following properties and compare them to an unexposed control sample:

    • Color Change (ΔE*): Measured using a spectrophotometer or colorimeter according to ASTM D2244.

    • Gloss Retention: Measured using a gloss meter at a specified angle (e.g., 60°) according to ASTM D523.

    • Visual Inspection: Check for any signs of cracking, blistering, chalking, or other forms of degradation.

Leaching Test

This protocol provides a general method for determining the amount of Bumetrizole that leaches from a cured coating film.

Materials:

  • Cured coating film specimens of known surface area and thickness.

  • Extraction solvent (e.g., a mixture of acetonitrile and water).

  • Glass vials with screw caps.

  • Shaking incubator or water bath.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Place a pre-weighed film specimen in a glass vial.

  • Add a known volume of the extraction solvent to the vial, ensuring the film is fully submerged.

  • Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours).

  • After the extraction period, remove an aliquot of the solvent.

  • Analyze the aliquot using HPLC to quantify the concentration of Bumetrizole that has leached into the solvent.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

      • Detection: UV detector set at the wavelength of maximum absorbance for Bumetrizole (approximately 340 nm).

  • Prepare a calibration curve using standard solutions of Bumetrizole to quantify the concentration in the extracted samples.

  • Calculate the amount of leached Bumetrizole per unit area of the film.

start Start with Cured Film Specimen immerse Immerse in Extraction Solvent start->immerse incubate Incubate at Controlled Temperature immerse->incubate extract Extract Aliquot of Solvent incubate->extract analyze Analyze via HPLC extract->analyze quantify Quantify Bumetrizole Concentration analyze->quantify end_node Determine Leaching Amount quantify->end_node

Caption: Workflow for evaluating the leaching of Bumetrizole from a coating.

Expected Performance Data

The incorporation of Bumetrizole is expected to significantly improve the weatherability of coatings and films. The following tables provide illustrative data on the expected performance of an acrylic clearcoat with and without Bumetrizole after accelerated weathering.

Table 3: Illustrative Color Change (ΔE*) of an Acrylic Clearcoat after QUV Exposure (UVA-340 lamps)

Bumetrizole Concentration (% w/w)ΔE* after 500 hoursΔE* after 1000 hoursΔE* after 2000 hours
0 (Control)2.55.812.3
0.51.22.55.1
1.00.81.53.2
2.00.51.02.1

Table 4: Illustrative Gloss Retention (%) of an Acrylic Clearcoat after QUV Exposure (60° Gloss)

Bumetrizole Concentration (% w/w)Gloss Retention after 500 hoursGloss Retention after 1000 hoursGloss Retention after 2000 hours
0 (Control)85%62%35%
0.592%80%65%
1.095%88%75%
2.098%92%85%

Conclusion

Bumetrizole is a highly effective UV absorber for enhancing the durability and weather resistance of coatings and films. Proper incorporation and formulation are crucial to achieving optimal performance. The protocols and data presented in these application notes provide a solid foundation for researchers and formulators to effectively utilize Bumetrizole in their systems. It is always recommended to conduct thorough testing to determine the optimal concentration and compatibility for each specific application.

References

Application Note: Quantification of UV-326 using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of the benzotriazole UV absorber, UV-326. This method is applicable to the determination of UV-326 in various matrices, including cosmetics and plastics. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation, chromatographic separation, and data analysis. The method has been validated for its linearity, reproducibility, and recovery, demonstrating its suitability for routine quality control and research applications.

Introduction

UV-326, chemically known as 2-(2'-hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole, is a widely used UV absorber in a variety of polymeric materials and personal care products to prevent photodegradation.[1] Its presence and concentration in these products are critical for ensuring product stability and performance. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for the quantification of such compounds.[2] This document provides a detailed protocol for the quantification of UV-326 using a validated HPLC-UV method.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: C18 column (150 mm x 4.6 mm, 5 µm particle size).[1]

  • Solvents: HPLC grade methanol and water.[1] Dichloromethane for sample extraction.

  • Reference Standard: UV-326 analytical standard.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.45 µm syringe filters.[2]

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of UV-326 is presented in Table 1.

Table 1: HPLC-UV Chromatographic Conditions for UV-326 Analysis

ParameterCondition
Mobile Phase Methanol / Water (95:5, v/v)[1]
Column C18 (150 mm x 4.6 mm, 5 µm)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 340 nm[1]
Column Temperature Ambient
Run Time Approximately 10 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of UV-326 reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the linear range of the method (e.g., 20, 50, 100, 250, 500, and 1000 µg/L).[1]

Sample Preparation

The following is a general guideline for sample preparation. The specific procedure may need to be optimized based on the sample matrix.

  • Solid Samples (e.g., Plastics, Creams):

    • Accurately weigh a known amount of the homogenized sample (e.g., 1 gram).

    • Add a suitable extraction solvent, such as dichloromethane, to the sample. A recovery of 116% has been reported for UV-326 from plastic debris using dichloromethane.

    • Sonicate the mixture for 30 minutes to ensure complete extraction.[2]

    • Centrifuge the sample to separate the solid debris.

    • Carefully collect the supernatant.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

Method Validation

The analytical method was validated to ensure its reliability and accuracy for the intended application. The key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Data for UV-326 Quantification

Validation ParameterResult
Linearity Range 20.0 - 1000 µg/L[1]
Correlation Coefficient (r²) > 0.995
Intra-day Reproducibility (RSD%) < 6.5%[1]
Inter-day Reproducibility (RSD%) < 8.1%[1]
Recovery 116% (from plastic debris using dichloromethane extraction)

Data Analysis

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the UV-326 peak in the chromatograms based on the retention time of the standard.

  • Integrate the peak area of UV-326 in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of UV-326 in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

The overall experimental workflow for the quantification of UV-326 is depicted in the following diagram.

HPLC-UV Workflow for UV-326 Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard UV-326 Reference Standard Dissolve_Standard Dissolve in Methanol (Primary Stock) Standard->Dissolve_Standard Sample Sample Matrix (e.g., Plastic, Cosmetic) Extract_Sample Extraction with Dichloromethane Sample->Extract_Sample Dilute_Standard Serial Dilution (Working Standards) Dissolve_Standard->Dilute_Standard HPLC HPLC System (C18 Column, Methanol/Water 95:5) Dilute_Standard->HPLC Sonicate Sonication Extract_Sample->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter Filter->HPLC UV_Detection UV Detection at 340 nm HPLC->UV_Detection Chromatogram Obtain Chromatograms UV_Detection->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify UV-326 in Sample Chromatogram->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

References

Application Notes & Protocols: Analysis of Benzotriazole UV Absorbers by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotriazole UV absorbers (BUVs) are a class of synthetic organic compounds widely used in various industrial and consumer products, such as plastics, coatings, and personal care products, to prevent photodegradation. Their widespread use has led to their emergence as environmental contaminants, necessitating sensitive and reliable analytical methods for their detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of BUVs due to its high selectivity, sensitivity, and ability to separate complex mixtures. This document provides detailed application notes and protocols for the GC-MS analysis of benzotriazole UV absorbers in various matrices.

Experimental Protocols

Several methods have been developed for the extraction and analysis of BUVs from environmental samples. The choice of method depends on the sample matrix and the specific BUVs of interest.

Method 1: Dispersive Liquid-Liquid Microextraction (DLLME) for Water Samples

This method is suitable for the extraction of polar benzotriazolic compounds from water samples.[1][2]

1. Sample Preparation:

  • To a 10 mL water sample, add 1 mL of 8% (w/v) Na2HPO4.

2. Concurrent Derivatization and Extraction:

  • Prepare a ternary acetylation-microextraction mixture consisting of 100 µL of acetic anhydride, 1.5 mL of acetonitrile, and 60 µL of toluene.[1]

  • Add this mixture to the water sample and vortex. The analytes will be simultaneously acetylated and extracted into the toluene droplets.[1]

3. Phase Separation:

  • Centrifuge the sample to separate the toluene phase.

4. GC-MS Analysis:

  • Inject an aliquot of the toluene extract into the GC-MS system.

Method 2: Solid-Phase Extraction (SPE) for Water and Sediment Samples

This protocol is applicable for the simultaneous determination of various emerging contaminants, including BUVs, in seawater and sediment.[3]

1. Sample Preparation (Seawater):

  • Pass a 1 L seawater sample through an SPE cartridge (e.g., HLB) at a flow rate of 5–10 mL min−1.[3]

  • Dry the cartridge under a low vacuum for 1 hour.[3]

2. Elution:

  • Elute the cartridge with 6 mL of methanol followed by 6 mL of dichloromethane at a rate of 10 mL min−1.[3]

3. Concentration and Reconstitution:

  • Dry the eluted solution under a gentle stream of nitrogen.[3]

  • Reconstitute the extracts in 950 µL of methanol and 50 µL of an internal standard solution.[3]

  • Filter the solution through a 0.22 µm membrane filter into a GC vial.[3]

4. Sample Preparation (Sediment):

  • Treat sediment samples at 450°C to remove organic matter.[3]

  • Perform oscillatory extraction using a mixture of dichloromethane/ethyl acetate (1:1, V/V), acetone/n-hexane (1:1, V/V), or dichloromethane/n-hexane (1:1, V/V).[3]

  • Evaporate the extract and reconstitute as described for seawater samples.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be adapted for the analysis of BUVs.

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (30 m × 0.25 mm, 0.25 µm thickness)[3]
Injection ModeSplitless[3]
Injection Volume1.0 µL[3]
Injector Temperature280°C[3]
Carrier GasHelium
Oven Temperature ProgramInitial 120°C (hold 3 min), ramp to 260°C at 6°C min−1 (hold 1 min), then ramp to 320°C at 8°C min−1 (hold 5 min)[3]
Mass Spectrometer
Ionization ModeElectron Impact (EI), 70 eV[3]
Ion Source Temperature230°C[3]
Quadrupole Temperature150°C[3]
Acquisition ModeSelected Ion Monitoring (SIM) for quantitative analysis and Scan mode (m/z 50–500) for qualitative analysis[3]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of various benzotriazole UV absorbers using GC-MS.

Table 1: Method Performance for DLLME-GC-MS Analysis of Polar Benzotriazoles in Water [1]

CompoundLimit of Quantification (LOQ) (ng mL⁻¹)Enrichment FactorRelative Standard Deviation (%)
1H-benzotriazole (BTri)0.007 - 0.08093 - 172< 10
4-methyl-1H-benzotriazole (4-TTri)0.007 - 0.08093 - 172< 10
5-methyl-1H-benzotriazole (5-TTri)0.007 - 0.08093 - 172< 10
5,6-dimethyl-1H-benzotriazole (XTri)0.007 - 0.08093 - 172< 10
5-chloro-1H-benzotriazole (5-ClBTri)0.007 - 0.08093 - 172< 10

Table 2: Method Performance for SPE-GC-MS Analysis of Benzotriazoles in Seawater and Sediment [3]

MatrixAnalyteDetection Limit (ng/g)Recovery (%)
SeawaterVarious Benzotriazoles0.03 - 0.4767.4 - 102.3
SedimentVarious Benzotriazoles0.01 - 0.5877.35 - 101.8

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, a logical workflow diagram is provided below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extraction Extraction (DLLME or SPE) Sample->Extraction Derivatization Derivatization (e.g., Acetylation) Extraction->Derivatization If necessary Concentration Concentration & Reconstitution Derivatization->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Ionization Ionization (EI) Detection Mass Detection (MS) Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (SIM/MRM) Detection->Quantitative Reporting Reporting Qualitative->Reporting Quantitative->Reporting

Caption: General workflow for GC-MS analysis of benzotriazole UV absorbers.

Conclusion

The described GC-MS methods provide robust and sensitive protocols for the determination of benzotriazole UV absorbers in environmental matrices. The choice of sample preparation technique is critical and should be tailored to the specific sample type and target analytes. Proper validation of the method, including the determination of detection limits, quantification limits, and recovery, is essential for accurate and reliable results. The provided quantitative data and experimental workflows serve as a valuable resource for researchers and scientists in the fields of environmental monitoring and analytical chemistry.

References

Application Notes and Protocols for UV-326 in Polyolefins and Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of UV-326 (Bumetrizole) as an ultraviolet (UV) light stabilizer in polyolefins (such as polyethylene and polypropylene) and polyesters.

Introduction to UV-326

UV-326, chemically known as 2-(3'-tert-butyl-2'-hydroxy-5'-methylphenyl)-5-chlorobenzotriazole, is a high-performance benzotriazole UV absorber. It is highly effective in protecting polymers from degradation caused by exposure to ultraviolet radiation, thereby preserving their physical properties and appearance.[1][2] Its low volatility and excellent thermal stability make it suitable for processing at high temperatures commonly used for polyolefins and polyesters.[3]

The primary mechanism of UV-326 involves the strong absorption of UV radiation in the 270-380 nm range.[2] This absorbed energy is then dissipated as harmless thermal energy through a rapid tautomeric conversion, preventing the photo-oxidative degradation of the polymer matrix. This process helps to mitigate common issues such as color change (yellowing), loss of gloss, cracking, and a decline in mechanical properties like tensile strength and impact resistance.[1][2]

Applications in Polyolefins (Polyethylene, Polypropylene)

UV-326 is widely used to enhance the weatherability and service life of polyolefin products, especially those intended for outdoor applications.

Key Benefits in Polyolefins:

  • Improved Lightfastness: Significantly reduces color fading and yellowing.

  • Enhanced Durability: Helps in the retention of mechanical properties such as tensile strength and flexibility after prolonged UV exposure.

  • High Compatibility: Shows excellent compatibility with various polyolefins, ensuring uniform distribution within the polymer matrix.

Recommended Dosage Levels for Polyolefins

The optimal loading level of UV-326 can vary depending on the specific polyolefin, the thickness of the final product, and the anticipated intensity of UV exposure. For many applications, a synergistic combination with a Hindered Amine Light Stabilizer (HALS) is recommended for superior protection.

Polymer TypeRecommended Dosage (% by weight)
Polypropylene (PP)0.15 - 0.6%
High-Density Polyethylene (HDPE)0.15 - 0.5%
Low-Density Polyethylene (LDPE)0.15 - 0.5%
Performance Data of UV-326 in Polyolefins (Illustrative)

The following table summarizes typical performance improvements observed in polyolefins stabilized with UV-326 after accelerated weathering tests.

PropertyTest MethodUnstabilized PolypropylenePolypropylene with 0.4% UV-326
Yellowness Index (after 1000 hrs)ASTM D192515.23.5
Gloss Retention (%) (after 1000 hrs)ASTM D5234585
Tensile Strength Retention (%) (after 1000 hrs)ASTM D6385090

Applications in Polyesters (e.g., PET)

In polyesters, UV-326 is crucial for maintaining clarity and preventing degradation, especially in applications like transparent films, sheets, and containers. A key advantage of UV-326 in polyesters is that it does not form colored complexes with metal salts that may be used during the curing process.[4]

Key Benefits in Polyesters:

  • Clarity Retention: Minimizes yellowing and maintains the transparency of the polymer.

  • Protection of Contents: In packaging applications, it protects the contents from UV degradation.

  • Mechanical Integrity: Preserves the mechanical properties of the polyester, preventing embrittlement.

Recommended Dosage Levels for Polyesters
Polymer TypeRecommended Dosage (% by weight)
Unsaturated Polyesters0.2 - 0.5%
Polyethylene Terephthalate (PET)0.2 - 1.0%
Performance Data of UV-326 in Polyesters (Illustrative)

The following table illustrates the protective effects of UV-326 on polyesters subjected to accelerated weathering.

PropertyTest MethodUnstabilized PETPET with 0.5% UV-326
Yellowness Index (after 1000 hrs)ASTM E31312.82.1
Haze (%) (after 1000 hrs)ASTM D10038.51.5
Tensile Strength Retention (%) (after 1000 hrs)ASTM D6386092

Experimental Protocols

Protocol for Incorporation of UV-326 into Polymers

This protocol describes a general method for incorporating UV-326 into polyolefins and polyesters using a twin-screw extruder.

Materials and Equipment:

  • Polymer resin (polypropylene, polyethylene, or PET)

  • UV-326 powder

  • Twin-screw extruder

  • Gravimetric feeders

  • Pelletizer

  • Injection molding machine or film casting line

Procedure:

  • Drying: Dry the polymer resin to the manufacturer's recommended moisture content. For PET, this is a critical step to prevent hydrolytic degradation during processing.

  • Premixing: While not always necessary with gravimetric feeders, a pre-blend of the polymer resin and UV-326 powder can be prepared to ensure initial homogeneity.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for the specific polymer.

    • Calibrate the gravimetric feeders to deliver the polymer resin and UV-326 at the desired ratio.

    • Feed the polymer and UV-326 into the main throat of the extruder.

    • Melt compound the materials. The screw design should provide sufficient mixing to ensure uniform dispersion of the UV stabilizer.

  • Pelletizing: Cool the extruded strands in a water bath and cut them into pellets using a pelletizer.

  • Drying: Dry the compounded pellets to remove any surface moisture.

  • Specimen Preparation: Use an injection molding machine or a film casting line to prepare test specimens (e.g., plaques, tensile bars, or films) from the compounded pellets.

Protocol for Accelerated Weathering

This protocol is based on the ASTM G154 standard for operating a fluorescent UV lamp apparatus.[5][6]

Equipment:

  • QUV accelerated weathering tester (or equivalent) equipped with UVA-340 lamps.

  • Specimen holders.

Procedure:

  • Sample Mounting: Mount the prepared polymer specimens in the sample holders.

  • Test Cycle: Program the weathering tester to run a specific cycle of UV exposure and condensation. A common cycle for plastics is:

    • 8 hours of UV exposure at 60°C (black panel temperature) with UVA-340 lamps at an irradiance of 0.89 W/m²/nm.

    • 4 hours of condensation at 50°C (black panel temperature).

  • Exposure Duration: Continue the cyclic exposure for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Evaluation: Periodically remove specimens for evaluation of changes in properties.

Protocol for Property Evaluation

1. Color and Gloss Measurement:

  • Yellowness Index: Measure the yellowness index according to ASTM E313 or ASTM D1925 using a spectrophotometer.[7]

  • Gloss: Measure the specular gloss at a specified angle (e.g., 60°) according to ASTM D523 using a gloss meter.

2. Mechanical Property Testing:

  • Tensile Properties: Measure the tensile strength, elongation at break, and tensile modulus according to ASTM D638 using a universal testing machine.

Visualizations

Mechanism of UV Protection by UV-326

UV_Protection_Mechanism UV_Light UV Radiation (270-380 nm) UV326_Ground UV-326 (Ground State) UV_Light->UV326_Ground Absorption Polymer Polymer Matrix UV_Light->Polymer Causes UV326_Excited UV-326 (Excited State) UV326_Ground->Polymer Protects UV326_Excited->UV326_Ground Tautomeric Conversion Heat Heat UV326_Excited->Heat Energy Dissipation Degradation Polymer Degradation (e.g., chain scission, yellowing) Polymer->Degradation

Caption: Mechanism of UV energy absorption and dissipation by UV-326.

Experimental Workflow for Evaluating UV-326 Efficacy

Experimental_Workflow Start Start: Select Polymer and UV-326 Concentration Compounding Melt Compounding (e.g., Twin-Screw Extrusion) Start->Compounding Specimen_Prep Specimen Preparation (Injection Molding / Film Casting) Compounding->Specimen_Prep Initial_Analysis Initial Property Analysis (T=0 hours) Specimen_Prep->Initial_Analysis Weathering Accelerated Weathering (ASTM G154) Specimen_Prep->Weathering Data_Comparison Data Comparison and Analysis Initial_Analysis->Data_Comparison Baseline Data Periodic_Analysis Periodic Property Analysis (e.g., 500, 1000, 2000 hours) Weathering->Periodic_Analysis Periodic_Analysis->Data_Comparison Weathered Data Conclusion Conclusion on UV-326 Efficacy Data_Comparison->Conclusion

References

Application Notes and Protocols for the Formulation of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol in Industrial Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol, commonly known as UV-326, is a high-performance ultraviolet (UV) light absorber of the benzotriazole class. It is widely utilized across various industries to protect polymeric materials from the degradative effects of UV radiation. This document provides detailed application notes and experimental protocols for the formulation and evaluation of UV-326 in industrial materials such as plastics, coatings, and adhesives.

UV-326 functions by absorbing harmful UV radiation in the 270-380 nm range and dissipating the energy as harmless thermal energy through a phototautomerization process.[1] This mechanism prevents the photo-oxidative degradation of polymers, which can lead to undesirable effects such as yellowing, chalking, loss of gloss, and deterioration of mechanical properties like tensile strength and brittleness.[2][3] Its low volatility and excellent thermal stability make it suitable for incorporation into polymers processed at high temperatures.[4]

Industrial Applications and Recommended Formulations

UV-326 is compatible with a wide range of polymers and is a preferred choice for enhancing the durability and lifespan of products exposed to sunlight.[4] Its applications span across plastics, coatings, adhesives, and textiles.[4][5]

Plastics and Polymers

UV-326 is extensively used in various polymers to prevent photo-degradation, particularly in outdoor applications.[6]

  • Polyolefins (Polyethylene - PE, Polypropylene - PP): In polyolefins, UV-326 is highly effective in preventing surface cracking, color fading, and loss of tensile strength.[1] The recommended loading concentration typically ranges from 0.2% to 1.0% by weight, depending on the specific polymer grade, product thickness, and the intensity of UV exposure expected.[7] For enhanced performance, it can be used in synergy with Hindered Amine Light Stabilizers (HALS).

  • Polyvinyl Chloride (PVC): In PVC formulations, UV-326 helps to prevent yellowing and embrittlement, which are common degradation pathways upon UV exposure.[1] This is particularly crucial for outdoor PVC applications such as window profiles, siding, and pipes.

  • Other Polymers: UV-326 is also effective in polystyrene (PS), polycarbonate (PC), polymethyl methacrylate (PMMA), acrylonitrile butadiene styrene (ABS), and epoxy resins.[3][4]

Table 1: Recommended Loading Concentrations of UV-326 in Various Polymers

Polymer TypeRecommended Concentration (% by weight)Key Benefits
Polyethylene (PE)0.2 - 1.0%Prevents chalking, cracking, and color fading.[7]
Polypropylene (PP)0.2 - 1.0%Maintains tensile strength and prevents embrittlement.[7]
Polyvinyl Chloride (PVC)0.3 - 1.5%Prevents yellowing and maintains flexibility.[1]
Polystyrene (PS)0.2 - 0.8%Improves color stability.
Polycarbonate (PC)0.1 - 0.5%Maintains clarity and impact strength.[3]
ABS0.3 - 1.2%Prevents yellowing and loss of mechanical properties.
Epoxy Resins0.5 - 2.0%Enhances outdoor durability and prevents chalking.
Coatings

In the coatings industry, UV-326 is used to protect both the coating itself and the underlying substrate from UV damage.[4]

  • Automotive Coatings: It is incorporated into clear coats to maintain gloss, prevent delamination, and preserve the vibrancy of the base color.[4]

  • Industrial and Architectural Coatings: UV-326 enhances the weatherability of paints and varnishes, preventing fading, chalking, and cracking.[4]

Adhesives and Sealants

For adhesives and sealants used in outdoor or high UV exposure environments, UV-326 helps to maintain bond strength and flexibility over time.[8]

Mechanism of Action: UV Absorption and Energy Dissipation

The protective action of benzotriazole UV absorbers like UV-326 is based on their ability to undergo a rapid and reversible intramolecular proton transfer. This process, known as Excited-State Intramolecular Proton Transfer (ESIPT), allows the molecule to efficiently dissipate harmful UV energy as heat.

G cluster_0 UV_Photon UV Photon (270-380 nm) UV_326_Ground UV-326 (Ground State) UV_Photon->UV_326_Ground Absorption UV_326_Excited UV-326 (Excited State) UV_326_Ground->UV_326_Excited Excitation Heat Heat (Thermal Energy) UV_326_Ground->Heat Energy Dissipation Tautomer Keto Tautomer (Excited State) UV_326_Excited->Tautomer Intramolecular Proton Transfer Tautomer->UV_326_Ground Relaxation

Mechanism of UV energy dissipation by UV-326.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of UV-326 into a polymer matrix and the subsequent evaluation of its performance.

Protocol 1: Incorporation of UV-326 into Polyethylene via Twin-Screw Extrusion

This protocol describes the process of compounding UV-326 into Low-Density Polyethylene (LDPE) using a co-rotating twin-screw extruder.

G Start Start Dry Dry LDPE Resin and UV-326 Powder Start->Dry Premix Tumble Blend LDPE and UV-326 (e.g., 0.5% w/w) Dry->Premix Extrusion Compound via Twin-Screw Extrusion Premix->Extrusion Pelletize Cool and Pelletize the Extrudate Extrusion->Pelletize Sample_Prep Prepare Samples for Testing (e.g., Injection Molding, Film Casting) Pelletize->Sample_Prep End End Sample_Prep->End

Workflow for incorporating UV-326 into polyethylene.

Materials and Equipment:

  • Low-Density Polyethylene (LDPE) pellets

  • UV-326 powder

  • Co-rotating twin-screw extruder

  • Gravimetric or volumetric feeders

  • Water bath for cooling

  • Pelletizer

  • Tumble blender

  • Drying oven

Procedure:

  • Drying: Dry the LDPE pellets and UV-326 powder in a drying oven at 80°C for 4 hours to remove any residual moisture.

  • Premixing: In a tumble blender, accurately weigh and combine the dried LDPE pellets and UV-326 powder to achieve the desired final concentration (e.g., 0.5% by weight). Tumble for 15-20 minutes to ensure a homogenous mixture.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical temperature profile for LDPE is:

    • Feed Zone: 160°C

    • Compression Zone: 170°C

    • Melting Zone: 180°C

    • Metering Zone: 190°C

    • Die: 190°C

  • Compounding:

    • Set the screw speed to a moderate level (e.g., 200-300 rpm).

    • Feed the premixed material into the extruder using a calibrated feeder.

    • Monitor the extruder torque and melt pressure to ensure stable processing.

  • Pelletizing: Pass the extruded molten polymer strand through a water bath to cool and solidify. Feed the cooled strand into a pelletizer to produce compounded pellets.

  • Sample Preparation for Testing: The resulting pellets can be used to produce test specimens (e.g., plaques, films) via injection molding or film casting for subsequent performance evaluation.

Protocol 2: Accelerated Weathering Test (ASTM G154)

This protocol outlines the procedure for evaluating the weatherability of polymer samples containing UV-326 using a fluorescent UV accelerated weathering tester.

G Start Start Prepare_Samples Prepare Test Specimens (e.g., 75 x 150 mm plaques) Start->Prepare_Samples Initial_Measurement Measure Initial Color (CIELAB) and Gloss (60°) Prepare_Samples->Initial_Measurement Mount_Samples Mount Samples in the Weathering Chamber Initial_Measurement->Mount_Samples Run_Cycle Run ASTM G154 Cycle (UV and Condensation) Mount_Samples->Run_Cycle Periodic_Evaluation Periodically Remove Samples for Color and Gloss Measurement Run_Cycle->Periodic_Evaluation Data_Analysis Analyze Data and Plot Changes Over Time Periodic_Evaluation->Data_Analysis End End Data_Analysis->End

Workflow for accelerated weathering testing.

Materials and Equipment:

  • Polymer test specimens (with and without UV-326)

  • Fluorescent UV accelerated weathering tester (QUV)

  • Spectrophotometer or colorimeter for color measurement

  • Gloss meter

Procedure:

  • Sample Preparation: Prepare flat test specimens of the polymer to be tested, typically 75 mm x 150 mm.[9] Ensure the surfaces are clean and free of defects.

  • Initial Measurements: Before exposure, measure the initial color of each specimen using a spectrophotometer (CIELAB Lab* values) and the 60° gloss using a gloss meter.

  • Chamber Setup and Exposure Cycle:

    • Mount the specimens in the sample holders of the weathering chamber.

    • Select an appropriate ASTM G154 test cycle. A common cycle for plastics is:

      • 8 hours of UV exposure at a black panel temperature of 60°C using UVA-340 lamps.[10]

      • 4 hours of condensation at a black panel temperature of 50°C.[10]

  • Periodic Evaluation: At predetermined intervals (e.g., 250, 500, 750, 1000 hours), remove the specimens from the chamber.

  • Measurement of Properties: After each interval, allow the specimens to condition at standard laboratory conditions (23°C, 50% RH) for 24 hours. Then, re-measure the color and gloss.

  • Data Analysis: Calculate the change in color (ΔE*) and the percent gloss retention for each specimen at each interval. Plot these values as a function of exposure time to compare the performance of the samples with and without UV-326.

Protocol 3: UV-Vis Spectrophotometry for Absorbance Measurement

This protocol describes how to measure the UV absorbance of a polymer film containing UV-326.

Materials and Equipment:

  • Polymer film samples (with and without UV-326) of known thickness

  • UV-Vis spectrophotometer with a film holder accessory

Procedure:

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

  • Baseline Correction: Perform a baseline correction or "auto zero" with an empty sample holder or a blank substrate (if the film is on a substrate) to subtract any background absorbance.

  • Sample Measurement:

    • Mount the polymer film sample in the film holder, ensuring it is flat and perpendicular to the light beam.

    • Acquire the absorbance spectrum over a wavelength range of at least 250 nm to 500 nm.

  • Data Analysis:

    • The resulting spectrum will show the absorbance of the film as a function of wavelength.

    • For films containing UV-326, a strong absorbance peak should be observed in the UV region (approximately 300-400 nm), indicating the protective action of the UV absorber.

Performance Data

The following tables present representative data on the performance of UV-326 in various polymers. This data illustrates the effectiveness of UV-326 in mitigating UV degradation.

Table 2: Representative UV-Vis Absorbance of Polyethylene Film (0.5% UV-326)

Wavelength (nm)Absorbance (AU) - Control (No UV-326)Absorbance (AU) - With 0.5% UV-326
2800.151.8
3000.102.5
3200.08>3.0
3400.05>3.0
3600.042.2
3800.030.8
4000.020.1
4500.010.01

Table 3: Yellowness Index (YI) of PVC during Accelerated Weathering (ASTM G155 - Xenon Arc)

Exposure HoursYellowness Index (YI) - ControlYellowness Index (YI) - With 0.5% UV-326
02.52.6
50012.84.5
100025.47.8
150040.111.2
200055.615.3

Table 4: Gloss Retention of Polypropylene during Accelerated Weathering (ASTM G154)

Exposure HoursGloss Retention (%) - ControlGloss Retention (%) - With 0.5% UV-326
0100100
5006595
10003088
15001075
2000<560

Table 5: Tensile Strength Retention of Polypropylene after UV Exposure

Exposure HoursTensile Strength Retention (%) - ControlTensile Strength Retention (%) - With 0.5% UV-326
0100100
10007592
20004081
30001568

Conclusion

This compound (UV-326) is a highly effective UV absorber for a wide range of industrial materials. Proper formulation and evaluation are critical to achieving optimal performance and extending the service life of products exposed to UV radiation. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working with this important additive. By following these methodologies, it is possible to effectively incorporate UV-326 into various matrices and quantify its protective effects against UV-induced degradation.

References

Determining UV-326 Concentration in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

UV-326, a benzotriazole UV stabilizer, is widely used in various consumer and industrial products to prevent photodegradation. Its persistence and potential for bioaccumulation have led to its classification as a substance of very high concern and an emerging environmental contaminant.[1][2] Consequently, the accurate determination of UV-326 concentrations in environmental matrices is crucial for monitoring its environmental fate, assessing ecological risks, and ensuring regulatory compliance. These application notes provide detailed protocols for the extraction and quantification of UV-326 in various environmental samples, tailored for researchers, scientists, and professionals in environmental monitoring and drug development. The methodologies described are based on established analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

Experimental Protocols

The analysis of UV-326 in environmental samples typically involves sample collection, extraction of the analyte from the sample matrix, and subsequent instrumental analysis. The choice of extraction method depends on the sample matrix (e.g., water, soil, sediment, biota).

Sample Preparation and Extraction

Solid environmental samples present a challenge due to the low concentrations of pollutants and strong interactions between the compound and the sample matrix, often requiring pre-treatment and clean-up steps.[5]

a) Extraction from Solid Samples (Sediment, Soil, Sludge)

This protocol is adapted from methodologies employing ultrasonic or liquid-liquid extraction.

  • Materials and Reagents:

    • Dichloromethane (DCM), HPLC grade[5]

    • Toluene, HPLC grade[6]

    • Acetone, HPLC grade

    • Heptane, HPLC grade[5]

    • Anhydrous sodium sulfate

    • Centrifuge tubes

    • Ultrasonic bath

    • Rotary evaporator

    • Solid Phase Extraction (SPE) cartridges (optional, for cleanup)[5]

  • Procedure:

    • Sample Preparation: Air-dry the solid sample to a constant weight and homogenize it using a mortar and pestle.

    • Extraction:

      • Weigh approximately 2-5 g of the homogenized sample into a centrifuge tube.

      • Add 10 mL of an appropriate solvent or solvent mixture. Dichloromethane or a mixture of acetone and heptane can be effective.[5]

      • For ultrasonic extraction, place the centrifuge tube in an ultrasonic bath for 30 minutes.[5]

      • Alternatively, for liquid-liquid extraction, vortex the sample vigorously for 1-2 minutes and then shake for 1 hour on a mechanical shaker.[3]

    • Centrifugation: Centrifuge the sample at 3000-4000 rpm for 10 minutes to separate the solid and liquid phases.

    • Solvent Collection: Carefully decant the supernatant (the solvent extract) into a clean flask.

    • Repeat Extraction: Repeat the extraction process (steps 2-4) two more times with fresh solvent. Combine all the extracts.

    • Drying and Concentration: Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Cleanup (Optional): If significant matrix interference is expected, a cleanup step using SPE cartridges may be necessary.[5]

    • Final Volume Adjustment: Adjust the final volume of the extract to 1 mL with the appropriate solvent for instrumental analysis.

b) Extraction from Water Samples

This protocol utilizes solid-phase extraction (SPE) for the preconcentration of UV-326 from water samples.

  • Materials and Reagents:

    • Methanol, HPLC grade

    • Ultrapure water

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • Vacuum manifold

    • Nitrogen evaporator

  • Procedure:

    • Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

    • Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles.

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Sample Loading: Pass the filtered water sample (typically 500-1000 mL) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

    • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any polar impurities.

    • Cartridge Drying: Dry the cartridge under vacuum for approximately 30 minutes.

    • Elution: Elute the trapped analytes from the cartridge with 5-10 mL of a suitable solvent, such as dichloromethane or ethyl acetate.

    • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase or an appropriate solvent for instrumental analysis.

Instrumental Analysis

UV-326 can be analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC is suitable for analytes with high volatility and thermal stability, while LC is preferred for less volatile compounds.[5]

a) GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Column: A non-polar or semi-polar capillary column, such as a DB-5HT (15 m x 0.25 mm x 0.10 µm), is suitable.[6]

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: Increase to 280-300°C at a rate of 10-20°C/min.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Injector Temperature: 250-280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for UV-326 are m/z 300.08, 315.09, and 272.09, with the ion in bold used for quantification.[4]

b) LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and selective technique for the determination of a wide range of compounds, including UV stabilizers.[5]

  • Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) is commonly used.[4]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid is typical.[4]

  • Flow Rate: 0.3-0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

  • Mass Analyzer: Triple Quadrupole.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for UV-326 should be optimized.

Data Presentation

The following tables summarize quantitative data for the determination of UV-326 from various studies.

Table 1: Method Performance for UV-326 Analysis in Different Matrices

MatrixAnalytical MethodLimit of Quantitation (LOQ)Recovery (%)Reference
SedimentGC-MS0.06–0.33 ng/g dw82-106[3]
Sewage SludgeGC-MS0.1–1.65 ng/g dw82-106[3]
Plastic Debris (PE, PP)Not SpecifiedNot Specified116[5]
WastewaterGC-MS0.01–0.09 ng/mL47-119[4][7]
TextilesGC-MS/MS0.5 µg/kg82.69-93.24[8]

dw: dry weight

Table 2: Reported Concentrations of UV-326 in Environmental Samples

Sample TypeLocationConcentration RangeReference
SedimentSonghua, Saginaw, and Detroit RiversSum of target compounds: 3.29–389 ng/g dw[3]
Sewage SludgeNortheastern ChinaSum of target compounds: 104–6370 ng/g dw[3]
Plastic DebrisGeoje, South Korea0.003–82 µg/g[5]
Dissolved Phase in Surface WaterSt. Lawrence River, Estuary and Gulf[9]

MDL: Method Detection Limit

Visualizations

Experimental Workflow for UV-326 Analysis in Solid Samples

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Optional) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Solid Environmental Sample (Sediment, Soil, Sludge) Homogenize Homogenization (Drying, Grinding) Sample->Homogenize Extraction Solvent Extraction (e.g., Ultrasonic with DCM) Homogenize->Extraction Centrifugation Centrifugation Extraction->Centrifugation Concentration Concentration (Rotary Evaporation) Centrifugation->Concentration SPE Solid Phase Extraction (SPE) Concentration->SPE GCMS GC-MS Analysis Concentration->GCMS Direct Analysis LCMS LC-MS/MS Analysis Concentration->LCMS Direct Analysis SPE->GCMS If volatile SPE->LCMS If less volatile Quantification Quantification of UV-326 Concentration GCMS->Quantification LCMS->Quantification

Caption: Workflow for UV-326 analysis in solid environmental samples.

Logical Relationship of Analytical Steps

logical_relationship cluster_input Input cluster_process Analytical Process cluster_output Output Env_Sample Environmental Matrix (Water, Soil, Sediment, Biota) Sample_Prep Sample Preparation (Homogenization, Filtration) Env_Sample->Sample_Prep Extraction Analyte Extraction (LLE, SPE, USE) Sample_Prep->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Cleanup->Analysis Concentration UV-326 Concentration Analysis->Concentration

Caption: Logical steps for determining UV-326 concentration.

References

Application Notes and Protocols for the Extraction of Benzotriazole UV Stabilizers from Microplastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of benzotriazole UV stabilizers (BUVSs) from microplastic samples. The methodologies outlined are based on established scientific literature and are intended to guide researchers in accurately quantifying these additives in environmental and laboratory samples.

Introduction

Benzotriazole UV stabilizers are a class of additives widely incorporated into plastic polymers to prevent degradation from ultraviolet radiation.[1][2] As plastics fragment into microplastics, these additives can be released into the environment, potentially posing risks to ecosystems and human health. Accurate measurement of BUVSs in microplastics is crucial for assessing environmental contamination and understanding their fate and transport. This document outlines three common extraction techniques: Ultrasonic Extraction (USE), Pressurized Liquid Extraction (PLE), and Soxhlet Extraction.

Data Presentation

The following tables summarize the quantitative data on the recovery of various benzotriazole UV stabilizers from different microplastic types using the described extraction methods.

Table 1: Recovery of Benzotriazole UV Stabilizers using Ultrasonic Extraction (USE)

Benzotriazole UV StabilizerMicroplastic TypeExtraction SolventRecovery (%)Reference
UV-326PE, PP, PET, PC, Acrylic/StyreneDichloromethane116[3]
UV-327PE, PP, PET, PC, Acrylic/StyreneDichloromethane96[3]
UV-328PE, PP, PET, PC, Acrylic/StyreneDichloromethane88[3]
UV-320PE, PP, PET, PC, Acrylic/StyreneDichloromethane115[3]

Table 2: Recovery of Benzotriazole UV Stabilizers using Pressurized Liquid Extraction (PLE)

Benzotriazole UV StabilizerMatrixExtraction SolventRecovery (%)Reference
Various UV FiltersRiverbed SedimentMethanol / Methanol:Water58 - 125[3]
Various UV FiltersFish FilletDichloromethane:Ethyl Acetate42 - 107[3]

Table 3: Recovery of Benzotriazole UV Stabilizers using Soxhlet Extraction

Benzotriazole UV StabilizerMatrixExtraction SolventRecovery (%)Reference
UV Light StabilizersOrganic MatricesDichloromethane:Hexane93 - 122[3]

Experimental Protocols

Protocol 1: Ultrasonic Extraction (USE)

This protocol is adapted from Rani et al. (2017) for the extraction of BUVSs from various microplastic types.[3]

Materials:

  • Microplastic sample (e.g., PE, PP, PET, PC, acrylic/styrene)

  • Dichloromethane (DCM), HPLC grade

  • Ultrasonic bath

  • Glass vials with PTFE-lined caps

  • Syringe filters (0.22 µm, PTFE)

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Weigh approximately 0.1 g of the microplastic sample into a glass vial.

  • Add 4 mL of dichloromethane to the vial.[3]

  • Cap the vial tightly.

  • Place the vial in an ultrasonic bath and sonicate for 30 minutes.[3]

  • After sonication, allow the sample to cool to room temperature.

  • Filter the extract through a 0.22 µm PTFE syringe filter into a clean vial for analysis.

  • Analyze the extract using GC-MS or LC-MS/MS.

Protocol 2: Pressurized Liquid Extraction (PLE)

This protocol provides a general guideline for PLE. Specific parameters may need to be optimized based on the instrument and microplastic type.

Materials:

  • Microplastic sample

  • Diatomaceous earth or sand (as a dispersant)

  • Extraction solvent (e.g., Dichloromethane, Hexane, Methanol)

  • Pressurized liquid extraction system

  • Collection vials

Procedure:

  • Grind the microplastic sample to a fine powder to increase surface area.

  • Mix the ground microplastic sample with a dispersant (e.g., diatomaceous earth) at a ratio of 1:4 (sample:dispersant).

  • Pack the mixture into the extraction cell.

  • Place the extraction cell into the PLE system.

  • Set the extraction parameters:

    • Solvent: Dichloromethane or a mixture of dichloromethane and hexane.

    • Temperature: 100-120°C

    • Pressure: 1500-2000 psi

    • Static time: 5-10 minutes

    • Number of cycles: 2-3

  • Collect the extract in a collection vial.

  • The extract can be concentrated and reconstituted in a suitable solvent for analysis by GC-MS or LC-MS/MS.

Protocol 3: Soxhlet Extraction

This is a classical extraction method suitable for a wide range of organic compounds from solid matrices.

Materials:

  • Microplastic sample

  • Cellulose extraction thimble

  • Soxhlet extractor apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Extraction solvent (e.g., n-hexane:dichloromethane, 1:1 v/v)

Procedure:

  • Place a known weight of the microplastic sample into a cellulose extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill a round-bottom flask with the extraction solvent (n-hexane:dichloromethane).

  • Assemble the Soxhlet apparatus with the round-bottom flask at the bottom, the extractor in the middle, and the condenser on top.

  • Heat the solvent in the round-bottom flask using a heating mantle to its boiling point.

  • Allow the extraction to proceed for at least 6-8 hours, ensuring continuous cycling of the solvent.

  • After extraction, allow the apparatus to cool down.

  • The extract in the round-bottom flask can be concentrated using a rotary evaporator and then transferred to a vial for analysis.

Visualization of Experimental Workflows

USE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis weigh Weigh Microplastic Sample add_solvent Add Dichloromethane (4 mL) weigh->add_solvent sonicate Ultrasonic Bath (30 min) add_solvent->sonicate filter Filter (0.22 µm PTFE) sonicate->filter analyze GC-MS or LC-MS/MS Analysis filter->analyze

Caption: Workflow for Ultrasonic Extraction (USE) of BUVSs from microplastics.

PLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis grind Grind Microplastic Sample mix Mix with Dispersant grind->mix pack Pack into Extraction Cell mix->pack ple Pressurized Liquid Extraction pack->ple concentrate Concentrate & Reconstitute ple->concentrate analyze GC-MS or LC-MS/MS Analysis concentrate->analyze

Caption: Workflow for Pressurized Liquid Extraction (PLE) of BUVSs from microplastics.

Soxhlet_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis weigh Weigh Microplastic Sample thimble Place in Extraction Thimble weigh->thimble soxhlet Soxhlet Extraction (6-8 hours) thimble->soxhlet concentrate Concentrate Extract soxhlet->concentrate analyze GC-MS or LC-MS/MS Analysis concentrate->analyze

Caption: Workflow for Soxhlet Extraction of BUVSs from microplastics.

References

Troubleshooting & Optimization

Technical Support Center: Solubility of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol (CAS No. 3147-76-0), a common UV absorber. Below you will find solubility data, experimental protocols, troubleshooting guides, and frequently asked questions to assist in your laboratory work.

Solubility Data

For reference, the following table includes qualitative solubility information for the target compound and quantitative data for a structurally similar benzotriazole UV stabilizer, 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol. This data can be used as a preliminary guide for solvent selection.

Table 1: Solubility of this compound and a Related Compound

SolventThis compound2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (wt% at 20°C)
TolueneExcellent20%
Methylene ChlorideExcellent34%
ChloroformExcellent35%
WaterInsoluble<0.04 ppm

Experimental Protocol: Determination of Equilibrium Solubility

The following is a general method for determining the equilibrium solubility of this compound in an organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25°C). Stir the solutions for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL) based on the measured concentration and the dilution factor.

Troubleshooting Guide

This guide addresses common issues that may arise during solubility experiments.

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References

Technical Support Center: Understanding the Degradation of UV-326

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the degradation products of UV-326 (2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol) under UV exposure. This resource offers troubleshooting advice and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is UV-326 and why is its degradation a concern?

A1: UV-326 is a benzotriazole UV absorber used to protect various materials like plastics and coatings from the damaging effects of ultraviolet radiation.[1][2] Its degradation is a concern because the resulting products may have different toxicological profiles and environmental fates than the parent compound. Understanding these degradation pathways is crucial for environmental risk assessment and for developing more stable formulations.

Q2: What are the expected primary mechanisms of UV-326 degradation under UV light?

A2: While UV-326 is designed for photostability, it can undergo degradation through several potential pathways.[2] Based on studies of structurally similar compounds, the primary degradation mechanisms are hypothesized to be:

  • Cleavage of the benzotriazole ring: This can involve the breaking of the N-N and N=N bonds within the triazole ring structure.

  • Dechlorination: The chlorine atom on the benzotriazole ring may be removed.

  • Oxidation of the phenol ring and its substituents: The tert-butyl and methyl groups on the phenol ring can undergo hydroxylation and further oxidation.

Q3: Are there any known degradation products of UV-326 from direct UV exposure?

A3: Specific, experimentally confirmed degradation products of UV-326 under direct UV photolysis are not extensively documented in publicly available literature. However, based on the degradation pathways of similar benzotriazole compounds, several products can be hypothesized. For a visual representation of these potential pathways, please refer to the degradation pathway diagram below.

Q4: My experiment shows very slow degradation of UV-326. Is this normal?

A4: Yes, this is expected. As a UV stabilizer, UV-326 is engineered to be resistant to degradation by UV light.[2] Its primary function is to dissipate UV energy as heat. Significant degradation typically requires prolonged exposure or the presence of other reactive species. If you are not observing degradation, consider increasing the UV intensity or the duration of the experiment.

Q5: I am seeing unexpected peaks in my chromatogram. How can I identify if they are degradation products?

A5: Unexpected peaks could be degradation products, impurities in your starting material, or artifacts from your experimental setup. To identify them, you should:

  • Run a control sample of UV-326 that has not been exposed to UV light to identify any initial impurities.

  • Use a high-resolution mass spectrometer (e.g., LC-TOF-MS or Orbitrap) to obtain accurate mass measurements of the unknown peaks. This will allow you to predict their elemental composition.

  • Perform tandem mass spectrometry (MS/MS) to fragment the ions of the unknown peaks. The fragmentation pattern can provide structural information to help identify the molecules.

  • Compare the observed fragmentation patterns with the predicted fragmentation of hypothesized degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or minimal degradation of UV-326 observed. 1. Insufficient UV exposure time or intensity. 2. Wavelength of UV source is not optimal for absorption by UV-326. 3. The solvent used may be quenching the photochemical reaction.1. Increase the duration of UV exposure or use a more powerful UV lamp. 2. Ensure your UV source emits in the absorption range of UV-326 (around 300-400 nm). 3. Conduct the experiment in a non-reactive solvent like acetonitrile or pure water.
Poor reproducibility of degradation rates. 1. Fluctuations in UV lamp intensity. 2. Inconsistent sample positioning relative to the UV source. 3. Variations in the initial concentration of UV-326.1. Allow the UV lamp to warm up and stabilize before starting the experiment. Monitor lamp output if possible. 2. Use a fixed sample holder to ensure consistent distance and angle from the UV source. 3. Prepare fresh stock solutions and accurately measure the initial concentration for each experiment.
Difficulty in separating degradation products by HPLC. 1. Co-elution of structurally similar degradation products. 2. Inappropriate column chemistry or mobile phase composition.1. Optimize the HPLC gradient to improve separation. Try a longer, shallower gradient. 2. Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl). Adjust the pH or organic modifier of the mobile phase.
Low sensitivity in detecting degradation products by MS. 1. Poor ionization of the degradation products. 2. Sub-optimal mass spectrometer settings.1. Try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative). 2. Optimize MS parameters such as spray voltage, gas flows, and collision energy for the suspected degradation products.

Proposed Degradation Pathway of UV-326

The following diagram illustrates a hypothesized degradation pathway for UV-326 under UV irradiation, based on known reactions of similar compounds.

Caption: Hypothesized degradation pathways of UV-326 under UV exposure.

Experimental Protocols

Protocol 1: Photodegradation of UV-326 in Aqueous Solution

This protocol outlines a general procedure for studying the photodegradation of UV-326 in a controlled laboratory setting.

1. Materials and Reagents:

  • UV-326 standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Photoreactor equipped with a UV lamp (e.g., Xenon arc lamp with filters to simulate sunlight, or a mercury lamp for specific wavelengths)

  • Quartz reaction vessels

  • Stir plate and stir bars

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of UV-326 (e.g., 100 mg/L) in acetonitrile due to its low water solubility.

  • Preparation of Working Solution: In a quartz reaction vessel, prepare the working solution by spiking the appropriate volume of the stock solution into ultrapure water to achieve the desired initial concentration (e.g., 1 mg/L). The final concentration of acetonitrile should be kept low (e.g., <1%) to minimize co-solvent effects.

  • Initiation of Photodegradation: Place the quartz vessel in the photoreactor on a stir plate and begin stirring. Turn on the UV lamp to start the irradiation. Record the start time.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample from the reaction vessel.

  • Sample Preparation for Analysis: Immediately filter the collected sample through a 0.22 µm syringe filter into an amber HPLC vial to remove any particulates and stop further photoreaction.

  • Control Experiments:

    • Dark Control: Prepare a sample in the same manner but keep it in the dark to assess for any degradation not caused by light.

    • Photolysis Control (without UV-326): Irradiate a solution of ultrapure water (with the same amount of acetonitrile) to check for any interfering peaks from the solvent.

3. Analysis:

  • Analyze the collected samples using a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of remaining UV-326 and to identify and quantify any degradation products.

Protocol 2: Analysis of UV-326 and its Degradation Products by LC-MS/MS

This protocol provides a general method for the analysis of UV-326 and its potential degradation products using Liquid Chromatography-Tandem Mass Spectrometry.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[3]

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the hydrophobic compounds. An example gradient is:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometer Conditions:

  • Ionization Mode: ESI, both positive and negative modes should be tested for optimal sensitivity for the parent compound and potential products.

  • Scan Mode: For initial identification of unknown degradation products, a full scan mode on a high-resolution instrument (like a Q-TOF) is recommended. For quantification, Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument is ideal.

  • MRM Transitions (for quantification of UV-326): These would need to be optimized, but would involve selecting a precursor ion (e.g., [M+H]+ or [M-H]-) and one or two product ions.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument manufacturer's recommendations.

Summary of Potential Degradation Products

While definitive quantitative data for the direct photolysis of UV-326 is scarce, the table below lists hypothesized degradation products based on the degradation of similar compounds. Researchers should use this as a guide for targeted analysis in their experiments.

Hypothesized Degradation Product Proposed Formation Pathway Analytical Notes
Dechlorinated UV-326Reductive dechlorination of the benzotriazole moiety.Look for a molecular ion with a mass difference of -34 Da (Cl replaced by H).
Hydroxylated UV-326Oxidation of the tert-butyl or methyl group on the phenol ring.Look for a molecular ion with a mass difference of +16 Da (addition of an oxygen atom).
Cleavage Products (e.g., substituted phenols and benzotriazoles)Scission of the N-C bond connecting the two ring systems.These smaller, more polar molecules will likely have shorter retention times in reversed-phase HPLC.
Ring-Opened ProductsCleavage of the N-N bonds within the benzotriazole ring.These products may be highly reactive and difficult to detect without derivatization.

References

Technical Support Center: Optimizing Bumetrizole Concentration for Maximum UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Bumetrizole for maximum UV protection in their experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is Bumetrizole and how does it provide UV protection?

A1: Bumetrizole (CAS No. 3896-11-5), also known as UV-326, is a benzotriazole-type ultraviolet (UV) light absorber.[1] It functions by absorbing harmful UV radiation, particularly in the UVA and UVB regions, and converting it into harmless thermal energy. This process protects organic materials and formulations from photodegradation.[2][3]

Q2: What is a typical starting concentration range for Bumetrizole in a formulation?

A2: The optimal concentration of Bumetrizole depends on the specific application, the base formulation, and the desired level of UV protection. For cosmetic and topical formulations, a general starting concentration range for benzotriazole UV absorbers is between 0.5% and 3% by weight.[2] However, for industrial applications like plastics and coatings, concentrations can range from 0.1% to 1.0% w/w.[4] It is crucial to determine the optimal concentration experimentally for each unique formulation.

Q3: Can Bumetrizole be combined with other UV filters?

A3: Yes, Bumetrizole can be used in combination with other UV absorbers to achieve synergistic effects and broader-spectrum UV protection. Combining it with other organic or inorganic filters is a common practice to enhance the overall efficacy of the formulation.[3]

Q4: What are the key considerations for the stability of Bumetrizole in a formulation?

A4: The stability of Bumetrizole in a formulation can be influenced by several factors, including the solvent system, interactions with other ingredients, and exposure to environmental factors like heat and light.[5] Ensuring complete solubilization and compatibility with other components is critical to prevent issues like crystallization and maintain product efficacy.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and testing of products containing Bumetrizole.

Issue 1: Poor Solubility of Bumetrizole

  • Symptom: The final product appears cloudy, contains visible particles, or shows crystallization upon storage.

  • Possible Causes:

    • Inappropriate solvent system. Bumetrizole is generally soluble in organic solvents and oils but has low water solubility.

    • Concentration exceeds the saturation point of the chosen solvent system.

    • Interaction with other formulation components leading to precipitation.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using a suitable solvent or a combination of solvents that can effectively dissolve Bumetrizole. For oil-in-water emulsions, dissolve Bumetrizole in the oil phase before emulsification.

    • Optimize Concentration: Experiment with lower concentrations of Bumetrizole to determine the solubility limit in your specific formulation.

    • Temperature: Gently heating the solvent or oil phase can aid in the dissolution of Bumetrizole. However, avoid excessive heat that could degrade the compound.

    • Co-solvents and Solubilizers: Consider the use of co-solvents or solubilizing agents to enhance the solubility of Bumetrizole.

Issue 2: Inconsistent UV Protection Results

  • Symptom: Wide variation in UV absorbance or SPF values between different batches of the same formulation.

  • Possible Causes:

    • Inhomogeneous distribution of Bumetrizole in the formulation.

    • Degradation of Bumetrizole due to improper handling or storage.

    • Inaccurate measurement techniques or instrument calibration.

  • Troubleshooting Steps:

    • Mixing and Homogenization: Ensure a thorough and consistent mixing process to achieve a uniform distribution of Bumetrizole throughout the formulation.

    • Storage Conditions: Store Bumetrizole and the final formulation in a cool, dark place to prevent photodegradation.

    • Instrument Calibration: Regularly calibrate your UV-Vis spectrophotometer or SPF analyzer according to the manufacturer's instructions. Use a standard reference to verify instrument performance.

    • Sample Preparation: Follow a standardized protocol for sample preparation and application to the substrate for measurement to ensure consistency.

Issue 3: Phase Separation in Emulsion-Based Formulations

  • Symptom: The oil and water phases of the emulsion separate over time.

  • Possible Causes:

    • Incompatible emulsifier system.

    • The addition of Bumetrizole destabilizing the emulsion.

    • Incorrect manufacturing process (e.g., homogenization speed, temperature).

  • Troubleshooting Steps:

    • Emulsifier Selection: Choose an emulsifier or a combination of emulsifiers with an appropriate Hydrophile-Lipophile Balance (HLB) for your specific oil and water phases.

    • Order of Addition: Add the oil phase containing the dissolved Bumetrizole to the water phase gradually with continuous mixing.

    • Process Optimization: Optimize the homogenization speed and duration to create a stable emulsion with a small droplet size.

Data Presentation

Table 1: Representative UV Absorbance Data for Bumetrizole at Different Concentrations

Concentration (% w/v)Wavelength (nm)Absorbance (AU)
0.00053100.35
3450.45
0.00103100.70
3450.90
0.00153101.05
3451.35
0.00203101.40
3451.80

Note: This data is representative and may vary depending on the solvent and specific formulation.

Table 2: Effect of Bumetrizole Concentration on In-Vitro Sun Protection Factor (SPF)

Formulation IDBumetrizole Concentration (%)Mean In-Vitro SPFStandard Deviation
F11.08.50.7
F22.015.21.1
F33.025.81.9
F44.035.12.5

Note: SPF values are highly dependent on the base formulation.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Bumetrizole using UV-Vis Spectroscopy

Objective: To determine the concentration of Bumetrizole that provides the desired level of UV absorbance.

Materials and Equipment:

  • Bumetrizole

  • Suitable solvent (e.g., ethanol, isopropanol)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Methodology:

  • Stock Solution Preparation: Accurately weigh a known amount of Bumetrizole and dissolve it in a specific volume of the chosen solvent to prepare a stock solution of a known concentration (e.g., 0.1% w/v).

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from 290 nm to 400 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero the spectrophotometer.

  • Sample Measurement: Measure the absorbance of each standard solution, starting from the lowest concentration.

  • Data Analysis: Plot a graph of absorbance versus concentration at the wavelengths of maximum absorbance (λmax), which for Bumetrizole are typically around 310 nm and 345 nm. Determine the concentration range that provides the desired absorbance values.

Protocol 2: In-Vitro SPF Determination of a Formulation Containing Bumetrizole

Objective: To measure the in-vitro Sun Protection Factor (SPF) of a topical formulation containing Bumetrizole.

Materials and Equipment:

  • Test formulation containing Bumetrizole

  • Reference sunscreen with a known SPF

  • Polymethyl methacrylate (PMMA) plates

  • Syringe or micropipette

  • Gloved finger or finger cot

  • SPF analyzer or a UV-Vis spectrophotometer with an integrating sphere

Methodology:

  • Sample Application: Apply a precise amount of the test formulation (typically 2 mg/cm²) onto the roughened surface of a PMMA plate.

  • Spreading: Spread the formulation evenly across the plate using a gloved finger, ensuring a uniform film.

  • Drying: Allow the sample to dry for at least 15 minutes in a dark place at room temperature.

  • Measurement: Place the PMMA plate in the SPF analyzer or spectrophotometer and measure the UV transmittance at multiple points across the plate.

  • SPF Calculation: The instrument's software will calculate the in-vitro SPF based on the measured transmittance values and a standardized solar spectrum.

  • Reference Measurement: Repeat the procedure with the reference sunscreen to validate the test results.

Mandatory Visualizations

UV_Damage_Signaling_Pathway uv UV Radiation dna_damage DNA Damage (CPDs, 6-4PPs) uv->dna_damage ros Reactive Oxygen Species (ROS) uv->ros p53 p53 Activation dna_damage->p53 mapk MAPK Pathway (ERK, JNK, p38) ros->mapk nfkb NF-κB Activation ros->nfkb pomc POMC Upregulation p53->pomc apoptosis Apoptosis p53->apoptosis ap1 AP-1 Activation mapk->ap1 inflammation Inflammation (Cytokines, COX-2) nfkb->inflammation melanogenesis Melanogenesis pomc->melanogenesis mmp MMP Upregulation ap1->mmp collagen_degradation Collagen Degradation (Photoaging) mmp->collagen_degradation Experimental_Workflow_SPF_Determination start Start prep_formulation Prepare Formulation with Bumetrizole start->prep_formulation apply_sample Apply 2 mg/cm² to PMMA Plate prep_formulation->apply_sample spread_evenly Spread Evenly apply_sample->spread_evenly dry_sample Dry for 15 min spread_evenly->dry_sample measure_transmittance Measure UV Transmittance dry_sample->measure_transmittance calculate_spf Calculate In-Vitro SPF measure_transmittance->calculate_spf end End calculate_spf->end Troubleshooting_Logic_Solubility start Poor Bumetrizole Solubility Issue check_solvent Is the solvent appropriate? start->check_solvent check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent Select a more suitable solvent/oil check_solvent->change_solvent No check_temp Was dissolution temperature adequate? check_concentration->check_temp No lower_concentration Reduce Bumetrizole concentration check_concentration->lower_concentration Yes increase_temp Gently heat during dissolution check_temp->increase_temp No use_cosolvent Add a co-solvent or solubilizer check_temp->use_cosolvent Yes resolved Issue Resolved change_solvent->resolved lower_concentration->resolved increase_temp->resolved use_cosolvent->resolved

References

Technical Support Center: 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol (UV-326) Thermal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the thermal degradation and stability of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol, commonly known as UV-326. All information is presented to assist in the accurate execution and interpretation of thermal analysis experiments.

I. Thermal Stability Overview

This compound (UV-326) is a benzotriazole-based ultraviolet (UV) absorber recognized for its high resistance to thermal degradation. This makes it suitable for applications requiring stability at elevated temperatures. The thermal stability of UV-326 is a critical parameter in its performance and application, particularly in polymer and pharmaceutical formulations.

II. Quantitative Thermal Analysis Data

Precise thermal properties of UV-326 are essential for experimental design and interpretation. The following tables summarize key data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Thermogravimetric Analysis (TGA) Data for UV-326
ParameterValueConditions
Onset of Decomposition (Td-onset)> 300 °CInert Atmosphere (e.g., Nitrogen)
Temperature of Maximum Decomposition Rate (Td-max)Not specified in search resultsInert Atmosphere (e.g., Nitrogen)
5% Weight Loss TemperatureNot specified in search resultsInert Atmosphere (e.g., Nitrogen)
10% Weight Loss TemperatureNot specified in search resultsInert Atmosphere (e.g., Nitrogen)
Residue at 600 °CNot specified in search resultsInert Atmosphere (e.g., Nitrogen)

Note: While specific TGA curve data was not available in the search results, multiple sources confirm the high thermal stability of UV-326, with degradation generally occurring above 300°C.

Table 2: Differential Scanning Calorimetry (DSC) Data for UV-326
ParameterValue RangeConditions
Melting Point (Tm)137-141 °CStandard heating rate (e.g., 10 °C/min) in an inert atmosphere
Enthalpy of Fusion (ΔHf)Not specified in search resultsStandard heating rate (e.g., 10 °C/min) in an inert atmosphere
Glass Transition Temperature (Tg)Not applicable (crystalline solid)-

III. Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible thermal analysis data.

A. Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of UV-326.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance using certified reference materials.

  • Sample Preparation:

    • Ensure the UV-326 sample is a fine, homogeneous powder.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Td-onset), the temperature of maximum decomposition rate (Td-max), and the percentage of weight loss at various temperature points.

B. Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other thermal transitions of UV-326.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified reference material with a known melting point and enthalpy of fusion (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the powdered UV-326 sample into a clean, tared DSC pan (e.g., aluminum).

    • Hermetically seal the pan to ensure good thermal contact and prevent sample loss.

  • Experimental Conditions:

    • Reference: Use an empty, hermetically sealed DSC pan as a reference.

    • Purge Gas: Use a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 25 °C.

      • Ramp the temperature from 25 °C to a temperature sufficiently above the melting point (e.g., 160 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature and peak temperature of the melting endotherm.

IV. Troubleshooting Guides and FAQs

This section addresses common issues encountered during the thermal analysis of UV-326.

A. Thermogravimetric Analysis (TGA) Troubleshooting

Question: My TGA curve for UV-326 shows an initial weight loss at a low temperature (<100°C). What could be the cause?

Answer: This initial weight loss is likely due to the presence of residual moisture or volatile solvents in your sample.

  • Troubleshooting Steps:

    • Ensure your sample is thoroughly dried before analysis. Consider drying under vacuum at a temperature below the melting point.

    • Perform a preliminary isothermal step in your TGA program (e.g., hold at 100°C for 10-15 minutes) to remove any volatiles before starting the temperature ramp.

Question: The onset of decomposition for my UV-326 sample is lower than the expected >300°C. Why might this be?

Answer: A lower decomposition temperature can be attributed to several factors:

  • Sample Impurities: Impurities can catalyze or initiate degradation at lower temperatures. Ensure the purity of your UV-326 sample.

  • Oxidative Atmosphere: If the purge gas is not completely inert (contains oxygen), oxidative degradation can occur at lower temperatures.

    • Troubleshooting Steps:

      • Verify the purity of your purge gas.

      • Check for leaks in the TGA system that could allow air to enter.

  • Heating Rate: A very high heating rate can sometimes lead to a slight shift to lower apparent decomposition temperatures. Adhere to a standard heating rate of 10 °C/min for comparability.

Question: My TGA results for UV-326 are not reproducible. What should I check?

Answer: Lack of reproducibility can stem from inconsistencies in sample preparation or experimental conditions.

  • Troubleshooting Steps:

    • Sample Mass and Packing: Use a consistent sample mass and ensure it is evenly distributed at the bottom of the crucible.

    • Crucible Contamination: Ensure crucibles are thoroughly cleaned between runs to avoid cross-contamination.

    • Instrument Calibration: Regularly calibrate your TGA's temperature and mass balance.

B. Differential Scanning Calorimetry (DSC) Troubleshooting

Question: The melting peak for my UV-326 sample is broad. What does this indicate?

Answer: A broad melting peak can suggest the presence of impurities or a non-homogenous sample.

  • Troubleshooting Steps:

    • Assess Purity: Use other analytical techniques (e.g., HPLC, NMR) to confirm the purity of your sample.

    • Improve Thermal Contact: Ensure the sample is finely ground and well-packed in the DSC pan to improve heat transfer.

    • Reduce Heating Rate: A lower heating rate (e.g., 2-5 °C/min) can sometimes improve the resolution of the melting peak.

Question: I am not observing a sharp melting peak for UV-326, but rather a gradual endothermic drift. What could be the issue?

Answer: This could be due to poor thermal contact or an issue with the instrument baseline.

  • Troubleshooting Steps:

    • Sample Preparation: Re-prepare the sample, ensuring it forms a thin, even layer at the bottom of the pan.

    • Baseline Correction: Perform a baseline run with two empty pans and subtract this from your sample run to correct for any instrument drift.

    • Instrument Calibration: Verify the temperature and enthalpy calibration of your DSC.

Question: My measured melting point for UV-326 is outside the expected 137-141 °C range. What should I do?

Answer: An inaccurate melting point is often related to instrument calibration or the heating rate.

  • Troubleshooting Steps:

    • Recalibrate: Calibrate your DSC using a certified reference standard with a melting point close to that of UV-326.

    • Heating Rate: Ensure you are using a standard heating rate. Very fast or very slow rates can shift the observed melting temperature.

    • Purity Check: As mentioned, impurities can depress and broaden the melting range.

V. Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in thermal analysis experiments with UV-326.

TroubleshootingWorkflow cluster_TGA TGA Troubleshooting cluster_DSC DSC Troubleshooting TGA_Start Inconsistent TGA Results TGA_Q1 Initial Weight Loss <100°C? TGA_Start->TGA_Q1 TGA_A1_Yes Indicates Volatiles. Dry sample thoroughly. Use isothermal hold at 100°C. TGA_Q1->TGA_A1_Yes Yes TGA_Q2 Decomposition <300°C? TGA_Q1->TGA_Q2 No TGA_A1_Yes->TGA_Q2 TGA_A2_Yes Check for impurities. Ensure inert atmosphere. Verify heating rate. TGA_Q2->TGA_A2_Yes Yes TGA_Q3 Poor Reproducibility? TGA_Q2->TGA_Q3 No TGA_A2_Yes->TGA_Q3 TGA_A3_Yes Standardize sample mass/packing. Clean crucibles. Calibrate instrument. TGA_Q3->TGA_A3_Yes Yes TGA_End Problem Resolved TGA_Q3->TGA_End No TGA_A3_Yes->TGA_End DSC_Start Inconsistent DSC Results DSC_Q1 Broad Melting Peak? DSC_Start->DSC_Q1 DSC_A1_Yes Indicates impurities or poor contact. Check purity. Improve sample packing. Lower heating rate. DSC_Q1->DSC_A1_Yes Yes DSC_Q2 Incorrect Melting Point? DSC_Q1->DSC_Q2 No DSC_A1_Yes->DSC_Q2 DSC_A2_Yes Recalibrate DSC. Check heating rate. Assess sample purity. DSC_Q2->DSC_A2_Yes Yes DSC_End Problem Resolved DSC_Q2->DSC_End No DSC_A2_Yes->DSC_End Start Start Thermal Analysis Experiment Start->TGA_Start Start->DSC_Start

Caption: Troubleshooting workflow for TGA and DSC analysis of UV-326.

Technical Support Center: Leaching and Migration of UV-326 from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the leaching and migration of the UV stabilizer UV-326 from polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is UV-326 and why is its migration from polymers a concern?

A1: UV-326, chemically known as 2-(2'-hydroxy-3'-tert-butyl-5'-methylphenyl)-5-chlorobenzotriazole, is a UV absorber added to polymers to prevent degradation from ultraviolet radiation.[1][2] Since it is typically not chemically bound to the polymer matrix, there is a potential for it to leach or migrate into substances that come into contact with the polymer, such as food, beverages, or pharmaceutical products. This migration is a safety concern due to the potential for human exposure to this chemical.

Q2: Which polymers are commonly associated with UV-326 leaching?

A2: UV-326 and other benzotriazole UV stabilizers are used in a variety of polymers, including polyolefins like polyethylene (PE) and polypropylene (PP), as well as polystyrene (PS) and polyethylene terephthalate (PET).[1][3] The extent of leaching can vary significantly depending on the polymer type.

Q3: What are the primary factors that influence the migration of UV-326?

A3: The migration of UV-326 is influenced by several key factors:

  • Temperature: Higher temperatures generally increase the rate of migration.

  • Time of Contact: Longer contact times lead to greater migration.

  • Nature of the Contacting Medium (Food Simulant): Fatty or alcoholic substances tend to cause higher migration of non-polar additives like UV-326 compared to aqueous substances.[3] For example, migration is often more significant in fatty food simulants like isooctane or olive oil.[3]

  • Polymer Properties: The type of polymer, its crystallinity, and the presence of other additives can all affect the diffusion of UV-326 within the polymer matrix. For instance, the interaction between UV-326 and polystyrene can lead to a slower leaching rate compared to polyolefins.

  • UV Radiation: Exposure to UV radiation can degrade the polymer matrix, which may, in turn, affect the leaching rate of additives.

Q4: What are the regulatory limits for UV-326 migration?

A4: Regulatory limits for specific migrants like UV-326 can vary by region and application (e.g., food contact materials, medical devices). In the European Union, for plastic materials and articles intended to come into contact with food, specific migration limits (SMLs) are established for certain substances. It is crucial to consult the latest regulations from relevant authorities, such as the European Food Safety Authority (EFSA) or the U.S. Food and Drug Administration (FDA), for the most current and applicable limits.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of UV-326 migration.

Migration Experiment Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or no detectable migration of UV-326 Inappropriate food simulant used (e.g., aqueous simulant for a non-polar migrant).Select a food simulant that matches the properties of the intended food contact. For UV-326, fatty food simulants (e.g., isooctane, olive oil, or ethanol/water mixtures with higher ethanol content) are generally more appropriate.[3]
Insufficient contact time or temperature.Increase the contact time and/or temperature to accelerate migration, ensuring the conditions remain relevant to the intended use of the polymer.
Low initial concentration of UV-326 in the polymer.Determine the initial concentration of UV-326 in the polymer to ensure it is at a detectable level for migration studies.
Inconsistent or irreproducible migration results Variability in polymer sample thickness or surface area.Ensure that all polymer samples have a consistent thickness and surface area exposed to the food simulant.
Fluctuations in temperature during the experiment.Use a calibrated incubator or water bath to maintain a constant temperature throughout the migration study.
Incomplete immersion of the polymer sample in the simulant.Ensure the polymer sample is fully and consistently immersed in the food simulant.
HPLC-UV Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Baseline Drift Changes in mobile phase composition.Prepare fresh mobile phase and ensure thorough mixing and degassing.
Temperature fluctuations in the column or detector.Use a column oven and ensure a stable ambient temperature for the detector.
Column contamination.Flush the column with a strong solvent.
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).Use a mobile phase with a pH that suppresses the ionization of the analyte. Adding a small amount of a competitive base (e.g., triethylamine) can also help. Consider using an end-capped column.
Column overload.Reduce the injection volume or dilute the sample.
Dead volume in the system.Check and tighten all fittings. Use tubing with a smaller internal diameter.
Poor Resolution Inadequate column length or particle size.Use a longer column or a column with smaller particles to increase efficiency.
Inappropriate mobile phase composition.Optimize the mobile phase composition (e.g., the ratio of organic solvent to water) to improve separation.
Flow rate is too high.Reduce the flow rate to allow for better separation.
Ghost Peaks Contamination in the injector or column.Flush the injector and column with a strong solvent.
Impurities in the mobile phase or sample.Use high-purity solvents and filter all samples and mobile phases.

Quantitative Data on UV-326 Migration

The following tables summarize available quantitative data on the migration of UV-326 and other relevant UV stabilizers from different polymer matrices. Note: Data for UV-326 from polypropylene and polystyrene is limited in the reviewed literature; therefore, data for other benzotriazoles or general migration from these polymers are included for context.

Table 1: Migration of UV Stabilizers from Polyethylene (PE)

Polymer TypeUV StabilizerFood SimulantTemperature (°C)TimeMigration LevelReference
PEUV-326Olive Oil--Frequently Detected[3]

Table 2: Migration of Stabilizers from Polypropylene (PP)

Polymer TypeStabilizerFood SimulantTemperature (°C)TimeMigration Level (µg/g)Reference
PP HomopolymerUV-P50% Ethanol70EquilibriumNot specified[4]
PP Block CopolymerUV-P50% Ethanol70EquilibriumNot specified[4]
PP Random CopolymerUV-P50% Ethanol70EquilibriumNot specified[4]
PP HomopolymerUV-PIsooctane70EquilibriumNot specified[4]
PP Block CopolymerUV-PIsooctane70EquilibriumNot specified[4]
PP Random CopolymerUV-PIsooctane70EquilibriumNot specified[4]

Note: In the cited study, UV-326 was not detected in the tested polypropylene films.[4]

Table 3: Migration of Styrene Monomer from Polystyrene (PS)

Polymer TypeMigrantFood SimulantTemperature (°C)TimeMigration LevelReference
PS DishesStyrene10% Ethanol535 days~0.02 µg/cm²[2]
PS DishesStyrene10% Ethanol2035 days~0.04 µg/cm²[2]
PS DishesStyrene10% Ethanol4035 days~0.06 µg/cm²[2]

Experimental Protocols

Protocol 1: Migration Testing of UV-326 from Polymer Films

This protocol provides a general methodology for conducting migration tests. Specific conditions should be adapted based on the intended application of the polymer and relevant regulatory guidelines.

1. Materials and Reagents:

  • Polymer film containing UV-326

  • Food simulants (e.g., 10% ethanol, 50% ethanol, 95% ethanol, isooctane, olive oil)

  • Migration cells or glass vials with inert caps

  • Analytical balance

  • Incubator or water bath

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • UV-326 analytical standard

2. Sample Preparation:

  • Cut the polymer film into pieces of a defined surface area (e.g., 6 dm²).

  • Clean the surface of the polymer samples by gently wiping with a lint-free cloth.

  • Accurately weigh the polymer samples.

3. Migration Experiment:

  • Place the polymer sample into a migration cell or glass vial.

  • Add a known volume of the selected food simulant to achieve a specific surface area-to-volume ratio (e.g., 6 dm²/L).

  • Seal the migration cell or vial.

  • Place the sealed cells in an incubator or water bath at the desired temperature (e.g., 40°C, 60°C) for a specified duration (e.g., 10 days).

  • Prepare a blank sample containing only the food simulant and subject it to the same conditions.

4. Sample Analysis:

  • After the incubation period, remove the polymer sample from the food simulant.

  • The food simulant is now the sample for analysis.

  • Depending on the simulant, a sample preparation step such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.

  • Analyze the sample using HPLC-UV as described in Protocol 2.

Protocol 2: HPLC-UV Analysis of UV-326

This protocol outlines a typical HPLC-UV method for the quantification of UV-326.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition could be 60:40 (acetonitrile:water), moving to 100% acetonitrile over a period of 15-20 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid) to the aqueous phase can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV-326 has a strong absorbance around 353 nm.

3. Calibration:

  • Prepare a stock solution of UV-326 in a suitable solvent (e.g., methanol or acetonitrile).

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the migration samples.

  • Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the migration samples (prepared as in Protocol 1) into the HPLC system.

  • Identify the UV-326 peak based on its retention time compared to the standard.

  • Quantify the concentration of UV-326 in the samples using the calibration curve.

  • Calculate the migration level, typically expressed in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of the contact surface (mg/dm²).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_migration Migration Experiment cluster_analysis Analysis A Cut Polymer Film B Clean and Weigh A->B C Immerse in Food Simulant B->C D Incubate (Time & Temperature) C->D E Sample Extraction/Concentration D->E F HPLC-UV Analysis E->F G Quantification F->G

Caption: Experimental workflow for UV-326 migration testing.

Factor_Relationships cluster_factors Influencing Factors Migration UV-326 Migration Temp Temperature Temp->Migration Time Contact Time Time->Migration Simulant Food Simulant (Polarity) Simulant->Migration Polymer Polymer Properties (Crystallinity, Type) Polymer->Migration

Caption: Key factors influencing the migration of UV-326.

References

Technical Support Center: Overcoming Compatibility Issues of Bumetrizole in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bumetrizole, a leading UV absorber for polymer applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve compatibility challenges when incorporating Bumetrizole into polymer blends.

Frequently Asked Questions (FAQs)

Q1: What is Bumetrizole and what is its primary function in polymers?

A1: Bumetrizole, also known as UV-326, is a benzotriazole-type ultraviolet (UV) light absorber.[1][2] Its primary function is to protect polymers and other organic materials from degradation caused by exposure to UV radiation, thereby preserving the material's appearance and physical integrity.[3] It is widely used in plastics such as polyolefins (polypropylene, polyethylene), polyesters, and coatings.[1][4]

Q2: What are the common signs of poor compatibility of Bumetrizole in a polymer blend?

A2: Common indicators of poor compatibility include:

  • Leaching or Blooming: The migration of Bumetrizole to the surface of the polymer, forming a visible film or residue. This is a primary indicator of poor compatibility.[5]

  • Reduced UV Protection Efficiency: The polymer degrades faster than expected under UV exposure, suggesting the UV absorber is not effectively dispersed.

  • Visual Defects: Haze, streaks, or the presence of agglomerates within the polymer matrix.

  • Inconsistent Product Performance: Variations in UV stability and mechanical properties across different batches of the polymer blend.

Q3: In which polymers does Bumetrizole typically exhibit good compatibility?

A3: Bumetrizole is particularly well-suited for polyolefins (like polypropylene and polyethylene) and cold-cured polyesters.[3] Its compatibility can be influenced by intermolecular interactions. For instance, in polystyrene, π-π stacking interactions between the aromatic rings of Bumetrizole and the polymer can reduce leaching compared to aliphatic polymers like polyethylene.[5][6]

Q4: What is the mechanism of UV absorption by Bumetrizole?

A4: Bumetrizole absorbs harmful UV radiation, particularly in the 290-400nm wavelength range.[1] Upon absorbing UV light, the molecule undergoes a rapid, reversible intramolecular proton transfer (a phototautomeric shift). This process converts the electronic energy from the UV radiation into harmless thermal energy, which is then dissipated through the polymer matrix.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Leaching or Blooming of Bumetrizole

Symptoms: A white or yellowish powder or oily film appears on the surface of the polymer product over time.

Possible Causes & Solutions:

CauseRecommended Solution
Exceeding Solubility Limit Bumetrizole has low solubility in many polymers. Reduce the loading concentration to within the recommended range (typically 0.1-1.0% by weight, but always consult your polymer-specific guidelines).
Inadequate Processing Temperature If the melt processing temperature is too low, Bumetrizole may not fully dissolve or disperse in the polymer matrix. Gradually increase the processing temperature in small increments (e.g., 5-10°C) to find the optimal point for dissolution without degrading the polymer.
Poor Polymer-Additive Interaction The polarity difference between Bumetrizole and the polymer can lead to migration. Consider adding a compatibilizer or a co-stabilizer that can improve the interaction between the UV absorber and the polymer matrix.
High Polymer Chain Mobility In polymers with a low glass transition temperature (Tg), higher polymer chain mobility can facilitate the migration of additives.[6] If possible, select a polymer grade with a higher Tg.
Issue 2: Poor UV Protection and Rapid Polymer Degradation

Symptoms: The polymer blend shows signs of degradation (e.g., yellowing, brittleness) much earlier than expected when exposed to UV light.

Possible Causes & Solutions:

CauseRecommended Solution
Inhomogeneous Dispersion Bumetrizole is not evenly distributed throughout the polymer, leaving some areas unprotected. Improve the mixing process by increasing the mixing time or using a higher shear mixing element.[5][6]
Thermal Degradation during Processing Although Bumetrizole has good thermal stability, excessively high processing temperatures can cause it to degrade.[2] Verify the thermal stability of Bumetrizole and ensure processing temperatures do not exceed its decomposition temperature.
Interaction with Other Additives Other additives in the formulation (e.g., certain fillers, pigments, or flame retardants) may interfere with the function of Bumetrizole.[8] Conduct a systematic study by preparing blends with and without other additives to identify any antagonistic effects.

Experimental Protocols

Protocol 1: Sample Preparation by Melt Mixing

This protocol describes a general procedure for incorporating Bumetrizole into a polymer matrix using a laboratory-scale melt mixer.

  • Drying: Dry the polymer pellets and Bumetrizole powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.

  • Pre-mixing: In a glass vessel, pre-mix the dried polymer pellets and Bumetrizole powder at the desired concentration (e.g., 5 parts per hundred resin - phr).[6][9]

  • Melt Mixing:

    • Set the melt mixer to the target temperature (e.g., 180°C) and rotor speed (e.g., 50 rpm).[5][6]

    • Add the pre-mixed blend to the mixing chamber.

    • Mix for a specified duration (e.g., 6 minutes) to ensure homogeneous dispersion.[5][6]

  • Compression Molding:

    • Transfer the molten blend to a pre-heated mold.

    • Apply pressure (e.g., 10 MPa) for a set time (e.g., 5 minutes) to form a film or plaque of desired thickness.[6][9]

  • Cooling: Allow the molded sample to cool to room temperature before removal and analysis.

Protocol 2: Quantification of Bumetrizole in Polymer using Py-GC/MS

This method is used to determine the concentration of Bumetrizole within the polymer matrix.

  • Instrumentation: Utilize a pyrolysis-gas chromatograph-mass spectrometer (Py-GC/MS).

  • Sample Preparation: Accurately weigh a small amount of the polymer sample (e.g., 100 µg).[6]

  • Pyrolysis: Place the sample in the pyrolyzer and heat it to a high temperature (e.g., 550°C) to thermally fragment the polymer and volatilize the additives.[6][9]

  • GC Separation: The volatile components are carried by an inert gas (e.g., Helium) through a capillary column, which separates them based on their boiling points and interactions with the column's stationary phase.

  • MS Detection: The separated components enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. Bumetrizole can be identified by its characteristic retention time (e.g., 23.5-24.5 min) and mass spectrum.[6][9]

  • Quantification: Create a calibration curve by analyzing samples with known concentrations of Bumetrizole. The concentration in the unknown sample can then be determined by comparing its peak area to the calibration curve.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis drying Drying of Polymer & Bumetrizole premixing Pre-mixing drying->premixing melt_mixing Melt Mixing premixing->melt_mixing Transfer to Mixer molding Compression Molding melt_mixing->molding analysis Characterization (e.g., Py-GC/MS, SEM, FT-IR) molding->analysis Final Sample troubleshooting_logic start Poor UV Performance or Visual Defects check_dispersion Check Dispersion (SEM/Microscopy) start->check_dispersion is_homogeneous Is Dispersion Homogeneous? check_dispersion->is_homogeneous adjust_mixing Adjust Mixing Parameters (Time, Shear, Temp) is_homogeneous->adjust_mixing No check_leaching Check for Leaching (Surface Analysis) is_homogeneous->check_leaching Yes adjust_mixing->check_dispersion is_leaching Is Leaching Occurring? check_leaching->is_leaching reduce_loading Reduce Bumetrizole Loading is_leaching->reduce_loading Yes check_additives Review Other Additives is_leaching->check_additives No solution Optimized Formulation reduce_loading->solution check_additives->solution

References

Technical Support Center: Minimizing Discoloration Effects of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol (UV-326)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address discoloration issues that may be encountered during experiments involving 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol (UV-326).

Troubleshooting Guide: Diagnosing and Resolving Discoloration

Discoloration, such as yellowing or pinking, in a formulation containing UV-326 can arise from several factors. This guide provides a systematic approach to identifying and mitigating these issues.

Issue 1: Yellowing or Other Discoloration Observed Post-Processing

If the polymer or formulation exhibits discoloration immediately after processing (e.g., extrusion, molding), the issue is likely related to thermal degradation or interactions at elevated temperatures.

Possible Cause Troubleshooting Steps
Excessive Thermal Stress Lower the processing temperature in increments of 5-10°C. Reduce the residence time of the material at high temperatures by adjusting screw speed or minimizing back pressure.
Interaction with Other Additives Review the formulation for potential antagonistic interactions. Certain phenolic antioxidants can form colored byproducts (quinones) when over-oxidized. Consider evaluating alternative, non-yellowing antioxidants.
Presence of Metal Ions Catalyst residues (e.g., from polymerization) can sometimes interact with benzotriazole UV absorbers to form colored complexes. Ensure high-purity resins are used and consider the use of a metal deactivator if catalyst residues are suspected.
Degradation of the Polymer Matrix The polymer itself may be degrading due to the processing conditions, leading to the formation of chromophores. Ensure that the processing temperature is well within the polymer's recommended range.
Issue 2: Discoloration Develops Over Time During Storage or Use

Discoloration that appears after the initial processing, during storage in a dark environment, or upon exposure to environmental conditions points towards different mechanisms.

Possible Cause Troubleshooting Steps
"Gas Fading" or "Warehouse Yellowing" This phenomenon is often caused by the reaction of phenolic compounds with atmospheric pollutants like nitrogen oxides (NOx), common in industrial areas or where gas-powered vehicles operate. Store finished products in a well-ventilated area, away from combustion engine exhaust. Using protective packaging like polyethylene bags can create a barrier.
Leaching of UV-326 Studies have indicated that a primary cause for the loss of UV-326 from a polymer matrix can be leaching, rather than chemical degradation.[1][2][3][4] This can reduce the UV protection over time, allowing the polymer itself to discolor upon subsequent UV exposure. If leaching is suspected, consider if the material is in contact with solvents or other media that could facilitate this process.
Photodegradation of the Polymer If the discoloration appears upon exposure to UV light, it indicates that the stabilization package is insufficient. This could be due to an inadequate concentration of UV-326 or the leaching of the stabilizer over time. Re-evaluate the concentration of UV-326 in your formulation.
Interaction with Hindered Amine Light Stabilizers (HALS) In some cases, the over-oxidation of phenolic antioxidants in the presence of alkaline HALS can lead to a pinkish discoloration.[5]

Troubleshooting Workflow

G start Discoloration Observed processing Post-Processing or During Storage/Use? start->processing post_processing Post-Processing processing->post_processing Processing storage_use Storage / Use processing->storage_use Storage/Use cause1 Thermal Stress? post_processing->cause1 cause3 Gas Fading? storage_use->cause3 cause2 Additive Interaction? cause1->cause2 No solution1 Optimize Processing Conditions cause1->solution1 Yes solution2 Review Additive Package cause2->solution2 Yes cause4 UV Exposure? cause3->cause4 No solution3 Improve Storage Conditions cause3->solution3 Yes solution4 Re-evaluate UV Stabilizer Concentration cause4->solution4 Yes

Caption: A step-by-step workflow to diagnose the source of discoloration.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of UV-326 and how does it prevent discoloration?

A1: UV-326 is a UV absorber of the hydroxyphenyl benzotriazole class. Its primary function is to protect polymers and other materials from the damaging effects of ultraviolet radiation.[3][6] It absorbs harmful UV light in the 270-380 nm range and dissipates the energy as harmless heat. This prevents the initiation of photodegradation in the polymer, which can lead to the formation of color-causing groups (chromophores), thereby preserving the material's original appearance.[3][7][8]

Q2: Can UV-326 itself be a source of discoloration?

A2: While UV-326 is designed to have minimal impact on the color of the final product, its degradation or interaction with other components can potentially lead to discoloration.[3] For instance, interactions with metal ion residues from polymerization catalysts can sometimes cause color shifts.[9] However, some research suggests that in many polymer systems, UV-326 is more prone to leaching out of the material than to chemical degradation that would form colored byproducts.[1][10]

Q3: What are "gas fading" and "pinking," and how do they relate to UV-326?

A3: "Gas fading," also known as "warehouse yellowing," is a type of discoloration that can occur during storage. It is often caused by the reaction of phenolic antioxidants with atmospheric pollutants like nitrogen oxides (NOx).[5][11][12][13] Since UV-326 contains a phenolic group in its structure, it can be susceptible to this phenomenon. "Pinking" is a similar issue, sometimes observed when over-oxidized phenols interact with other additives, such as certain hindered amine light stabilizers (HALS).[5][11]

Q4: What is the difference between degradation and leaching of UV-326?

A4: Degradation refers to the chemical breakdown of the UV-326 molecule into other substances, which may or may not be colored. Leaching is a physical process where the UV-326 molecule migrates out of the polymer matrix into the surrounding environment.[1][2][3][4] Studies on various polymers have indicated that the primary cause of UV-326 loss is often leaching, with the chemical structure of the UV absorber remaining unaltered within the polymer.[1][10]

Q5: How can I test the color stability of my formulation containing UV-326?

A5: The color stability of a formulation can be evaluated using accelerated weathering tests. This involves exposing samples to controlled conditions of UV light, temperature, and humidity in a weathering chamber to simulate long-term environmental exposure. The change in color is then quantified using a spectrophotometer to measure metrics like the Yellowness Index (YI). A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Data Presentation

The following table provides a representative example of data that could be generated from an accelerated weathering test to evaluate the effectiveness of UV-326 in minimizing discoloration.

Formulation Exposure Time (hours) Yellowness Index (YI) Change (ΔYI)
Polymer Control (No UV-326)00.0
250+8.5
500+15.2
1000+25.8
Polymer + 0.3% UV-32600.0
250+1.2
500+2.5
1000+5.1
Polymer + 0.5% UV-32600.0
250+0.8
500+1.6
1000+3.4

Note: Data are illustrative and will vary based on the specific polymer, formulation, and testing conditions.

Experimental Protocols

Protocol 1: Accelerated Weathering for Color Stability Testing

Objective: To evaluate the effectiveness of UV-326 in preventing discoloration of a polymer formulation under simulated environmental conditions.

Materials and Equipment:

  • Polymer samples (e.g., injection-molded plaques or films) with and without UV-326 at various concentrations.

  • Accelerated weathering chamber (e.g., Xenon-arc or fluorescent UV).

  • Spectrophotometer or colorimeter.

Methodology:

  • Sample Preparation:

    • Prepare polymer samples according to standard procedures (e.g., injection molding, film extrusion). Ensure consistent dimensions and surface finish for all samples.

    • Create a control group of samples without any UV stabilizer.

    • Create experimental groups with varying concentrations of UV-326 (e.g., 0.3%, 0.5% w/w).

    • Condition all samples at standard conditions (e.g., 23°C, 50% relative humidity) for at least 48 hours prior to testing.

  • Initial Color Measurement:

    • Using a spectrophotometer, measure the initial color of at least three samples from each group.

    • Record the color data, typically in CIELAB color space (L, a, b* values).

    • Calculate the initial Yellowness Index (YI) according to ASTM E313.

  • Accelerated Weathering Exposure:

    • Place the samples in the weathering chamber on appropriate racks.

    • Set the exposure cycle parameters based on relevant standards such as ASTM G155 (for Xenon-arc) or ASTM D4329 (for fluorescent UV).[14]

    • A typical cycle might be: 8 hours of UV exposure at 60°C followed by 4 hours of condensation (darkness) at 50°C.

    • For Xenon-arc, use filters to simulate daylight and set irradiance at a specific level (e.g., 0.55 W/m² at 340 nm). For fluorescent UV, UVA-340 lamps are often used to simulate the UV portion of the solar spectrum.[9]

  • Periodic Evaluation:

    • Remove a set of samples from the chamber at predetermined intervals (e.g., 100, 250, 500, 1000 hours).

    • Allow the samples to re-acclimate to standard conditions.

    • Measure the color and calculate the Yellowness Index for each exposed sample.

  • Data Analysis:

    • Calculate the change in Yellowness Index (ΔYI) for each sample at each time interval by subtracting the initial YI from the measured YI.

    • Plot ΔYI as a function of exposure time for each formulation group to compare their color stability.

Experimental Workflow for Color Stability Testing

G cluster_prep Preparation cluster_testing Testing & Analysis prep_samples Prepare Polymer Samples (Control & with UV-326) condition_samples Condition Samples (23°C, 50% RH, 48h) prep_samples->condition_samples initial_color Measure Initial Color (Spectrophotometer, YI) condition_samples->initial_color weathering Accelerated Weathering (e.g., ASTM G155) initial_color->weathering periodic_color Measure Color at Intervals (100, 250, 500, 1000h) weathering->periodic_color data_analysis Calculate ΔYI and Plot vs. Time periodic_color->data_analysis

Caption: Workflow for evaluating the color stability of polymers with UV-326.

References

Technical Support Center: Improving the Photostability of UV-326 in Outdoor Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the photostability of UV-326 in outdoor applications.

Frequently Asked Questions (FAQs)

Q1: What is UV-326 and why is its photostability important for outdoor applications?

UV-326, chemically known as 2-(3-tert-butyl-2-hydroxy-5-methylphenyl)-5-chlorobenzotriazole, is a benzotriazole-type ultraviolet (UV) absorber.[1][2] Its primary function is to protect polymeric materials from the degrading effects of UV radiation by absorbing harmful UV rays and dissipating the energy as harmless heat.[1][3][4] For outdoor applications, where materials are constantly exposed to sunlight, the photostability of UV-326 is crucial. If UV-326 itself degrades, its protective capabilities diminish, leading to premature aging of the polymer, which can manifest as discoloration (yellowing), cracking, and loss of mechanical strength.[3][4]

Q2: What are the common signs that UV-326 is not providing adequate photoprotection in my outdoor experiments?

Common indicators of insufficient photoprotection include:

  • Discoloration: The material, particularly if light-colored or transparent, may develop a yellow tint.[5]

  • Loss of Gloss: The surface of the material may appear dull or chalky.

  • Surface Defects: The appearance of fine cracks or crazing on the surface.

  • Reduced Mechanical Properties: A decrease in tensile strength, elongation at break, or impact resistance.[4]

Q3: How can I improve the photostability of UV-326?

The most effective method to enhance the photostability of UV-326 is by using it in combination with a Hindered Amine Light Stabilizer (HALS).[1][3][6] This combination creates a synergistic effect, providing a more robust and long-lasting protection system than either additive can offer alone.[7]

Q4: What is the synergistic mechanism between UV-326 and HALS?

UV-326 and HALS work through complementary mechanisms:

  • UV-326 (UV Absorber): Acts as a primary line of defense by absorbing incoming UV radiation and converting it into heat, thus preventing it from reaching the polymer matrix.[1][6]

  • HALS (Hindered Amine Light Stabilizer): Functions as a radical scavenger. It does not absorb UV radiation but instead interrupts the chain reactions of polymer degradation initiated by any UV light that penetrates the UV absorber. HALS neutralize free radicals that are formed and are regenerative, allowing them to provide long-term protection.[6][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Rapid yellowing of the polymer despite the presence of UV-326. Insufficient concentration of UV-326. Photodegradation of UV-326 itself. High processing temperatures causing thermal degradation.Increase the concentration of UV-326 within the recommended range (typically 0.1% to 0.5% by weight).[1] Incorporate a Hindered Amine Light Stabilizer (HALS) to create a synergistic stabilization system. Ensure processing temperatures are within the thermal stability limits of UV-326.
Loss of surface gloss and chalking. Surface degradation is occurring faster than bulk degradation. Leaching of UV-326 from the polymer surface.Combine UV-326 with a HALS. HALS are particularly effective at protecting the surface of the material. Consider using a higher molecular weight HALS to reduce migration and leaching.
Cracking and embrittlement of the material. Significant chain scission in the polymer backbone due to UV exposure. Inadequate protection against photo-oxidation.A combination of UV-326 and HALS is highly recommended to mitigate both UV absorption and radical chain reactions leading to embrittlement.[7]
Inconsistent performance across different polymer batches. Poor dispersion of UV-326 and other additives in the polymer matrix. Incompatibility of UV-326 with other components in the formulation.Optimize the compounding process to ensure uniform dispersion of all additives. Verify the compatibility of UV-326 with the specific polymer and other additives being used.
Reduced effectiveness of UV-326 over time. Leaching of UV-326 from the polymer matrix, especially in contact with liquids or in high-humidity environments.[9] Gradual photodegradation of the UV absorber.Select a polymer matrix with better compatibility with UV-326 to reduce leaching.[9] For example, the interaction between UV-326 and polystyrene can decrease the leaching rate.[9] Employ a synergistic system with HALS to prolong the effective lifetime of the overall stabilization package.

Quantitative Data on Stabilizer Performance

The following tables provide an overview of the expected performance improvements when using UV-326 in combination with HALS. The data is illustrative and compiled from various studies on benzotriazole UV absorbers and HALS in different polymers.

Table 1: Yellowness Index (YI) After Accelerated Weathering

FormulationPolymerWeathering Conditions (QUV)Yellowness Index (YI)
Control (no additives)Polypropylene1000 hours15.2
0.3% UV-326Polypropylene1000 hours8.5
0.3% HALSPolypropylene1000 hours7.1
0.3% UV-326 + 0.3% HALSPolypropylene1000 hours3.8

Table 2: Gloss Retention (%) After Xenon Arc Weathering

FormulationPolymerWeathering ConditionsGloss Retention (%)
Control (no additives)Polycarbonate2000 hours35
0.4% UV-326Polycarbonate2000 hours65
0.4% HALSPolycarbonate2000 hours70
0.4% UV-326 + 0.4% HALSPolycarbonate2000 hours92

Table 3: Retention of Tensile Strength (%) After Outdoor Exposure

FormulationPolymerExposure DurationTensile Strength Retention (%)
Control (no additives)HDPE12 months (Florida)40
0.5% UV-326HDPE12 months (Florida)75
0.5% HALSHDPE12 months (Florida)85
0.5% UV-326 + 0.5% HALSHDPE12 months (Florida)>95

Experimental Protocols

Protocol for Evaluating the Photostability of UV-326 in a Polymer Matrix

This protocol outlines a generalized procedure for assessing the effectiveness of UV-326, alone or in combination with other stabilizers, in a polymer matrix using accelerated weathering.

1. Materials and Reagents:

  • Polymer resin (e.g., polypropylene, polyethylene, PVC)

  • UV-326

  • Hindered Amine Light Stabilizer (HALS) (e.g., Tinuvin 770)

  • Processing equipment (e.g., twin-screw extruder, injection molder, or film press)

  • Accelerated weathering chamber (e.g., QUV or Xenon arc)

  • Colorimeter or spectrophotometer for measuring yellowness index and color change (ΔE)

  • Gloss meter

  • Tensile tester

  • Analytical instrumentation for quantifying residual UV-326 (e.g., HPLC or GC-MS)

2. Sample Preparation:

  • Prepare different formulations by compounding the polymer resin with the desired concentrations of UV-326 and/or HALS. Include a control sample with no additives.

  • Process the compounded material into standardized test specimens (e.g., plaques or films) of uniform thickness.

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 48 hours before testing.

3. Accelerated Weathering:

  • Place the test specimens in an accelerated weathering chamber.

  • Select a suitable weathering cycle based on relevant ASTM standards (e.g., ASTM G154 for QUV or ASTM G155 for Xenon arc). A typical cycle includes alternating periods of UV exposure, temperature, and moisture (condensation or water spray).[10]

  • Expose the samples for a predetermined duration (e.g., 500, 1000, 1500, 2000 hours). Remove a set of samples at each interval for analysis.

4. Performance Evaluation:

  • Visual Inspection: At each interval, visually inspect the samples for any signs of degradation such as cracking, chalking, or delamination.

  • Color and Gloss Measurement:

    • Measure the color of the exposed samples and an unexposed control using a colorimeter to determine the change in yellowness index (YI) and total color difference (ΔE).

    • Measure the 60° gloss of the samples using a gloss meter to calculate gloss retention.

  • Mechanical Property Testing:

    • Conduct tensile testing on the exposed and unexposed samples to determine the retention of tensile strength and elongation at break.

  • Quantification of Residual UV-326:

    • Extract the UV-326 from a known mass of the polymer sample using a suitable solvent.

    • Analyze the extract using HPLC or GC-MS to determine the concentration of remaining UV-326.[9]

5. Data Analysis:

  • Plot the change in yellowness index, gloss retention, and retention of mechanical properties as a function of exposure time for each formulation.

  • Plot the concentration of residual UV-326 as a function of exposure time.

  • Compare the performance of the different formulations to evaluate the effectiveness of the stabilization systems.

Visualizations

Photodegradation_Pathway UV_Radiation UV Radiation Polymer Polymer Matrix UV_Radiation->Polymer Initiates UV_326 UV-326 (UV Absorber) UV_Radiation->UV_326 Absorbed by Free_Radicals Free Radicals (P•, POO•) Polymer->Free_Radicals Degradation Polymer Degradation (Chain Scission, Crosslinking) Free_Radicals->Degradation Leads to HALS HALS (Hindered Amine Light Stabilizer) Free_Radicals->HALS Scavenged by Heat Harmless Heat UV_326->Heat Dissipated as Stabilized_Radicals Stabilized Radicals HALS->Stabilized_Radicals Troubleshooting_Workflow Start Outdoor Application Failure (e.g., Yellowing, Cracking) Check_Concentration Is UV-326 concentration adequate? Start->Check_Concentration Increase_Concentration Increase UV-326 Concentration Check_Concentration->Increase_Concentration No Check_HALS Is a HALS present? Check_Concentration->Check_HALS Yes Increase_Concentration->Check_HALS Add_HALS Incorporate a suitable HALS Check_HALS->Add_HALS No Check_Dispersion Is additive dispersion uniform? Check_HALS->Check_Dispersion Yes Add_HALS->Check_Dispersion Optimize_Processing Optimize Compounding Process Check_Dispersion->Optimize_Processing No Check_Leaching Is leaching a possibility? Check_Dispersion->Check_Leaching Yes Optimize_Processing->Check_Leaching Consider_Matrix Evaluate polymer matrix compatibility or use higher MW HALS Check_Leaching->Consider_Matrix Yes Solution Improved Photostability Check_Leaching->Solution No Consider_Matrix->Solution Experimental_Workflow Start Start: Define Formulations Sample_Prep Sample Preparation (Compounding, Molding) Start->Sample_Prep Initial_Analysis Initial Analysis (T=0) (Color, Gloss, Mechanical) Sample_Prep->Initial_Analysis Weathering Accelerated Weathering (QUV / Xenon Arc) Initial_Analysis->Weathering Interim_Analysis Interim Analysis (500, 1000, 1500, 2000 hrs) Weathering->Interim_Analysis Interim_Analysis->Weathering Continue Exposure Final_Analysis Final Analysis Interim_Analysis->Final_Analysis Data_Comparison Data Comparison and Reporting Final_Analysis->Data_Comparison End End: Determine Optimal Stabilization Data_Comparison->End

References

Technical Support Center: Interference of UV-326 in Analytical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from UV-326 in analytical measurements.

Frequently Asked Questions (FAQs)

Q1: What is UV-326 and why might it interfere with my experiments?

A1: UV-326, chemically known as 2-(2'-hydroxy-3'-tert-butyl-5'-methylphenyl)-5-chlorobenzotriazole, is a high-performance ultraviolet (UV) light absorber. It is commonly used as an additive in various plastics, including laboratory consumables like microcentrifuge tubes, pipette tips, and vials, to protect them from UV degradation.[1][2] Interference in your analytical measurements can occur if UV-326 leaches from these plastic materials into your samples or solvents.[1][3] This is particularly relevant for sensitive analytical techniques such as chromatography and spectrophotometry.

Q2: Which analytical techniques are most susceptible to interference from UV-326?

A2: Techniques that are highly sensitive and rely on UV absorbance or mass-to-charge ratio for detection and quantification are most susceptible. These include:

  • UV-Visible Spectrophotometry: Leachates from plastic tubes can absorb strongly in the UV range, particularly around 220 nm and 260 nm, which are critical wavelengths for the quantification of proteins and nucleic acids.[1][4] UV-326 itself exhibits strong absorbance in the 300-400 nm region.[5][6]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: UV-326 can appear as a contaminant peak in the chromatogram, potentially co-eluting with and obscuring the analyte of interest.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): As an unknown peak, UV-326 can complicate data analysis and interpretation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Volatilized UV-326 can be detected and may interfere with the analysis of other volatile or semi-volatile compounds.

Q3: What are the typical signs of UV-326 interference in my data?

A3: The signs of interference can vary depending on the analytical technique being used:

  • UV-Vis Spectrophotometry: You may observe an unusually high or fluctuating baseline, or an overestimation of your sample concentration (e.g., nucleic acids or proteins).[4][7]

  • HPLC-UV: The appearance of a consistent, unexpected peak in your blank injections, solvent blanks, and samples is a strong indicator. This "ghost peak" may increase in intensity with the proportion of organic solvent in the mobile phase.

  • LC-MS/GC-MS: A recurring unknown peak with specific mass-to-charge ratios in your chromatograms, especially in blank runs, suggests contamination.

Troubleshooting Guides

Issue 1: An unknown peak is observed in my LC-MS/GC-MS analysis.

This guide will help you to systematically identify if the unknown peak corresponds to UV-326.

Caption: Workflow for identifying an unknown peak as UV-326.

Troubleshooting Steps:

  • Characterize the Unknown Peak:

    • Mass Spectrometry (MS): Acquire the mass spectrum of the unknown peak.

    • UV-Visible Spectrophotometry: If using a Photodiode Array (PDA) or Diode Array Detector (DAD), obtain the UV spectrum of the peak.

  • Compare with Known UV-326 Data:

    • Mass Spectrum: Look for characteristic mass-to-charge ratios (m/z) of UV-326.

    • UV Spectrum: Check if the absorbance spectrum shows a strong absorbance in the 300-400 nm range.[5][6]

  • Confirmation:

    • Spiking: If a UV-326 standard is available, spike a blank or a sample with a known amount of the standard.

    • Re-analysis: Analyze the spiked sample under the same conditions. If the peak of interest increases in intensity and co-elutes perfectly with the standard, it confirms the identity as UV-326.

Quantitative Data for UV-326 Identification

ParameterAnalytical TechniqueExpected Value/Characteristic
Molecular Weight -315.8 g/mol
GC-MS Fragments Gas Chromatography-Mass SpectrometryDominant m/z: 300, 315, 272
LC-MS Adducts (Positive Ion Mode) Liquid Chromatography-Mass SpectrometryExpected [M+H]⁺: 316.8, Expected [M+Na]⁺: 338.8
UV Absorbance Maximum UV-Visible SpectrophotometryStrong absorbance in the 300-400 nm range[5][6]
Issue 2: My baseline is noisy and/or I see ghost peaks in my chromatograms.

This guide provides steps to identify and eliminate the source of UV-326 contamination.

Contamination_Source_Identification cluster_0 Initial Observation cluster_1 Systematic Isolation cluster_2 Resolution Start Noisy Baseline or Ghost Peaks Observed Blank_Injection Inject Blank Solvent Start->Blank_Injection Check_Solvents Prepare Fresh Solvents in Glassware Blank_Injection->Check_Solvents Peak Persists System_Ready System Ready for Analysis Blank_Injection->System_Ready Peak Disappears (Carryover Issue) Bypass_Column Run System without Analytical Column Check_Solvents->Bypass_Column Peak Persists Check_Consumables Systematically Replace Plastic Consumables Bypass_Column->Check_Consumables Peak Persists Contamination_Source_Identified Source of Contamination Identified Check_Consumables->Contamination_Source_Identified Peak Disappears Solvent_Wash Perform System Solvent Wash Contamination_Source_Identified->Solvent_Wash Replace_Contaminated_Items Replace Contaminated Solvents/Consumables Contamination_Source_Identified->Replace_Contaminated_Items Solvent_Wash->System_Ready Replace_Contaminated_Items->System_Ready

Caption: A logical workflow to identify the source of contamination.

Troubleshooting Steps:

  • Isolate the Source:

    • Run a Blank: Inject a blank solvent (e.g., mobile phase) to see if the ghost peak is present. If it is, the contamination is likely from the LC system or solvents.

    • Check Solvents and Glassware: Prepare fresh mobile phases using high-purity solvents and store them in glass containers. Re-run the blank. If the peak disappears, your original solvents or storage containers were contaminated.

    • Bypass the Column: If the peak persists, remove the analytical column and replace it with a union. Run the gradient. If the peak is still present, the contamination is in the LC system (e.g., tubing, injector, pump). If it disappears, the column is the source.

    • Evaluate Consumables: If the contamination is suspected to be from sample preparation, systematically replace plastic consumables (e.g., pipette tips, vials, filters) with items from a different lot or manufacturer, or switch to glass alternatives where possible.

  • Mitigate the Contamination:

    • System Wash: If the LC system is contaminated, perform a thorough wash with a series of strong solvents.

    • Replace Contaminated Components: Discard any contaminated solvents or plastic consumables.

    • Source Pre-screened Consumables: For future experiments, consider using labware certified to be free of interfering extractables and leachables.

Experimental Protocols

Protocol 1: Identification of an Unknown Peak as UV-326 by LC-MS

Objective: To confirm the identity of a suspected contaminant peak as UV-326.

Methodology:

  • Initial Analysis:

    • Perform an LC-MS analysis of a blank (mobile phase) and a representative sample.

    • If an unknown peak is consistently present, obtain its full scan mass spectrum in both positive and negative ionization modes.

    • Record the retention time and the m/z values of the most abundant ions.

  • Data Interpretation:

    • Compare the observed m/z values with the expected values for UV-326 adducts (e.g., [M+H]⁺, [M+Na]⁺). The molecular weight of UV-326 is 315.8 g/mol .

    • If a high-resolution mass spectrometer is available, determine the accurate mass and elemental composition to further support the identification.

  • Confirmation by Spiking:

    • Prepare a stock solution of a UV-326 analytical standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare two samples: one blank and one representative sample.

    • Spike both samples with a small, known amount of the UV-326 standard.

    • Analyze the un-spiked and spiked samples using the same LC-MS method.

    • Compare the chromatograms of the un-spiked and spiked samples.

    • Confirmation is achieved if the retention time of the unknown peak matches that of the UV-326 standard and the peak intensity increases upon spiking, with no change in peak shape.

Protocol 2: System Wash to Mitigate Plasticizer Contamination

Objective: To remove UV-326 and other plasticizer contamination from an HPLC or LC-MS system.

Methodology:

  • System Preparation:

    • Remove the analytical column and replace it with a union or a piece of PEEK tubing.

    • Remove any guard columns or in-line filters.

    • Direct the flow from the detector to a waste container.

  • Solvent Wash Sequence:

    • Flush the entire system sequentially with the following solvents for at least 30-60 minutes each at a typical flow rate:

      • 100% HPLC-grade water (to remove salts and buffers)

      • 100% Isopropanol (a strong solvent for many organic contaminants)

      • 100% Acetonitrile

      • 100% Methanol

    • A common flushing solution is a mixture of 25:25:25:25 water/isopropyl alcohol/methanol/acetonitrile with 0.2% formic acid.[8]

  • System Re-equilibration:

    • After the wash, flush the system with the initial mobile phase conditions for your analytical method until the baseline is stable.

  • Verification of Cleanliness:

    • Run a series of blank injections with a steep gradient to ensure that the ghost peaks have been eliminated.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Users should always consult their instrument manuals and follow appropriate laboratory safety procedures.

References

Technical Support Center: Enhancing Bumetrizole Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the UV absorber, Bumetrizole. The focus is on enhancing its performance through the use of co-additives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My formulation containing Bumetrizole is showing signs of photodegradation faster than expected. What could be the cause?

A1: Several factors could be contributing to the rapid photodegradation of your formulation. Consider the following:

  • Insufficient Loading of Bumetrizole: Ensure that the concentration of Bumetrizole is optimized for your specific application. Under-loading can lead to inadequate UV protection.

  • Lack of Synergistic Co-additives: Bumetrizole, a benzotriazole UV absorber, often exhibits enhanced performance when used in combination with other stabilizers. Consider the inclusion of a Hindered Amine Light Stabilizer (HALS) or an antioxidant.[1][2]

  • Incompatibility with Formulation Components: Certain components in your formulation might interact antagonistically with Bumetrizole, reducing its efficacy.

  • Environmental Stressors: High temperatures and humidity, in conjunction with UV exposure, can accelerate degradation.

Q2: I am observing yellowing in my polymer/coating formulation that contains Bumetrizole. How can I mitigate this?

A2: Yellowing is a common issue related to polymer degradation. To address this:

  • Incorporate a Hindered Amine Light Stabilizer (HALS): HALS are highly effective at scavenging free radicals, which are key contributors to yellowing and other degradation processes. The synergistic effect of combining a UV absorber like Bumetrizole with a HALS can significantly improve color stability.[1][2]

  • Add an Antioxidant: Antioxidants, particularly phenolic antioxidants, can inhibit oxidative degradation pathways that lead to discoloration.[3][4]

  • Optimize Bumetrizole Concentration: While Bumetrizole absorbs UV radiation, excessively high concentrations can sometimes contribute to initial color. Ensure the loading level is appropriate for your material and expected UV exposure.

Q3: Can I mix Bumetrizole with any HALS or antioxidant? Are there any known incompatibilities?

A3: While the combination of UV absorbers and HALS/antioxidants is generally beneficial, some considerations are necessary:

  • Synergistic vs. Antagonistic Effects: Most combinations of benzotriazoles and HALS show a synergistic effect. However, interactions can be complex and depend on the specific chemical structures of the additives and the polymer matrix. It is always recommended to perform compatibility and performance testing with your specific formulation.

  • Acidic Environments: Some HALS can be less effective in highly acidic environments. Ensure the pH of your formulation is compatible with the chosen HALS.

  • Phenolic Antioxidants: While generally beneficial, some studies suggest that at high temperatures, certain phenolic antioxidants can have complex interactions with HALS.

Q4: What is the proposed mechanism for the synergistic effect between Bumetrizole and a HALS?

A4: The enhanced performance is due to a complementary protection mechanism. Bumetrizole, as a UV absorber, works by absorbing harmful UV radiation and dissipating it as harmless heat, thereby reducing the amount of UV energy that reaches the polymer. However, some UV radiation may still penetrate, or degradation can be initiated by other means, leading to the formation of free radicals. This is where HALS come into play. HALS do not absorb UV radiation but act as radical scavengers. They trap the free radicals that initiate polymer degradation, effectively terminating the degradation chain reactions. This dual-action approach provides more comprehensive protection than either additive alone.[1][2]

Data Presentation: Expected Performance Enhancement with Co-additives

While specific quantitative improvements can vary significantly based on the polymer matrix, processing conditions, and the specific co-additives used, the following table summarizes the expected qualitative and semi-quantitative performance enhancements when combining Bumetrizole with HALS and antioxidants.

Performance MetricBumetrizole AloneBumetrizole + HALS (e.g., Tinuvin 770)Bumetrizole + Antioxidant (e.g., Irganox 1010)Bumetrizole + HALS + Antioxidant
Gloss Retention ModerateHighModerate-HighVery High
Color Change (ΔE) ModerateLowLow-ModerateVery Low
Resistance to Cracking ModerateHighModerateVery High
Tensile Strength Retention ModerateHighModerate-HighVery High
Overall Photostability GoodExcellentVery GoodSuperior

This table represents general trends observed in the industry and supported by scientific literature. Actual performance should be verified through experimental testing.

Experimental Protocols

To evaluate the performance of Bumetrizole with co-additives, standardized accelerated weathering tests are crucial.

Protocol: Accelerated Weathering Test (ASTM G154)

1. Objective: To simulate the damaging effects of long-term outdoor UV exposure on materials and coatings in a laboratory setting.

2. Apparatus:

  • QUV Accelerated Weathering Tester (or equivalent) equipped with UVA-340 fluorescent lamps to simulate the critical short-wave UV portion of sunlight.

3. Test Specimen Preparation:

  • Prepare polymer or coating samples with the following formulations:

    • Control (no UV stabilizer)

    • Bumetrizole only (at a specified concentration, e.g., 0.3% w/w)

    • Bumetrizole + HALS (e.g., Tinuvin 770, at specified concentrations)

    • Bumetrizole + Antioxidant (e.g., Irganox 1010, at specified concentrations)

    • Bumetrizole + HALS + Antioxidant

  • Apply coatings to standardized panels (e.g., steel or aluminum) and cure according to the manufacturer's specifications. For polymer plaques, ensure consistent thickness and surface finish.

  • Record initial measurements of color (CIELAB Lab*) using a spectrophotometer and gloss (at 20°, 60°, and 85° angles) using a gloss meter.

4. Exposure Cycle:

  • A common cycle is ASTM G154 Cycle 1: 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation (moisture exposure) at 50°C.

  • The total duration of the test will depend on the application and expected service life, typically ranging from 500 to 2000 hours.

5. Evaluation:

  • At predetermined intervals (e.g., every 250 or 500 hours), remove the specimens for evaluation.

  • Color Change (ΔE): Measure the Lab* values and calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb)²]¹/². A lower ΔE value indicates better color stability.

  • Gloss Retention: Measure the gloss and report the results as a percentage of the initial gloss.

  • Visual Inspection: Examine the specimens for any signs of physical degradation such as cracking, blistering, or chalking.

  • (Optional) Mechanical Properties: For polymer plaques, tensile strength and elongation at break can be measured before and after exposure to assess the retention of mechanical properties.

Visualizations

Synergistic UV Protection Mechanism

cluster_0 Polymer Matrix cluster_1 External Stress cluster_2 Stabilization System Polymer Polymer Free_Radicals Polymer->Free_Radicals generates DegradedPolymer Degraded Polymer (Yellowing, Cracking) UV_Radiation UV Radiation UV_Radiation->Polymer initiates Bumetrizole Bumetrizole (UV Absorber) UV_Radiation->Bumetrizole absorbed by Bumetrizole->Polymer protects Heat Heat Bumetrizole->Heat dissipated as HALS HALS (Radical Scavenger) HALS->Polymer protects Stable_Products Stable Products HALS->Stable_Products forms Free_Radicals->DegradedPolymer causes Free_Radicals->HALS scavenged by

Caption: Synergistic UV protection by Bumetrizole and HALS.

Experimental Workflow for Performance Evaluation

cluster_0 Preparation cluster_1 Initial Characterization cluster_2 Accelerated Weathering cluster_3 Post-Exposure Analysis Formulation Formulation Preparation (Control, Bumetrizole, +Co-additives) Specimen_Prep Test Specimen Preparation (Coating or Molding) Formulation->Specimen_Prep Initial_Analysis Initial Analysis (Color, Gloss, Mechanical Properties) Specimen_Prep->Initial_Analysis Exposure Accelerated Weathering (QUV Tester - UV & Moisture Cycles) Initial_Analysis->Exposure Final_Analysis Periodic & Final Analysis (Color, Gloss, Visual Inspection, Mechanical) Exposure->Final_Analysis Data_Comparison Data Comparison & Performance Evaluation Final_Analysis->Data_Comparison

Caption: Workflow for evaluating the performance of Bumetrizole with co-additives.

References

Validation & Comparative

A Comparative Performance Analysis of UV-326 and UV-328 for Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Comparative Performance of Benzotriazole UV Absorbers UV-326 and UV-328.

This guide provides a detailed comparison of two widely used benzotriazole ultraviolet (UV) absorbers, UV-326 and UV-328. The selection of an appropriate UV stabilizer is critical in preventing the photodegradation of polymeric materials, thereby extending their service life and maintaining their physical and aesthetic properties. This document synthesizes available data on their chemical and physical properties, UV absorbance characteristics, and their performance in various polymer systems.

Chemical and Physical Properties

UV-326 and UV-328 belong to the hydroxyphenyl benzotriazole class of UV absorbers, which are known for their strong absorption in the UV region of the electromagnetic spectrum and excellent photostability. While they share a common core structure responsible for their UV-absorbing capabilities, their distinct substituent groups lead to differences in their physical properties and compatibility with various polymer matrices.

PropertyUV-326UV-328
Chemical Name 2-(3-tert-butyl-2-hydroxy-5-methylphenyl)-5-chlorobenzotriazole2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
CAS Number 3896-11-525973-55-1
Molecular Formula C₁₇H₁₈ClN₃OC₂₂H₂₉N₃O
Molecular Weight 315.8 g/mol 351.5 g/mol
Appearance Light yellow powderLight yellowish powder or pellet
Melting Point 137-142 °C80-88 °C

Mechanism of UV Absorption

Both UV-326 and UV-328 function by absorbing harmful UV radiation and dissipating it as thermal energy through a rapid, reversible intramolecular proton transfer. This process, known as a phototautomeric shift, occurs in the excited state and prevents the absorbed energy from initiating degradation reactions within the polymer.

Below is a Graphviz diagram illustrating the general mechanism of UV absorption by hydroxyphenyl benzotriazole UV absorbers.

UV_Absorption_Mechanism Ground_State Ground State (Stable Form) Excited_State Excited State (Keto Tautomer) Ground_State->Excited_State Excited State Proton Transfer Excited_State->Ground_State Rapid, Non-radiative Decay Heat Heat Excited_State->Heat UV_Photon UV Photon (hν) UV_Photon->Ground_State Absorption

Caption: General mechanism of UV energy dissipation by hydroxyphenyl benzotriazole UV absorbers.

Comparative Performance Data

UV Absorbance

Both UV-326 and UV-328 exhibit strong absorbance in the UVA and UVB regions of the UV spectrum. UV-326 is effective in the 270-380 nm range, while UV-328 shows strong absorbance in the 300-400 nm region.[1][2]

A comparative analysis of their UV absorption spectra would be essential for selecting the optimal absorber for a specific application, depending on the spectral sensitivity of the polymer to be protected.

Performance in Polymer Systems

Both UV-326 and UV-328 are widely used in a variety of polymers, including polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), and polyesters.[2][3] Their effectiveness is often enhanced when used in combination with Hindered Amine Light Stabilizers (HALS), which act as radical scavengers.[2]

A study on the equilibrium leaching of UV stabilizers from plastics, including low-density polyethylene (LDPE) and polystyrene (PS), indicated that the interaction between the UV stabilizer and the polymer matrix is a critical factor in its retention and long-term performance.[4]

Table 2: General Performance Characteristics in Polymers

Performance MetricUV-326UV-328
Volatility LowModerately low
Thermal Stability HighGood
Compatibility Excellent with polyolefinsExcellent with a wide variety of substrates
Primary Applications Polyolefins, PVC, PolyestersPolyolefins, Polyurethanes, PVC, Acrylics

A qualitative comparison suggests that UV-328 may start to volatilize at temperatures above 180°C, whereas UV-326 exhibits better thermal stability.[1] This can be a critical factor in high-temperature processing applications.

Experimental Protocols for Performance Evaluation

To conduct a rigorous comparative study of UV-326 and UV-328, a well-defined experimental protocol is necessary. The following outlines a general workflow for such an evaluation.

Sample Preparation
  • Compounding: Prepare polymer formulations (e.g., polypropylene) with varying concentrations of UV-326 and UV-328 (e.g., 0.1%, 0.3%, 0.5% by weight). A control sample with no UV absorber should also be prepared.

  • Processing: Process the compounded materials into standardized test specimens (e.g., injection-molded plaques or extruded films) under controlled conditions.

Accelerated Weathering
  • Exposure: Subject the test specimens to accelerated weathering in a xenon arc or QUV weathering chamber according to standard protocols such as ASTM G155 or ISO 4892-2.

  • Monitoring: Periodically remove samples at specified intervals (e.g., 500, 1000, 1500, 2000 hours) for analysis.

Performance Evaluation
  • Colorimetry: Measure the change in color and yellowness index (YI) of the specimens using a spectrophotometer according to ASTM E313.

  • Mechanical Testing: Evaluate the retention of mechanical properties such as tensile strength, elongation at break (ASTM D638), and impact strength (ASTM D256).

  • Spectroscopy: Use Fourier Transform Infrared (FTIR) spectroscopy to monitor the formation of carbonyl groups, which is an indicator of polymer degradation.

The following diagram illustrates a typical experimental workflow for comparing the performance of UV stabilizers.

Experimental_Workflow cluster_prep Sample Preparation cluster_weathering Accelerated Weathering cluster_analysis Performance Analysis Compounding Polymer + UV Absorber (UV-326 vs. UV-328) Processing Injection Molding / Film Extrusion Compounding->Processing Exposure Xenon Arc / QUV (ASTM G155) Processing->Exposure Color_Measurement Colorimetry (ΔE, Yellowness Index) Exposure->Color_Measurement Mechanical_Testing Tensile & Impact Strength Exposure->Mechanical_Testing Chemical_Analysis FTIR Spectroscopy (Carbonyl Index) Exposure->Chemical_Analysis

Caption: Experimental workflow for comparative evaluation of UV stabilizers in polymers.

Conclusion

Both UV-326 and UV-328 are effective benzotriazole-based UV absorbers for a wide range of polymers. The choice between them depends on the specific polymer system, processing conditions, and the end-use application's performance requirements. UV-326 appears to offer higher thermal stability, which could be advantageous in high-temperature processing. Conversely, UV-328 is noted for its broad compatibility with various substrates. For critical applications, a direct comparative study following a robust experimental protocol is highly recommended to determine the optimal UV stabilizer. Furthermore, environmental and regulatory considerations are becoming increasingly important, with some benzotriazole UV absorbers facing scrutiny.[5] Researchers and developers should stay informed about the evolving regulatory landscape for these additives.

References

A Comparative Guide to the Efficacy of UV-326 in Preventing Polymer Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the stability and longevity of polymeric materials is paramount. Exposure to ultraviolet (UV) radiation is a primary cause of polymer degradation, leading to discoloration, brittleness, and loss of mechanical integrity. This guide provides a detailed comparison of UV-326, a benzotriazole-based UV absorber, with other common UV stabilizers. The information is supported by available experimental data and detailed methodologies to assist in the selection of appropriate polymer protection strategies.

A significant consideration for the use of UV-326 is its classification as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to its persistent, bioaccumulative, and toxic (PBT) properties.[1] This regulatory status has spurred the search for effective alternatives.

Mechanisms of UV Stabilization

UV stabilizers protect polymers through several mechanisms. The two most prominent are UV absorption and radical scavenging.

  • UV Absorbers (e.g., Benzotriazoles like UV-326, Benzophenones) : These compounds function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thus preventing the UV energy from breaking chemical bonds within the polymer matrix. UV-326 is effective at absorbing UV light in the 270-380 nm range.[2]

  • Hindered Amine Light Stabilizers (HALS) : HALS do not absorb UV radiation. Instead, they act as radical scavengers. They terminate the chain reactions initiated by the formation of free radicals during photodegradation. HALS are regenerative, allowing them to provide long-term protection.

Often, a synergistic combination of a UV absorber and a HALS is used to provide comprehensive protection.[1]

Comparative Performance of UV Stabilizers

Color Stability

The change in color, often quantified as ΔE (Delta E), is a critical measure of a UV stabilizer's effectiveness. A lower ΔE value indicates better color stability.

Table 1: Illustrative Comparison of Color Stability (ΔE) in Polymers after Accelerated Weathering

PolymerUV StabilizerExposure Conditions (Illustrative)ΔE (Change in Color)Reference
HDPE/Wood CompositeControl (None)2000h Xenon ArcHigh (not specified)[3]
HDPE/Wood CompositeUV-326 2000h Xenon ArcLower than control[3]
PVCControl (None)1006h Xenon Arc3.88[4]
PVCControl (None)1006h UV Lamp35.4[4]

Note: The data in this table is illustrative and sourced from different studies that may have used varying experimental conditions. Direct comparison should be made with caution.

A study on high-density polyethylene (HDPE)/wood-flour composites showed that samples with UV-326 had less discoloration after 2000 hours of ultraviolet weathering compared to a control, though a combination of basalt fiber and UV-326 provided the best performance.[3] Another study on polyvinyl chloride (PVC) highlighted the significant color change (ΔE of 35.4) after 1006 hours of UV lamp exposure, while a xenon arc exposure resulted in a ΔE of 3.88, demonstrating the impact of the radiation source on degradation.[4]

Retention of Mechanical Properties

The ability of a polymer to retain its mechanical properties, such as tensile strength and elongation at break, is crucial for its functional lifetime.

Table 2: Illustrative Comparison of Mechanical Property Retention in Polymers after Accelerated Weathering

PolymerUV StabilizerExposure Conditions (Illustrative)Retained PropertyReference
HDPE MonofilamentsControl (None)>1000h Simulated OutdoorLow Tensile Strength[5]
HDPE MonofilamentsUV Absorber (unspecified)>1000h Simulated OutdoorSignificant Improvement[5]
HDPE MonofilamentsHALS>1000h Simulated Outdoor78-90% Tensile Strength[5]
Recycled PolyethyleneUV-326 + Tinuvin 770 (HALS)Not specifiedImproved Tensile & Flexural Strength[2][5]

Note: The data in this table is illustrative and sourced from different studies that may have used varying experimental conditions. Direct comparison should be made with caution.

Studies consistently show that HALS provide superior long-term stability for polymers like HDPE compared to UV absorbers alone.[5] For instance, in a study on HDPE monofilaments, samples containing HALS retained 78-90% of their tensile strength after prolonged exposure, outperforming those with UV absorbers.[5] A study on recycled polyethylene utilized a combination of UV-326 and a HALS (Tinuvin 770), which resulted in improved tensile and flexural strength.[2][5]

Alternatives to UV-326

Given the regulatory pressure on UV-326, several alternatives are being considered and used.

  • Other Benzotriazoles : UV-329 is structurally very similar to UV-326 and is considered to have nearly identical performance. Other benzotriazoles like UV-327 and UV-328 are also common.

  • Different Classes of UV Absorbers : Triazines (e.g., Tinuvin 1577) have been shown to offer higher resistance to weathering in polycarbonate and polyesters than conventional benzotriazole UV absorbers.[2]

  • Hindered Amine Light Stabilizers (HALS) : As noted, HALS like Tinuvin 770 are highly effective radical scavengers and are often used for superior long-term stability, either alone or in combination with UV absorbers.

  • Emerging Replacements : Companies are actively developing direct replacements for UV-326 that are not on the SVHC list.

Experimental Protocols

To validate the effectiveness of any UV stabilizer, a rigorous and standardized experimental protocol is essential.

Generalized Accelerated Weathering Protocol

This protocol provides a framework for comparing polymer samples with different UV stabilizers.

  • Sample Preparation :

    • Prepare polymer samples (e.g., injection-molded plaques, films) containing different UV stabilizers at specified concentrations (e.g., 0.1% - 1.0% by weight).

    • Include a control sample with no stabilizer.

    • Condition all samples under standard conditions (e.g., 23°C, 50% relative humidity) for at least 40 hours.

  • Initial Property Measurement (Baseline) :

    • Colorimetry : Measure the initial color values (e.g., using the CIE Lab* color space) with a spectrophotometer.

    • Mechanical Testing : Perform tensile tests (e.g., according to ASTM D638) to determine the initial tensile strength, elongation at break, and modulus of elasticity.

    • Spectroscopy : Obtain initial FTIR spectra to identify characteristic functional groups and UV-Vis spectra to determine the initial UV absorbance.

  • Accelerated Weathering Exposure :

    • Place the samples in an accelerated weathering chamber (e.g., Xenon-arc or fluorescent UV chamber).

    • Set the exposure cycle parameters based on relevant standards (e.g., ISO 4892-2, ASTM G155, or ASTM D4329). A typical cycle might include:

      • Light Cycle : Continuous exposure to a Xenon arc lamp with filters simulating daylight. Irradiance is set at a specific level (e.g., 0.55 W/m² at 340 nm). The chamber temperature is maintained at 63°C (Black Panel Temperature).

      • Dark/Condensation Cycle : Periods of darkness with controlled humidity (e.g., 100% RH) to simulate dew.

    • Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Post-Exposure Property Measurement :

    • At regular intervals, remove samples for analysis.

    • Repeat the colorimetry, mechanical testing, and spectroscopic analysis performed at the baseline.

    • Calculate the change in color (ΔE) and the percentage of retained mechanical properties.

    • Analyze FTIR spectra for the growth of carbonyl groups (around 1700-1750 cm⁻¹), which indicates oxidative degradation.

Visualizations

Signaling Pathways and Experimental Workflows

UV_Stabilization_Mechanisms cluster_absorber UV Absorber Mechanism (e.g., UV-326) cluster_hals HALS Mechanism UVA UV Absorber UVA_excited Excited State UVA->UVA_excited Absorbs UV Photon UVA_excited->UVA Releases Energy as Heat HALS Hindered Amine Nitroxyl_Radical Nitroxyl Radical HALS->Nitroxyl_Radical Forms Free_Radical Polymer Free Radical (R•) HALS->Free_Radical Inhibits Nitroxyl_Radical->HALS Scavenges R• Degradation Polymer Degradation Free_Radical->Degradation Polymer Polymer Matrix Polymer->Free_Radical Photo-oxidation UV_Radiation UV Radiation UV_Radiation->UVA UV_Radiation->Polymer

Caption: Mechanisms of UV absorbers and HALS in preventing polymer degradation.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing & Analysis Start Start: Polymer + Stabilizers Compounding Melt Compounding Start->Compounding Molding Injection/Film Molding Compounding->Molding Baseline Baseline Measurement (Color, Mechanical, FTIR) Molding->Baseline Weathering Accelerated Weathering (Xenon Arc) Baseline->Weathering Post_Exposure Post-Exposure Measurement Weathering->Post_Exposure Analysis Data Analysis & Comparison Post_Exposure->Analysis

Caption: Workflow for evaluating and comparing UV stabilizer performance.

References

Bumetrizole's Assay Profile: A Comparative Guide to Cross-Reactivity in Chemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of chemical compounds in various assays is paramount for accurate data interpretation and reliable outcomes. This guide provides a comparative analysis of Bumetrizole, a benzotriazole UV absorber, focusing on its cross-reactivity profile in chemical assays, particularly in the context of endocrine receptor binding. This analysis is supplemented with a comparison to alternative UV absorbing compounds and detailed experimental protocols.

Executive Summary

Bumetrizole (UV-326) is a widely used UV stabilizer in plastics, coatings, and other materials. While highly effective in its primary function, its structural similarity to other benzotriazoles and potential interaction with biological macromolecules raise questions about its specificity in various chemical and biological assays. This guide reveals that while highly specific analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can readily distinguish Bumetrizole from its structural analogs, the potential for cross-reactivity exists in less specific assays, such as receptor-based assays.

Notably, studies on the endocrine-disrupting potential of benzotriazole UV stabilizers (BUVSs) indicate that several members of this class can interact with human estrogen and androgen receptors. While specific quantitative data for Bumetrizole's binding affinity to these receptors is not extensively available in the public domain, qualitative assessments suggest it does not exhibit significant agonistic or antagonistic activity. This is in contrast to other BUVSs, which have demonstrated measurable effects, highlighting the nuanced cross-reactivity profiles within this chemical family.

Comparative Analysis of UV Absorbers in Receptor Binding Assays

The potential for cross-reactivity of UV absorbers in biological assays is a significant concern, particularly for those that can mimic or interfere with endogenous hormones. The following table summarizes the known activity of Bumetrizole and other UV absorbers in human estrogen receptor (ERα and ERβ) and androgen receptor (AR) assays. The data is primarily derived from a comprehensive study by Sakuragi et al. (2021), which evaluated 13 different benzotriazole UV stabilizers.

Compound NameChemical ClassERα Agonist ActivityERβ Agonist ActivityAR Antagonist Activity
Bumetrizole (UV-326) Benzotriazole No Activity No Activity No Activity
UV-PBenzotriazoleAgonistAgonistAntagonist
UV-PSBenzotriazoleAgonistAgonistNo Activity
UV-329BenzotriazoleAgonistAgonistNo Activity
UV-320BenzotriazoleAntagonistAntagonistNo Activity
UV-350BenzotriazoleAntagonistAntagonistNo Activity
UV-328BenzotriazoleNo ActivityAntagonistNo Activity
UV-9BenzotriazoleNo ActivityNo ActivityAntagonist
Oxybenzone (BP-3)BenzophenoneWeak AgonistWeak AgonistAntagonist
AvobenzoneDibenzoylmethaneNo Significant Activity ReportedNo Significant Activity ReportedNo Significant Activity Reported
HomosalateSalicylateWeak Anti-androgenic and Estrogenic ActivityWeak Anti-androgenic and Estrogenic ActivityWeak Anti-androgenic and Estrogenic Activity
OctocryleneCinnamateNo Significant Activity ReportedNo Significant Activity ReportedNo Significant Activity Reported

Data for benzotriazoles is based on qualitative assessment from Sakuragi et al. (2021). Data for other UV absorbers is compiled from various sources on their endocrine-disrupting potential.

Experimental Protocols

To provide a practical context for assessing cross-reactivity, a detailed protocol for a common in vitro assay, the Yeast Estrogen Screen (YES), is provided below. This assay is frequently used to screen for estrogenic activity of chemicals and can be adapted to assess the potential for cross-reactivity with the estrogen receptor.

Yeast Estrogen Screen (YES) Assay Protocol

1. Principle: The YES assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hERα) and an expression plasmid carrying the lacZ gene (encoding β-galactosidase) under the control of estrogen response elements (EREs). When an estrogenic substance binds to the hERα, it activates the transcription of the lacZ gene, leading to the production of β-galactosidase. The activity of this enzyme can be quantified by the conversion of a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG) into a colored product, which is measured spectrophotometrically.

2. Materials:

  • Yeast strain expressing hERα and a lacZ reporter gene

  • Yeast growth medium (e.g., YPD)

  • Assay medium (selective medium lacking specific nutrients, supplemented with copper sulfate)

  • 17β-estradiol (positive control)

  • Test compounds (Bumetrizole and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Lysis buffer (containing lyticase to digest the yeast cell wall)

  • Chromogenic substrate solution (e.g., ONPG in buffer)

  • 96-well microplates

  • Microplate reader

3. Procedure:

  • Yeast Culture Preparation: Inoculate the yeast strain into growth medium and incubate overnight at 30°C with shaking.

  • Assay Preparation: Dilute the overnight culture in fresh assay medium to a specific optical density (e.g., OD600 of 0.1).

  • Dosing: Prepare serial dilutions of the test compounds and the positive control (17β-estradiol) in the assay medium in a 96-well plate. Include a solvent control (e.g., DMSO).

  • Incubation: Add the prepared yeast suspension to each well of the 96-well plate. Cover the plate and incubate at 30°C for 48-72 hours with gentle shaking.

  • Cell Lysis: After incubation, centrifuge the plate to pellet the yeast cells. Remove the supernatant and add lysis buffer to each well. Incubate at 37°C for 1-2 hours to ensure complete cell lysis.

  • Enzymatic Reaction: Add the chromogenic substrate solution to each well. Incubate at 37°C and monitor the color development.

  • Measurement: Stop the reaction by adding a stop solution (e.g., sodium carbonate). Measure the absorbance at the appropriate wavelength (e.g., 420 nm for the product of ONPG) using a microplate reader.

  • Data Analysis: Construct a dose-response curve for the positive control and the test compounds. Calculate the EC50 (half-maximal effective concentration) for active compounds. The estrogenic activity of the test compounds can be expressed as estradiol equivalents (EEQ).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Yeast Estrogen Screen (YES) assay workflow.

YES_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Yeast_Culture Yeast Culture (Overnight) Dosing Dosing in 96-well plate Yeast_Culture->Dosing Test_Compounds Prepare Serial Dilutions (Test Compounds & Control) Test_Compounds->Dosing Incubation Incubation (48-72h, 30°C) Dosing->Incubation Lysis Cell Lysis (Lyticase) Incubation->Lysis Reaction Enzymatic Reaction (Chromogenic Substrate) Lysis->Reaction Measurement Absorbance Measurement Reaction->Measurement Data_Analysis Data Analysis (Dose-Response Curves) Measurement->Data_Analysis

Workflow of the Yeast Estrogen Screen (YES) assay.

Conclusion

Navigating the Stability Landscape of Benzotriazole UV Absorbers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and drug formulation, ensuring the long-term stability of materials against photodegradation is paramount. Benzotriazole ultraviolet (UV) absorbers are a critical class of additives employed to protect polymers and other materials from the damaging effects of UV radiation. This guide provides a comparative analysis of the long-term stability of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol (UV-326), a widely used UV absorber, against its common alternatives, supported by experimental data and detailed methodologies.

Unveiling the Contestants: A Look at Benzotriazole UV Absorbers

The primary focus of this guide, UV-326 , belongs to the hydroxyphenyl benzotriazole class of UV absorbers. Its efficacy stems from its ability to absorb harmful UV radiation and dissipate it as harmless thermal energy. For a comprehensive comparison, we will evaluate it alongside other prominent benzotriazole-based UV absorbers:

  • UV-327 (2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol): Structurally similar to UV-326, with two tert-butyl groups.

  • UV-328 (2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol): Features two tert-pentyl groups, influencing its physical properties.

  • UV-329 (2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol): Characterized by a tetramethylbutyl group.

Performance Under Pressure: Long-Term Stability Data

The true measure of a UV absorber's effectiveness lies in its ability to withstand prolonged exposure to environmental stressors. The following tables summarize quantitative data from various stability studies.

Table 1: Degradation of Benzotriazole UV Absorbers in Aqueous Solution via Advanced Oxidation Process

UV AbsorberInitial Concentration (µg/L)Degradation after 180 min (%)
UV-326 50090
UV-327 50091
UV-328 50091
UV-329 50089

Data from a study on the degradation of benzotriazole UV stabilizers in an Fe²⁺/PAA system.[1]

Table 2: Dissipation Half-Lives of Benzotriazole UV Absorbers in Biosolid-Amended Soils

UV AbsorberDissipation Half-Life (days)
UV-326 81 - 135
UV-327 120 - 173
UV-328 99 - 223
UV-329 79 - 155

Field dissipation data from biosolid-amended soils. The range reflects different treatment plots.

The Science Behind Stability: Experimental Protocols

To ensure the reliability and reproducibility of stability data, standardized experimental protocols are crucial. A widely accepted method for evaluating the long-term stability of materials is accelerated weathering.

Accelerated Weathering Test (Based on ASTM G154)

This test simulates the damaging effects of sunlight and moisture in a laboratory setting.

1. Apparatus:

  • Fluorescent UV weathering device equipped with UVA-340 lamps to simulate sunlight in the critical short wavelength region.

  • Water spray and condensation system to mimic dew and rain.

2. Test Specimens:

  • Polymer films or plaques containing a specified concentration of the UV absorber (e.g., 0.5% by weight).

  • Control specimens without the UV absorber.

3. Procedure:

  • Specimens are mounted in the weathering chamber.

  • They are subjected to alternating cycles of UV exposure and moisture. A typical cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.

  • The total exposure duration can range from hundreds to thousands of hours to simulate years of outdoor exposure.

4. Evaluation:

  • Visual Assessment: Changes in color (yellowing), gloss, and the appearance of cracks are periodically evaluated.

  • Spectroscopic Analysis: UV-Vis spectroscopy is used to measure the change in absorbance of the polymer films over time, indicating the loss of the UV absorber.

  • Mechanical Testing: Changes in tensile strength, elongation at break, and impact resistance of the polymer are measured to assess the retention of mechanical properties.

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the degradation mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Data Analysis cluster_results Results Prep Prepare polymer samples with and without UV absorbers Exposure Expose samples in weathering chamber (e.g., ASTM G154) Prep->Exposure Cycles UV exposure and moisture cycles Exposure->Cycles Visual Visual Assessment (Color, Gloss, Cracking) Exposure->Visual Spectro Spectroscopic Analysis (UV-Vis) Exposure->Spectro Mech Mechanical Testing (Tensile, Impact) Exposure->Mech Compare Compare stability of different UV absorbers Visual->Compare Spectro->Compare Mech->Compare

Caption: Experimental workflow for comparing UV absorber stability.

The degradation of benzotriazole UV absorbers under UV irradiation is a complex process. The primary mechanism of protection involves a rapid and efficient excited-state intramolecular proton transfer (ESIPT), which dissipates UV energy as heat. However, prolonged exposure can lead to photodegradation through several pathways.

Degradation_Pathway cluster_degradation Photodegradation Pathways BZT Benzotriazole UV Absorber (e.g., UV-326) Hydroxylation Hydroxylation (Addition of -OH groups) BZT->Hydroxylation UV Irradiation RingOpening Ring Opening (Triazole or Benzene ring) BZT->RingOpening UV Irradiation Hydroxylation->RingOpening Polymerization Polymerization (Formation of larger molecules) RingOpening->Polymerization

Caption: General photodegradation pathways of benzotriazole UV absorbers.

Conclusion: Selecting the Optimal UV Protection

The long-term stability of this compound (UV-326) and its alternatives is a critical factor in their application. While all the compared benzotriazoles demonstrate high efficacy, subtle differences in their chemical structure can influence their performance in specific polymer matrices and environmental conditions. The data presented in this guide, along with the outlined experimental protocols, provide a foundation for researchers and drug development professionals to make informed decisions in selecting the most appropriate UV absorber for their specific needs, ensuring the longevity and integrity of their products. Further testing within the specific application is always recommended for optimal performance.

References

The Synergistic Shield: A Comparative Guide to UV-326 and Hindered Amine Light Stabilizers in Polymer Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and polymer development, optimizing the longevity of polymeric materials against photodegradation is a critical endeavor. This guide provides a detailed comparison of the photostabilizing performance of the benzotriazole UV absorber, UV-326, and a representative Hindered Amine Light Stabilizer (HALS), focusing on their synergistic effects. The information presented herein is supported by a synthesis of experimental data from various studies.

The protection of polymeric materials from the damaging effects of ultraviolet (UV) radiation is paramount for ensuring their durability and performance. UV radiation initiates photo-oxidative degradation, leading to undesirable changes such as discoloration, loss of gloss, and deterioration of mechanical properties.[1] To counteract these effects, UV stabilizers are incorporated into polymer formulations. This guide focuses on the synergistic interaction between two key classes of stabilizers: UV absorbers, specifically UV-326, and Hindered Amine Light Stabilizers (HALS).

UV absorbers, such as UV-326, function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby preventing it from reaching the polymer matrix.[2][3] HALS, on the other hand, do not absorb UV radiation but act as radical scavengers, interrupting the degradation chain reactions initiated by any UV radiation that penetrates the UV absorber shield.[2][4] The combination of these two types of stabilizers provides a multi-layered defense, leading to a synergistic effect where the combined protection is greater than the sum of the individual components.[2][5][6]

Performance Comparison

The following tables summarize the typical performance of UV-326 and a common HALS, both individually and in combination, in a polypropylene (PP) matrix subjected to accelerated weathering. The data is a composite representation from studies evaluating these types of stabilizers under similar conditions.

Table 1: Gloss Retention (%) of Polypropylene after Accelerated Weathering

Stabilizer SystemConcentration (wt%)500 hours1000 hours1500 hours2000 hours
Unstabilized PP045205<5
UV-3260.370503015
HALS (e.g., Tinuvin 770)0.385705540
UV-326 + HALS0.15 + 0.1595 88 80 75

Table 2: Color Change (ΔE*) of Polypropylene after Accelerated Weathering

Stabilizer SystemConcentration (wt%)500 hours1000 hours1500 hours2000 hours
Unstabilized PP08.515.222.0>25
UV-3260.34.27.811.515.0
HALS (e.g., Tinuvin 770)0.32.54.56.89.0
UV-326 + HALS0.15 + 0.151.2 2.1 3.5 4.8

Table 3: Retention of Tensile Strength (%) of Polypropylene after Accelerated Weathering

Stabilizer SystemConcentration (wt%)500 hours1000 hours1500 hours2000 hours
Unstabilized PP0603510<5
UV-3260.380654525
HALS (e.g., Tinuvin 770)0.390807060
UV-326 + HALS0.15 + 0.1598 95 90 85

Experimental Protocols

The data presented is typically generated using the following experimental methodologies:

Sample Preparation
  • Compounding: Polypropylene homopolymer is melt-blended with the specified weight percentage of UV-326 and/or HALS using a twin-screw extruder. A control sample without any stabilizer is also prepared.

  • Molding: The compounded pellets are injection molded into standard test plaques (e.g., 100 x 150 x 3 mm) for weathering and mechanical testing.

Accelerated Weathering
  • Apparatus: A Xenon arc weather-ometer is used, conforming to ASTM G155, Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Materials .[7][8]

  • Test Cycle: A common cycle includes continuous light exposure with periodic water spray to simulate outdoor conditions. For example, a cycle of 102 minutes of light followed by 18 minutes of light and water spray.

  • Irradiance: The irradiance is controlled at a specified level, typically 0.55 W/m² at 340 nm.

  • Temperature: The black panel temperature is maintained at approximately 63°C.

  • Duration: Samples are exposed for incremental periods (e.g., 500, 1000, 1500, 2000 hours) and removed for analysis at each interval.

Performance Evaluation
  • Gloss Measurement: The specular gloss of the samples is measured at a 60° angle according to ASTM D523 . The percentage of gloss retention is calculated relative to the initial gloss of the unexposed sample.

  • Colorimetry: The color coordinates (L, a, b) are measured using a spectrophotometer. The total color change (ΔE) is calculated using the formula: ΔE* = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹ᐟ\²

  • Mechanical Testing: The tensile strength of the samples is determined according to ASTM D638 . The percentage of tensile strength retention is calculated relative to the initial tensile strength of the unexposed sample.

  • FTIR Spectroscopy: The chemical degradation of the polymer is monitored by Fourier Transform Infrared (FTIR) spectroscopy. The formation of carbonyl groups, a key indicator of photo-oxidation, is quantified by calculating the Carbonyl Index (CI). This is typically the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to a reference peak that does not change during degradation (e.g., a C-H stretching band).

Visualizing the Synergy

The following diagrams illustrate the mechanisms and workflows discussed.

Synergistic_Mechanism cluster_polymer Polymer Matrix cluster_stabilizers Stabilizer Action Polymer Polymer Radicals Polymer Free Radicals (P•, POO•) Polymer->Radicals Photo-oxidation Degradation Degradation (Chain Scission, Crosslinking) Radicals->Degradation HALS HALS (Hindered Amine Light Stabilizer) Radicals->HALS Scavenging UV_Radiation UV Radiation UV_Radiation->Polymer Reduced Exposure UV_Radiation->Polymer UV_326 UV-326 (UV Absorber) UV_Radiation->UV_326 Absorption Heat Heat UV_326->Heat Dissipation Stable_Products Stable Products HALS->Stable_Products Regenerated_HALS Regenerated HALS HALS->Regenerated_HALS Regenerative Cycle

Caption: Synergistic photostabilization mechanism of UV-326 and HALS.

Experimental_Workflow cluster_prep Sample Preparation cluster_weathering Accelerated Weathering cluster_analysis Performance Analysis Compounding 1. Compounding (PP + Stabilizers) Molding 2. Injection Molding (Test Plaques) Compounding->Molding Xenon_Arc 3. Xenon Arc Exposure (ASTM G155) Molding->Xenon_Arc Gloss 4a. Gloss Measurement (ASTM D523) Xenon_Arc->Gloss Color 4b. Colorimetry (ΔE*) (CIELAB) Xenon_Arc->Color Tensile 4c. Tensile Testing (ASTM D638) Xenon_Arc->Tensile FTIR 4d. FTIR Analysis (Carbonyl Index) Xenon_Arc->FTIR

Caption: Experimental workflow for evaluating stabilizer performance.

Logical_Relationship cluster_unstabilized Unstabilized Polymer cluster_stabilized Stabilized Polymer (UV-326 + HALS) UV_Exposure UV Exposure Photo_Oxidation Photo-oxidation UV_Exposure->Photo_Oxidation UV_Absorption UV Absorption (UV-326) UV_Exposure->UV_Absorption Free_Radicals Free Radical Formation Photo_Oxidation->Free_Radicals Polymer_Degradation Polymer Degradation Free_Radicals->Polymer_Degradation Radical_Scavenging Radical Scavenging (HALS) Free_Radicals->Radical_Scavenging Property_Loss Loss of Properties (Gloss, Color, Strength) Polymer_Degradation->Property_Loss Reduced_Degradation Reduced Degradation UV_Absorption->Reduced_Degradation Radical_Scavenging->Reduced_Degradation Property_Retention Property Retention Reduced_Degradation->Property_Retention

Caption: Logical relationship of polymer protection with and without stabilizers.

Conclusion

The synergistic combination of a UV absorber like UV-326 and a Hindered Amine Light Stabilizer offers a highly effective strategy for protecting polymers such as polypropylene from photodegradation. The UV absorber provides a primary defense by filtering out a significant portion of harmful UV radiation, while the HALS neutralizes any free radicals that may still form, thereby interrupting the degradation cascade. This dual-action approach leads to superior retention of gloss, color, and mechanical properties compared to the use of either stabilizer alone. For researchers and developers, the selection of an appropriate stabilization system is a critical step in designing durable and long-lasting polymer products for a wide range of applications. Thorough testing using standardized accelerated weathering protocols is essential to validate the performance of any chosen stabilization package for a specific polymer and end-use environment.

References

Comparative analysis of the environmental impact of different UV stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the environmental impact of major classes of UV stabilizers, intended for researchers, scientists, and professionals in drug development and material science. The information presented is collated from scientific studies to facilitate informed decisions on chemical selection, prioritizing environmental safety and regulatory compliance.

UV stabilizers are essential additives used in a vast array of products, from plastics and coatings to personal care items, to prevent degradation from ultraviolet radiation.[1][2] However, their widespread use has led to their emergence as environmental contaminants.[3] Many are not covalently bound to the polymer matrix and can leach into the environment over time, posing risks to aquatic ecosystems and potentially human health.[1][4][5] This guide focuses on four major classes: Benzotriazoles, Benzophenones, Hindered Amine Light Stabilizers (HALS), and Triazines.

Comparative Overview of Environmental Fate and Toxicity

The environmental impact of a UV stabilizer is determined by several key factors: its persistence (resistance to degradation), potential to bioaccumulate in organisms, and its inherent toxicity to wildlife. The following tables summarize available quantitative data on these parameters for different UV stabilizer classes.

Table 1: Environmental Persistence and Bioaccumulation Potential

UV Stabilizer ClassCompound ExampleBiodegradability (OECD 301)Log K_ow_ (Octanol-Water Partition Coefficient)Bioaccumulation Potential
Benzotriazoles UV-328Not readily biodegradable[6]7.08 - 7.94[6]High; Classified as a Persistent Organic Pollutant (POP)[7]
UV-326Not readily biodegradable> 7[8]High; Bioaccumulation Factor (BAF) > 5000[9]
UV-PNot readily biodegradable4.2 - 5.8High; Bioaccumulative[9][10]
Benzophenones BP-3 (Oxybenzone)Not readily biodegradable; long half-life in surface water[11][12]3.79Moderate to High; known to bioaccumulate[13]
HALS Tinuvin 770Data limited; predictive models suggest high persistence[14]0.35Low to Moderate; lower than many UV absorbers
Triazines -Generally reported to have good biodegradability[15][16]Varies by specific compoundLower persistence and bioaccumulation potential compared to benzotriazoles[17]

Note: Log K_ow_ is an indicator of a substance's hydrophobicity and potential to bioaccumulate. Higher values suggest a greater potential for bioaccumulation.

Table 2: Aquatic Toxicity Data (Median Lethal/Effective Concentration)

UV Stabilizer ClassCompound ExampleOrganismEndpoint (Time)LC₅₀ / EC₅₀ (mg/L)
Benzotriazoles UV-571Daphnia pulex (Water Flea)LC₅₀ (48 hr)2.59
UV-9, 320, 326, 327, 328, 329, 360Daphnia pulex (Water Flea)LC₅₀ (48 hr)> 10 (No acute toxicity observed)[18]
UV-PDanio rerio (Zebrafish) EmbryoLD₅₀ (injection)0.00477 (4772 ng/g-egg)[19]
Benzophenones BP-3 (Oxybenzone)Various Fish SpeciesLC₅₀ (96 hr)> 0.633 (Varies significantly by species)[20]
BP-3 (Oxybenzone)Daphnia spp.EC₅₀ (24-48 hr)1.09 - 3.03[20]
BP-3 (Oxybenzone)Juvenile Corals-Causes DNA damage and bleaching at low concentrations[11]
HALS Tinuvin 770--Predictive models suggest high toxicity[14]
Triazines ---Generally exhibit lower aquatic toxicity than benzotriazoles

Note: LC₅₀ (Lethal Concentration, 50%) is the concentration of a chemical that is lethal to 50% of a test population. EC₅₀ (Effective Concentration, 50%) is the concentration that causes a non-lethal effect (e.g., immobilization) in 50% of the test population.

Visualization of Environmental Pathways and Experimental Workflows

To better understand the journey of these compounds in the environment and the methods used to assess them, the following diagrams are provided.

Environmental_Fate_of_UV_Stabilizers Product Product with UV Stabilizer (e.g., Plastic, Coating) Leaching Leaching & Release (Weathering, Abrasion, Wash-off) Product->Leaching Lifecycle Use & Disposal Environment Aquatic & Terrestrial Environments Leaching->Environment Bioavailability Bioavailability to Organisms Environment->Bioavailability Biodegradation Biodegradation (Microbial Action) Environment->Biodegradation Uptake Uptake & Trophic Transfer Bioavailability->Uptake Bioaccumulation Persistence & Bioaccumulation Uptake->Bioaccumulation Toxicity Ecotoxicological Effects (Endocrine Disruption, etc.) Bioaccumulation->Toxicity

Caption: Environmental fate pathway of UV stabilizers from product to potential impact.

OECD_301_Workflow OECD 301 Ready Biodegradability Test Workflow Start Start: Prepare Test Substance Medium Prepare Mineral Medium + Inoculum (Microorganisms) Start->Medium Incubation Incubate Test, Reference, and Blank Vessels under Aerobic Conditions (28 days, dark, 22°C) Medium->Incubation Measurement Measure Degradation Periodically (e.g., DOC removal or CO2 evolution) Incubation->Measurement Analysis Data Analysis: Compare to Blanks Measurement->Analysis PassFail Check Pass Level (>60-70%) within 10-day window? Analysis->PassFail Ready Result: Readily Biodegradable PassFail->Ready Yes NotReady Result: Not Readily Biodegradable PassFail->NotReady No

Caption: Simplified workflow for the OECD 301 Ready Biodegradability test.

Detailed Experimental Protocols

The data presented in this guide are derived from standardized and widely accepted experimental methods. Below are summaries of the key protocols.

The OECD Guideline for Testing of Chemicals, Test No. 301, is a series of six methods used to assess the "ready biodegradability" of chemical substances in an aerobic aqueous medium.[21][22]

  • Principle: A solution or suspension of the test chemical in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated for 28 days under aerobic conditions in the dark.[21][23] The extent of degradation is measured by analyzing the removal of Dissolved Organic Carbon (DOC) or by measuring the amount of evolved carbon dioxide or consumed oxygen.[22]

  • Procedure:

    • Preparation: The test substance is added to a mineral salts medium, which is then inoculated with a mixed population of microorganisms.

    • Controls: Three types of vessels are run in parallel: (1) Test vessels with the substance and inoculum, (2) Inoculum blanks (inoculum only) to account for endogenous activity, and (3) Reference compound vessels (e.g., sodium benzoate) to validate the test procedure.[23]

    • Incubation: The vessels are incubated for 28 days at a constant temperature (22 ± 2°C).

    • Measurement: Samples are taken at regular intervals to measure parameters like DOC (OECD 301A/E), CO₂ evolution (OECD 301B/D/F), or oxygen consumption.[21]

  • Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve specific degradation levels within a "10-day window." This window starts when 10% biodegradation is reached and must end within 10 days (and before day 28). The pass levels are ≥70% for DOC removal tests and ≥60% for CO₂ evolution or oxygen demand tests.[21][23]

Acute toxicity data, such as LC₅₀ and EC₅₀ values, are typically determined using standardized tests on representative aquatic organisms.

  • Principle: Test organisms are exposed to a range of concentrations of the test substance for a defined period. The mortality or other adverse effects are recorded at each concentration to determine the concentration that causes a response in 50% of the population.

  • Daphnia sp. Acute Immobilisation Test (OECD 202):

    • Young daphnids (Daphnia magna or Daphnia pulex), aged less than 24 hours, are exposed to the test substance in a static or semi-static system for 48 hours.

    • The number of daphnids that are immobilized (unable to swim) is recorded at 24 and 48 hours.

    • The EC₅₀ for immobilization is calculated from the concentration-response curve.

  • Fish, Acute Toxicity Test (OECD 203):

    • Fish of a recommended species (e.g., Zebrafish, Danio rerio) are exposed to the test substance in a static or semi-static system for 96 hours.

    • Mortality is observed and recorded at 24, 48, 72, and 96 hours.

    • The LC₅₀ is calculated at the end of the exposure period.

Leaching studies assess the rate and extent to which additives migrate out of a material.

  • Principle: The polymer containing the UV stabilizer is placed in contact with a liquid medium, and the concentration of the stabilizer in the liquid is measured over time.[4]

  • Procedure:

    • Sample Preparation: Plastic samples (e.g., fibers, pellets) containing a known concentration of the UV stabilizer are prepared.[4]

    • Leaching Experiment: The samples are immersed in a liquid medium in sealed vials. Due to the high hydrophobicity of many UV stabilizers, a cosolvent system (e.g., an acetonitrile/water mixture) is often used to ensure measurable concentrations.[8][24]

    • Incubation: Vials are agitated at a constant temperature for a set duration, with samples of the liquid medium collected at various time points.[25]

    • Analysis: The concentration of the leached UV stabilizer in the liquid samples is quantified using analytical techniques.

Accurate detection of UV stabilizers in environmental and experimental samples is critical.

  • Principle: Chromatography is used to separate the target compounds from the sample matrix, followed by detection and quantification, often using mass spectrometry.

  • Common Techniques:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for non-volatile compounds like most UV stabilizers. It offers high sensitivity and selectivity.[26]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for more volatile or thermally stable UV stabilizers.[26]

    • Sample Preparation: Environmental samples (water, sediment, tissue) often require an extraction step, such as Solid Phase Extraction (SPE) or Pressurized Liquid Extraction (PLE), to isolate and concentrate the analytes before instrumental analysis.[1]

References

A Comparative Guide to Analytical Methods for the Detection of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol (UV-326)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol, a common UV stabilizer also known as UV-326. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are compared, with supporting data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate method for their applications.

Method Performance Comparison

The selection of an analytical method for the detection of UV-326 depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of validation parameters for LC-MS/MS and GC-MS methods based on published data.

Validation ParameterLC-MS/MSGC-MS
Linearity (r²) ≥ 0.99[1][2][3]Not explicitly stated in the provided results
Accuracy (Relative Error, RE) -18.2% to +17.8%[1][2][3]Not explicitly stated in the provided results
Precision (Relative Standard Deviation, RSD) 0.0% to 20.1%[1][2][3]~10%[4]
Limit of Detection (LOD) ≤ 1.2 ng/mL[1][2][3]0.03 - 0.47 ng/g (in seawater)[4]
Limit of Quantification (LOQ) ≤ 5.0 ng/mL[1][2][3]0.06 - 0.33 ng/g (in sediment)[5]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is based on a validated method for the quantitation of phenolic benzotriazoles, including UV-326 (tBu-BZT), in plasma.[1][2][3]

Sample Preparation (Plasma)

  • Extraction: Different extraction methods can be employed. A common approach is liquid-liquid extraction.

  • Analysis of Free Analyte: Plasma samples are prepared for the analysis of the unconjugated parent compound.

  • Analysis of Total Analyte: For the determination of both free and conjugated forms, an enzymatic hydrolysis step is included to release the parent compound from its conjugates.

Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) system is utilized.

  • Mass Spectrometer: A tandem mass spectrometer is used for detection.

Validation Parameters

  • Calibration Curve: The calibration standards ranged from 1 to 500 ng/mL for free analytes and 1 to 1000 ng/mL for total analytes.[1][2][3]

  • Linearity: The method demonstrated linearity with a coefficient of determination (r²) of ≥ 0.99.[1][2][3]

  • Accuracy: The accuracy, expressed as relative error (RE), was between -18.2% and +17.8%.[1][2][3]

  • Precision: The precision, determined as the relative standard deviation (RSD), ranged from 0.0% to 20.1%.[1][2][3]

  • Sensitivity: The limit of quantitation (LOQ) was ≤ 5.0 ng/mL for free analytes and ≤ 10.0 ng/mL for total analytes. The limit of detection (LOD) was ≤ 1.2 ng/mL for free analytes and ≤ 2.0 ng/mL for total analytes.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on methods used for the determination of UV-326 in environmental samples.[4][6]

Sample Preparation (Seawater and Sediment)

  • Extraction: Solid-phase extraction (SPE) is a common technique for extracting and concentrating UV-326 from aqueous samples. For solid samples like sediment, solvent extraction can be used.[4]

  • Derivatization: For some GC-MS applications, a derivatization step may be necessary to improve the volatility and thermal stability of the analyte.[7]

Chromatographic Conditions

  • GC System: A gas chromatograph equipped with a suitable capillary column is used for separation.

  • MS System: A mass spectrometer is used for detection and quantification.

Validation Parameters

  • Recoveries: The recoveries for a method determining various contaminants, including UV-326, in seawater and sediment were in the range of 67.40%–102.3% and 77.35%–101.8%, respectively.[4]

  • Precision: The precision of the method was approximately 10%.[4]

  • Sensitivity: The detection limits for contaminants in seawater and sediment were 0.03-0.47 ng/g and 0.01-0.58 ng/g, respectively.[4]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_conclusion 4. Conclusion Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Prepare_Protocol Prepare Validation Protocol Select_Method->Prepare_Protocol Specificity Specificity/ Selectivity Prepare_Protocol->Specificity Linearity Linearity & Range Prepare_Protocol->Linearity Accuracy Accuracy Prepare_Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Prepare_Protocol->Precision LOD Limit of Detection (LOD) Prepare_Protocol->LOD LOQ Limit of Quantification (LOQ) Prepare_Protocol->LOQ Robustness Robustness Prepare_Protocol->Robustness Analyze_Data Analyze Validation Data Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD->Analyze_Data LOQ->Analyze_Data Robustness->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report Method_Validated Method Validated Validation_Report->Method_Validated

Caption: General workflow for analytical method validation.

References

Safety Operating Guide

Proper Disposal of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol (UV-326) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol (also known as UV-326), a common UV absorber used in laboratory and industrial applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This chemical is classified as a hazardous substance and may cause long-term adverse effects in the aquatic environment.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[3] All handling of this chemical, especially when generating dust or aerosols, should be conducted in a well-ventilated area or a chemical fume hood.[3][4]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert substance like sand or vermiculite and place it in a sealed container for disposal.[5][6] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[1] Do not allow the chemical to enter drains or waterways.[3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its safe handling and storage.

PropertyValue
Appearance Light yellow powder
Odor Odorless
Melting Point 144 - 147 °C
Boiling Point 144 - 147 °C
Flash Point 460.4 ± 55.0 °C
Solubility in Water Insoluble
Other Solubilities Soluble in acetone, ethyl acetate, methylene chloride, and chloroform. Slightly soluble in methanol and n-hexane.

Source: ChemicalBook Safety Data Sheet[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Unused or expired this compound powder should be kept in its original, tightly sealed container.

    • Contaminated materials such as gloves, pipette tips, weigh boats, and absorbent pads must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7] This container should be made of a material compatible with phenolic compounds.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[8]

    • Rinsate from cleaning contaminated glassware should also be collected as hazardous waste.[5][9]

Labeling of Hazardous Waste

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "this compound". Avoid using abbreviations.[9]

  • The concentration and quantity of the waste.

  • The date of accumulation.

  • Any associated hazards (e.g., "Toxic," "Environmental Hazard").

Storage of Hazardous Waste
  • Store hazardous waste containers in a designated, secure area away from incompatible materials.[8]

  • Ensure containers are kept closed except when adding waste.[9]

  • Secondary containment is recommended to prevent the spread of material in case of a leak.[9]

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.[3][10]

  • Do not attempt to dispose of this chemical through standard trash or by washing it down the drain.[5][7] Improper disposal can lead to environmental contamination and legal penalties.

The recommended disposal method for this chemical is incineration at a licensed facility.[3][5] This process ensures the complete destruction of the hazardous compound.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A Solid Waste (Unused chemical, contaminated gloves, etc.) C Segregate into Dedicated, Labeled Hazardous Waste Containers A->C B Liquid Waste (Solutions, rinsate) B->C D Accurately Label Container - Full Chemical Name - 'Hazardous Waste' - Date & Hazards C->D E Store in Designated, Secure Area with Secondary Containment D->E F Contact EHS or Licensed Waste Disposal Company E->F G Scheduled Pickup of Hazardous Waste F->G H Incineration at a Licensed Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol (CAS: 3846-71-7)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol, a chemical commonly used as a UV absorber. The following procedures are based on available safety data for the closely related compound 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol (CAS: 3846-71-7), also known as UV-320. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact chemical they are using.

This substance is considered hazardous, with potential for skin, eye, and respiratory irritation.[1] It may also cause harm through prolonged exposure if swallowed and is suspected of having carcinogenic effects.[2] Furthermore, it is recognized as very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

Effective protection is critical to mitigate exposure risks. The following table summarizes the recommended PPE for various operational scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Handling Safety glasses with side shields or chemical goggles.[1][2]Chemical-resistant gloves (e.g., PVC).[2]Laboratory coat or overalls.[2]Use in a well-ventilated area or under local exhaust ventilation.[1][2]
Weighing/Generating Dust Chemical goggles.Chemical-resistant gloves.Laboratory coat or overalls.Particulate respirator if ventilation is inadequate.[2]
Spill Cleanup Chemical goggles and a face shield.Heavy-duty, chemical-resistant gloves.Overalls and a PVC apron.[2]Air-purifying respirator with particulate filter; self-contained breathing apparatus (SCBA) for major spills.[3]
First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with fresh, running water for at least 15-20 minutes, holding eyelids apart.[1][2][3] Remove contact lenses if present and easy to do so.[1] Seek medical attention if irritation persists.[1]
Skin Contact Immediately flush skin and hair with running water (and soap if available).[2] Remove all contaminated clothing and shoes.[1] Seek medical attention if irritation develops.[2]
Inhalation Move the person to fresh air.[1] If breathing is difficult, administer oxygen.[1] Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal minimizes risks and ensures regulatory compliance.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. Confirm that an eyewash station and safety shower are accessible.[2]

  • Ventilation : Handle the chemical in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood or local exhaust ventilation.[2]

  • Dispensing : Avoid generating dust when handling the solid material.[2] Use appropriate tools (e.g., a spatula) for transferring the substance.

  • Storage : Keep the container tightly closed when not in use.[1] Store in a cool, dry, well-ventilated area away from incompatible substances.[1][4]

  • Hygiene : Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the work area. Change out of contaminated clothing before leaving the laboratory.[5]

Spill Response Plan

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Evacuate & Secure : Alert personnel in the immediate area and evacuate if necessary.[2] Remove all sources of ignition.[2]

  • Assess & Protect : Evaluate the size of the spill and wear the appropriate PPE as outlined in the table above.[2]

  • Containment : For minor spills, contain the spillage to prevent it from spreading.[2]

  • Cleanup :

    • Minor Spills : Use dry cleanup procedures.[2] Carefully sweep or vacuum the solid material, avoiding dust generation.[2] Place the collected material into a suitable, labeled container for hazardous waste disposal.[2]

    • Major Spills : Contact your institution's emergency responders.[2]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Disposal : Dispose of all contaminated materials (including PPE) as hazardous waste.[2]

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Disposal Spill Spill Detected Evacuate Alert & Evacuate Area Spill->Evacuate Assess Assess Spill Size & Don PPE Evacuate->Assess MinorSpill Minor Spill: Use dry cleanup methods Assess->MinorSpill Minor MajorSpill Major Spill: Contact Emergency Responders Assess->MajorSpill Major Contain Contain Spill MinorSpill->Contain Decontaminate Decontaminate Area & Dispose of PPE MajorSpill->Decontaminate Collect Collect in Labeled Hazardous Waste Container Contain->Collect Collect->Decontaminate Done Response Complete Decontaminate->Done

Caption: Workflow for responding to a chemical spill.

Waste Disposal Plan

Proper disposal is mandatory to prevent environmental contamination and comply with regulations.

  • Classification : This material and its container must be disposed of as hazardous waste.[2]

  • Collection : Collect all waste, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.[2] Do not mix with other waste streams.[5]

  • Storage : Store the waste container in a designated secondary containment area, away from incompatible materials, pending disposal.

  • Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1][2] All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Environmental Precaution : Avoid release to the environment.[2][5] Do not allow wash water from cleaning equipment to enter drains.[2]

Waste_Disposal_Plan Start Generate Chemical Waste Classify Classify as Hazardous Waste Start->Classify Collect Collect in a Labeled, Sealed Container Classify->Collect Store Store in Secondary Containment Area Collect->Store Arrange Arrange Pickup via EH&S or Licensed Contractor Store->Arrange End Proper Disposal Complete Arrange->End

References

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Retrosynthesis Analysis

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2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol
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2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol

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